Harmol
Description
This compound has been reported in Polygala tenuifolia, Passiflora amethystina, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBJNGFCXDOYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40580-83-4 (hydrochloride) | |
| Record name | Harmol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10876697, DTXSID10960989 | |
| Record name | HARMOL | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-03-6, 40580-83-4 | |
| Record name | Harmol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harmol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | HARMOL | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harmol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HARMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PQ075MCA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Harmol's Mechanism of Action: A Technical Guide for Researchers
Harmol, a β-carboline alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-tumor, neuroprotective, and anti-inflammatory effects.[1][2] This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its impact on key signaling pathways and cellular processes. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several critical cellular processes, primarily through the induction of autophagy and apoptosis.
Autophagy Induction
This compound is a potent activator of autophagy, a cellular process responsible for the degradation of damaged organelles and protein aggregates.[1] This is primarily achieved through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR).[2]
The activation of AMPK by this compound leads to the phosphorylation and activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2] Activated TFEB translocates to the nucleus, where it promotes the expression of genes involved in autophagy and lysosomal function.[2] This this compound-induced autophagy is dependent on the Atg5/Atg12 conjugation system.[3]
The key signaling cascade involved is the AMPK/mTOR/TFEB pathway . This compound treatment leads to increased phosphorylation of AMPK and decreased phosphorylation of mTOR.[2] This cascade ultimately enhances the clearance of cellular debris and pathogenic protein aggregates, such as α-synuclein, which is implicated in Parkinson's disease.[2]
Apoptosis Induction
In addition to autophagy, this compound can induce programmed cell death, or apoptosis, in various cancer cell lines.[1][4] A key mechanism is the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[4] This activation occurs independently of the Fas/Fas ligand interaction.[4] this compound has been shown to enhance the activity of caspases-3, -6, -8, and -9 in human lung carcinoma H596 cells.[1]
Furthermore, this compound can suppress the Akt/mTOR pathway, which is a critical survival pathway in many cancers.[1] By inhibiting this pathway, this compound promotes the expression of pro-apoptotic proteins and induces apoptosis.
Quantitative Data on this compound's Activity
The following tables summarize the quantitative data available on the efficacy of this compound in various experimental models.
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| U251MG (human glioblastoma) | Cell Proliferation | Time- and dose-dependent inhibition (0-100 μM) | [1] |
| H596 (human lung carcinoma) | Cytotoxicity | Strong cytotoxicity | [1] |
| A549 (human lung carcinoma) | Cytotoxicity | Slight cytotoxicity | [1] |
| H226 (human lung carcinoma) | Cytotoxicity | Slight cytotoxicity | [1] |
| PC12 | α-synuclein reduction | Dose- and time-dependent (3-30 μM) | [1] |
| C2C12 | Autophagy activation | 1.3 μg/mL | [1] |
| HeLa | TFEB nuclear translocation | 30 μM | [1] |
| N2a | TFEB nuclear translocation | 30 μM | [2] |
| Parameter | Cell Line/Model | Treatment | Observation | Reference |
| Caspase-3, -6, -8, -9 activity | H596 | 60 μM this compound, 3-6 h | Enhanced activity | [1] |
| α-synuclein levels | PC12 | 3-30 μM this compound, 6-24 h | Reduced levels | [1] |
| Survivin expression | U251MG | 0-100 μM this compound, 0-48 h | Inhibited expression | [1] |
| LC3-I and LC3-II expression | U251MG | 0-100 μM this compound, 0-48 h | Promoted expression | [1] |
| Mitochondrial function markers | C2C12 | 1.3 μg/mL this compound, 16 h | Upregulated expression | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for assessing its activity.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
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This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48 hours).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Phosphorylated Proteins (p-AMPK, p-mTOR) and Autophagy Markers (LC3, TFEB)
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Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-mTOR, mTOR, LC3, TFEB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Immunofluorescence for TFEB Nuclear Translocation
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Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate.
-
This compound Treatment: Treat cells with this compound (e.g., 30 µM) for the desired time.
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Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
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Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-TFEB antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
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Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
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Imaging: Visualize the subcellular localization of TFEB using a fluorescence microscope.
Caspase Activity Assay
-
Cell Lysis: Following this compound treatment, lyse the cells according to the manufacturer's protocol of a colorimetric or fluorometric caspase activity assay kit.
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Substrate Addition: Add the specific caspase substrate (e.g., DEVD for caspase-3) to the cell lysates.
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Incubation: Incubate at 37°C for 1-2 hours.
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Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.
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Data Analysis: Quantify the caspase activity relative to a control group.
Other Notable Mechanisms and Effects
-
Monoamine Oxidase (MAO) Inhibition: this compound is a known inhibitor of monoamine oxidase, particularly MAO-A, which contributes to its antidepressant-like effects.[1]
-
Neuroprotection: this compound has demonstrated neuroprotective properties by attenuating oxidative damage and mitochondrial dysfunction in models of neurodegenerative diseases.[5][6] It can scavenge reactive oxygen species and inhibit thiol oxidation.[5]
-
Anti-inflammatory Effects: this compound exhibits anti-inflammatory activity, which may be linked to its antioxidant properties and modulation of inflammatory signaling pathways.[7][8]
-
Selective Androgen Receptor Modulator (SARM) Activity: Recent studies suggest that this compound may act as a novel SARM, protecting pancreatic β-cells and improving glucose tolerance in models of type 2 diabetes.[9]
Conclusion
This compound is a multifaceted β-carboline alkaloid with significant therapeutic potential. Its primary mechanisms of action involve the induction of autophagy through the AMPK/mTOR/TFEB pathway and the promotion of apoptosis via caspase activation and Akt/mTOR inhibition. These core mechanisms underpin its observed anti-tumor, neuroprotective, and anti-inflammatory activities. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic promise of this compound. Future research should continue to elucidate the intricate details of its signaling pathways and explore its potential in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring TFEB translocation [pubmed.ncbi.nlm.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Harmol: A Technical Guide to its Discovery, Historical Background, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmol, a fluorescent psychoactive β-carboline alkaloid, is a significant metabolite of the more abundant harmala alkaloid, harmine. Historically intertwined with the traditional use of plants like Peganum harmala (Syrian rue) and the Amazonian psychedelic brew Ayahuasca, this compound has emerged as a molecule of interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailed experimental protocols for its isolation and synthesis, and a comprehensive overview of its engagement with key cellular signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.
Historical Background and Discovery
The story of this compound is inseparable from the broader history of harmala alkaloids. For centuries, Peganum harmala has been used in traditional medicine across the Middle East and North Africa.[1][2] Archaeological evidence suggests the use of harmal (Syrian rue) for fumigation dates back to the Iron Age in ancient Arabia, highlighting its long-standing cultural and medicinal significance.
The scientific investigation into these compounds began in the 19th century. In 1837, Fr. Göbel first isolated harmaline from Peganum harmala.[3] This was followed by the isolation of harmine from the same plant by J. Fritzsche in 1848.[4] The chemical structures of both harmine and harmaline were later elucidated in 1927 by Richard Helmuth Fredrick Manske and his colleagues.[5]
This compound itself was identified as a major in vivo metabolite of harmine in humans.[6] It is formed through the O-demethylation of the methoxy group at the 7-position of the harmine molecule. While the specific individual who first isolated or synthesized this compound is not prominently documented, its discovery is a direct consequence of the extensive research into the metabolism and pharmacology of harmine.
Physicochemical Properties and Quantitative Data
This compound (1-methyl-9H-pyrido[3,4-b]indol-7-ol) is a tricyclic aromatic compound. Its key physicochemical properties and quantitative data related to its isolation and biological activity are summarized in the tables below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O | |
| Molar Mass | 198.22 g/mol | |
| Melting Point | 248 °C | [7] |
| Appearance | White solid | [7] |
| Parameter | Value | Reference |
| Isolation from Peganum harmala (Total Alkaloids) | ||
| Yield from Seeds (Carbon Dioxide Extraction) | 0.19% - 0.27% | [8] |
| Synthesis from Harmine | ||
| Yield (O-demethylation with HBr/Acetic Acid) | 100% | [7] |
| MAO Inhibition | ||
| IC₅₀ for MAO-A | Data not available in searched literature | |
| IC₅₀ for MAO-B | Data not available in searched literature |
Experimental Protocols
This section provides detailed methodologies for the isolation of harmala alkaloids from natural sources and the chemical synthesis of this compound from its precursor, harmine.
Isolation of Harmala Alkaloids from Peganum harmala Seeds
This protocol outlines a standard laboratory procedure for the extraction and isolation of the total alkaloid fraction from Peganum harmala seeds, from which this compound can be further purified.
Materials:
-
Dried, powdered Peganum harmala seeds
-
Hexane
-
Methanol
-
Hydrochloric acid (HCl), 5% solution
-
Sodium hydroxide (NaOH), 25% solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Conical flasks, beakers, separatory funnel
-
Reflux apparatus
-
Hot plate
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Defatting: Place 30 g of powdered Peganum harmala seeds into a conical flask and add 65 mL of hexane. Stir the mixture for 30 minutes. Filter the mixture to remove the hexane, which contains the fatty components.[1]
-
Extraction: Transfer the defatted seed residue to a flask and add 120 mL of a solution of 5% HCl in 60% methanol. Heat the mixture on a hot plate at 50°C for 30 minutes under reflux.[1]
-
Centrifugation and Evaporation: Centrifuge the extract and collect the supernatant. Evaporate the methanol from the supernatant by gentle heating on a hot plate.[1]
-
Basification: To the remaining aqueous extract, add 25% NaOH solution dropwise until the solution becomes alkaline (check with litmus paper). This will precipitate the alkaloids.
-
Liquid-Liquid Extraction: Transfer the alkaline solution to a separatory funnel and add an equal volume of chloroform. Shake vigorously and allow the layers to separate. Collect the lower chloroform layer, which now contains the harmala alkaloids. Repeat the extraction with fresh chloroform twice more.
-
Drying and Concentration: Combine the chloroform extracts and add a small amount of anhydrous sodium sulfate to remove any residual water. Decant or filter the dried chloroform solution and concentrate it using a rotary evaporator to obtain the crude alkaloid extract.
-
Further Purification (Optional): The crude extract, which contains a mixture of harmine, harmaline, and other alkaloids, can be further purified using column chromatography or preparative thin-layer chromatography to isolate individual components, including this compound if present in sufficient quantities in the source material.
Synthesis of this compound from Harmine (O-Demethylation)
This protocol describes the chemical synthesis of this compound by the demethylation of harmine.
Materials:
-
Harmine (1-methyl-7-methoxy-β-carboline)
-
Acetic acid
-
Hydrobromic acid (HBr), 47% w/v
-
Distilled water
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Argon or Nitrogen gas supply (for inert atmosphere)
Procedure:
-
Reaction Setup: In a round bottom flask, combine 5 g of harmine with 100 mL of acetic acid and 100 mL of 47% hydrobromic acid.[7]
-
Reflux: Place the flask under an inert atmosphere of argon or nitrogen and reflux the mixture for 15 hours.[7]
-
Dilution and Evaporation: After cooling, dilute the reaction mixture with 1 L of distilled water.[7]
-
Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator to yield 1-methyl-7-hydroxy-β-carboline (this compound).[7] The reported yield for this reaction is 100%.[7]
Signaling Pathways and Biological Activity
This compound exerts its biological effects through the modulation of several key signaling pathways, primarily related to programmed cell death (apoptosis) and cellular recycling (autophagy). It is also a known inhibitor of monoamine oxidases.
This compound-Induced Apoptosis
This compound has been shown to induce apoptosis in certain cancer cell lines through a caspase-8-dependent pathway that is independent of the Fas/Fas ligand interaction.
Key Events in this compound-Induced Apoptosis:
-
Caspase-8 Activation: this compound directly or indirectly leads to the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.
-
Bid Cleavage: Activated caspase-8 cleaves Bid to its truncated form, tBid.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): tBid translocates to the mitochondria and induces MOMP, leading to the release of cytochrome c.
-
Apoptosome Formation and Caspase-9 Activation: Cytochrome c in the cytosol binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.
-
Executioner Caspase Activation: Both activated caspase-8 and caspase-9 can activate the executioner caspase, caspase-3.
-
Cell Death: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
This compound-Induced Autophagy
In other cellular contexts, this compound induces autophagy, a cellular self-degradation process. This process appears to be mTOR-independent and involves the activation of the ERK1/2 and AMPK signaling pathways.
Key Events in this compound-Induced Autophagy:
-
ERK1/2 and AMPK Activation: this compound treatment leads to the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and AMP-activated Protein Kinase (AMPK).
-
TFEB Nuclear Translocation: Activated AMPK can lead to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
-
Autophagosome Formation: These signaling events initiate the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic components. This process involves the conversion of LC3-I to LC3-II.
-
Autolysosome Formation and Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the engulfed material is degraded by lysosomal hydrolases.
Monoamine Oxidase (MAO) Inhibition
This compound is a known inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs can lead to increased levels of these neurotransmitters in the brain, which is the basis for the antidepressant effects of some MAO inhibitors. The specific inhibitory potency (IC₅₀ values) of this compound for MAO-A and MAO-B are crucial for understanding its pharmacological profile, though these values were not available in the searched literature.
Experimental Workflows
This section outlines the workflows for key experiments used to characterize the biological activity of this compound.
Western Blotting for Apoptosis Markers
This workflow details the steps to assess this compound-induced apoptosis by detecting the cleavage of caspases and other marker proteins.
LC3 Turnover Assay for Autophagy
This workflow describes how to measure autophagic flux in response to this compound treatment by analyzing the levels of LC3-II in the presence and absence of a lysosomal inhibitor.
MAO Inhibition Assay
This workflow outlines the general procedure for determining the inhibitory effect of this compound on MAO-A and MAO-B activity.
Conclusion
This compound, a metabolite of the historically significant harmala alkaloid harmine, presents a compelling profile for further scientific investigation. Its well-defined chemical structure and the availability of synthetic routes, coupled with its known interactions with critical cellular pathways such as apoptosis and autophagy, position it as a valuable tool for cell biology research and a potential lead compound in drug discovery. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to explore the multifaceted nature of this compound and its derivatives. Future research should focus on elucidating the precise molecular targets of this compound, determining its in vivo efficacy and safety profile, and exploring its potential therapeutic applications in oncology and neuropharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism of the beta-carbolines, harmine and this compound, by liver microsomes from phenobarbitone- or 3-methylcholanthrene-treated mice. Identification and quantitation of two novel harmine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Harmol β-Carboline Alkaloid Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmol, a prominent member of the β-carboline alkaloid family, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its core chemical and physical properties, multifaceted pharmacological effects, and underlying mechanisms of action. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to offer a clear and concise understanding of this compound's complex biological interactions.
Introduction
This compound is a naturally occurring β-carboline alkaloid found in various plants, notably Peganum harmala. It is also a key metabolite of other harmala alkaloids, such as harmine. The unique tricyclic structure of the β-carboline scaffold imparts a wide range of biological activities to these molecules. This compound, in particular, has demonstrated significant potential as a therapeutic agent, exhibiting antitumor, neuroprotective, anti-aging, antidepressant, antiviral, and antifungal properties. This guide aims to provide an in-depth technical resource for professionals engaged in the research and development of this compound and its derivatives.
Chemical and Physical Properties
This compound, with the chemical formula C₁₂H₁₀N₂O, is characterized by a 9H-pyrido[3,4-b]indole skeleton with a methyl group at position 1 and a hydroxyl group at position 7.
| Property | Value |
| IUPAC Name | 1-methyl-9H-pyrido[3,4-b]indol-7-ol |
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 198.22 g/mol |
| CAS Number | 487-03-6 |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through various mechanisms, primarily by modulating key cellular signaling pathways.
Anticancer Activity
This compound has demonstrated cytotoxic effects against a range of cancer cell lines. Its anticancer mechanism involves the induction of autophagy and apoptosis, often associated with the downregulation of survival proteins like survivin and the modulation of the Akt/mTOR pathway.
Neuroprotective and Antidepressant Activity
A significant aspect of this compound's bioactivity is its potent inhibition of monoamine oxidase (MAO), particularly MAO-A. By inhibiting MAO-A, this compound increases the levels of monoamine neurotransmitters, such as serotonin, in the brain, which is a key mechanism for its antidepressant effects. Its neuroprotective properties are linked to the activation of the AMPK-mTOR-TFEB signaling pathway, which enhances the clearance of toxic protein aggregates, such as α-synuclein, through the autophagy-lysosome pathway. This suggests its potential in the treatment of neurodegenerative disorders like Parkinson's disease.
Antiviral and Antifungal Activity
This compound has shown inhibitory effects against various viruses, including Dengue virus, by potentially impairing the maturation and release of new virus particles. Its antifungal activity has been observed against pathogenic fungi, where it can disrupt cell membrane integrity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Enzyme | IC₅₀ | Organism | Comments |
| MAO-A | 27 µg/L (P. harmala seed extract) | Human | Potent, reversible, and competitive inhibition. |
| MAO-A | 159 µg/L (P. harmala root extract) | Human | Strong inhibition. |
| MAO-B | - | Human | Poor inhibitor. |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| U251MG | Glioblastoma | Not explicitly stated, but dose-dependent inhibition observed up to 100 µM | 24, 48 |
| A549 | Non-small cell lung cancer | Not explicitly stated, but induces cell death | - |
| HeLa | Cervical Cancer | 10.22 ± 0.28 µg/mL | - |
| LS174 | Colon Cancer | >10.22 ± 0.28 µg/mL | - |
Note: Explicit IC₅₀ values for this compound against many cell lines are not consistently reported in the literature, with many studies describing dose-dependent effects without a specific IC₅₀.
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Route | Dose | Value |
| Metabolism | IV | 20 µmol/kg | Ratio of sulfate-to-glucuronide recovery is 2.7 |
| Biliary Excretion | Liver Perfusion | ~2.0 nmol/min/g liver | ~70% of the dose recovered as this compound sulfate |
Table 4: Toxicity Data
| Organism | Route of Administration | LD₅₀ |
| Not Specified | Not Specified | Data not available |
Note: Specific LD₅₀ values for this compound were not found in the reviewed literature. The compound is generally described as "Harmful if swallowed."
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound.
Caption: this compound-induced autophagy via the AMPK-mTOR-TFEB pathway.
Caption: Mechanism of this compound's antidepressant effect via MAO-A inhibition.
Experimental Workflow Diagram
An In-Depth Technical Guide to the Biological Functions of Harmol
Executive Summary
Harmol is a β-carboline alkaloid recognized for its diverse and potent biological activities. While not endogenously synthesized by mammals, it is readily formed in vivo through the O-demethylation of the plant-derived alkaloid harmine, making it a significant xenobiotic metabolite.[1] This guide provides a comprehensive overview of the known biological functions of this compound, focusing on the molecular pathways it modulates. Key areas of activity include potent neuroprotective effects relevant to Parkinson's disease, anti-tumorigenic properties in various cancers, and significant roles in metabolic regulation and aging. This compound primarily exerts these effects by modulating critical signaling pathways, most notably activating the AMPK-mTOR-TFEB axis to enhance autophagy, inhibiting the Akt/mTOR pathway to induce apoptosis in cancer cells, and modulating monoamine oxidase B (MAO-B) and GABA-A receptors. This document consolidates quantitative pharmacological data, details key experimental protocols for its study, and visualizes its mechanisms of action through signaling pathway diagrams, serving as a technical resource for researchers and professionals in drug development.
The Nature of this compound: An Endogenous Metabolite of an Exogenous Compound
This compound (1-Methyl-9H-pyrido[3,4-b]indol-7-ol) is a fluorescent, tricyclic β-carboline alkaloid.[2][3] It is crucial to distinguish its origin: this compound is not produced de novo by the human body. Its presence in mammals is the result of the metabolic breakdown of harmine, another β-carboline alkaloid found in plants such as Peganum harmala.[1][4] The conversion from harmine to this compound occurs via O-demethylation in the liver.[1][5] Therefore, while its functions are observed within the body (in vivo), it is technically a xenobiotic metabolite whose concentration depends on the ingestion of its precursor.
Core Biological Activities and Signaling Pathways
This compound's pleiotropic effects stem from its ability to interact with multiple fundamental cellular signaling pathways.
A significant area of this compound research is its potential in neurodegenerative diseases like Parkinson's disease, primarily through its ability to clear abnormal protein aggregates.[4][6] this compound promotes the degradation of α-synuclein by activating the autophagy-lysosome pathway (ALP).[6][7]
The mechanism is centered on the AMPK-mTOR-TFEB signaling axis .[6]
-
AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[6]
-
mTOR Inhibition: Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR), a master regulator of cell growth and an inhibitor of autophagy.[6][7]
-
TFEB Nuclear Translocation: The inhibition of mTOR allows for the dephosphorylation of Transcription Factor EB (TFEB).[6] Dephosphorylated TFEB translocates from the cytoplasm to the nucleus.[6][7]
-
Gene Transcription: In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, upregulating the expression of genes involved in autophagy and lysosomal biogenesis.[6]
This cascade restores autophagic flux, enhances the cell's capacity to degrade misfolded proteins like α-synuclein, and improves motor function in preclinical Parkinson's models.[6][7]
This compound exhibits anti-cancer properties by inducing both autophagy and apoptosis in various cancer cell lines, including human glioma and non-small cell lung cancer cells.[1][6][8] This action is often mediated by the inhibition of the prosurvival Akt/mTOR pathway .[7] By suppressing this pathway, this compound downregulates the expression of key anti-apoptotic proteins like survivin, ultimately leading to programmed cell death.[1]
This compound functions as a mitohormetic compound, meaning it induces a low level of mitochondrial stress that results in a compensatory improvement of mitochondrial function and overall metabolic health.[9][10] This is achieved through the simultaneous modulation of two key targets:
-
Monoamine Oxidase B (MAO-B): An enzyme involved in neurotransmitter metabolism.
-
GABA-A Receptor: A major inhibitory neurotransmitter receptor.
Modulating these targets reproduces this compound's mitochondrial benefits.[9][10][11] In animal models, this translates to improved glucose tolerance, reduced liver steatosis, and enhanced insulin sensitivity.[8][9] Furthermore, these effects contribute to anti-aging properties, with this compound treatment extending the lifespan of C. elegans and D. melanogaster and delaying the onset of frailty in aged mice.[7][9]
This compound can influence the body's processing of other foreign compounds. It has been shown to inhibit the dioxin-mediated induction of Cytochrome P450 1A1 (CYP1A1), a crucial enzyme in activating carcinogens.[12] This inhibition occurs at both the transcriptional and post-translational levels and involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[12]
Quantitative Pharmacological Data
The biological effects of this compound are dose-dependent. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in Cellular Models
| Target/Process | Cell Line | Concentration Range | Observed Effect | Reference |
|---|---|---|---|---|
| α-Synuclein Degradation | PC12 cells | 3–30 µM | Dose- and time-dependent reduction of α-synuclein levels. | [7] |
| TFEB Nuclear Translocation | HeLa, N2a cells | 30 µM | Enhanced nuclear translocation of TFEB. | [7] |
| Autophagy Induction | U251MG glioma cells | 0–100 µM | Promotion of LC3-I to LC3-II conversion, suppression of Akt/mTOR. | [7] |
| Cell Proliferation Inhibition | U251MG glioma cells | 0–100 µM | Time- and dose-dependent inhibition of cell proliferation. | [7] |
| CYP1A1 Catalytic Activity | HepG2 cells | 0.5–12.5 µM | Concentration-dependent inhibition of TCDD-mediated CYP1A1 induction by up to 91%. |[12] |
Table 2: In Vivo Dosages and Pharmacokinetic Parameters of this compound
| Animal Model | Dosage & Route | Duration | Key Outcomes | Pharmacokinetic Parameters | Reference |
|---|---|---|---|---|---|
| Humans | N/A | N/A | N/A | Elimination half-life: 1.5–2.0 hours. | [1] |
| A53T α-synuclein Mice | 10, 20, 40 mg/kg (i.g.) | 1 month | Improved motor deficits, attenuated α-synuclein load. | N/A | [6] |
| C57BL/6J Mice (Acute) | 100 mg/kg (p.o.) | Single dose | Activated mitophagy and AMPK pathway in liver and muscle. | Peak plasma/liver/brain levels measured at 3, 7, 24h. | [9][13] |
| C57BL/6J Mice (Chronic) | 100 mg/kg/day (in water) | 3 weeks | Mild anxiety-reducing effect. | N/A | [7][13] |
| Diet-induced Obese Mice | 100 mg/kg (p.o.) | 3 months | Improved insulin/glucose homeostasis. | N/A | [7] |
| C. elegans, D. melanogaster | 15 µg/kg (in medium) | Lifespan | Extended lifespan. | N/A |[7][9] |
Key Experimental Methodologies
Reproducing and building upon existing research requires standardized protocols. The following sections detail common methodologies used to investigate this compound's functions.
-
Cell Seeding: Plate cells (e.g., PC12, U251MG, HepG2) in appropriate culture vessels (e.g., 6-well or 96-well plates) at a predetermined density to ensure they are in a logarithmic growth phase at the time of treatment.[4][14]
-
Culture Conditions: Maintain cells in a suitable medium, such as DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[4]
-
Stock Solution Preparation: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Store at -20°C.
-
Treatment: Dilute the this compound stock solution in a complete culture medium to achieve the desired final working concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration in the culture should be kept low (typically <0.1%) to avoid solvent-induced artifacts.[8]
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for the specified duration (e.g., 6, 12, 24, or 48 hours) before proceeding with downstream analysis.[7]
-
Protein Extraction: Following treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-mTOR, anti-TFEB, anti-LC3B) overnight at 4°C.[4][6]
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[4] Visualize protein bands using an Enhanced Chemiluminescence (ECL) reagent and an imaging system.[4]
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control like β-actin or GAPDH.
While a specific this compound receptor binding assay is not detailed in the literature, its interaction with targets like MAO-B or GABA-A receptors can be quantified using a competitive binding assay. This protocol describes the general principle.[12][15]
-
Reagent Preparation: Prepare a source of the target receptor (e.g., cell membranes, purified protein), a radiolabeled ligand known to bind the target (e.g., ³H-labeled), and unlabeled this compound at various concentrations.
-
Assay Setup: In a multi-well plate, combine the receptor source, a fixed concentration of the radiolabeled ligand (typically at or below its dissociation constant, Kd), and varying concentrations of unlabeled this compound (the competitor).
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation of Bound/Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by rapid filtration over a glass fiber filter, which traps the receptor-ligand complexes.[15]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The resulting sigmoidal curve can be used to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) for this compound can then be determined using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound, a primary metabolite of harmine, demonstrates a remarkable spectrum of biological activities with significant therapeutic potential. Its ability to modulate fundamental cellular processes—most notably autophagy, apoptosis, and mitochondrial function—positions it as a compelling lead compound for neurodegenerative diseases, oncology, and metabolic disorders. Its actions on the AMPK-mTOR-TFEB and Akt/mTOR pathways are particularly well-documented.
Future research should aim to:
-
Elucidate the full range of its molecular targets to better understand its pleiotropic effects.
-
Conduct comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies in higher animal models to optimize dosing and assess safety profiles.
-
Synthesize this compound derivatives to enhance potency, selectivity, and pharmacokinetic properties, such as improving its ability to cross the blood-brain barrier.
-
Explore its potential in combination therapies, particularly in cancer treatment, where its pro-autophagic and pro-apoptotic effects could synergize with conventional chemotherapeutics.
This technical guide serves as a foundational resource, consolidating current knowledge and providing the necessary framework for advancing the scientific and clinical investigation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride dihydrate induces autophagy in neuro cells and promotes the degradation of α‐Syn by Atg5/Atg12‐dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of the beta-carbolines, harmine and this compound, by liver microsomes from phenobarbitone- or 3-methylcholanthrene-treated mice. Identification and quantitation of two novel harmine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound promotes α-synuclein degradation and improves motor impairment in Parkinson’s models via regulating autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Peripheral modulation of antidepressant targets MAO-B and GABAAR by this compound induces mitohormesis and delays aging in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peripheral modulation of antidepressant targets MAO-B and GABAAR by this compound induces mitohormesis and delays aging in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Harmaline and harmalol inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Single-Cell Analysis of CHO Cells Reveals Clonal Heterogeneity in Hyperosmolality-Induced Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Harmol Pharmacokinetics and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmol, a β-carboline alkaloid, is a key metabolite of the pharmacologically active compounds harmine and harmaline. It is also found in various medicinal plants and has demonstrated a range of biological activities, including potential anticancer and neuroprotective effects. A thorough understanding of its pharmacokinetic (PK) profile and metabolic fate is crucial for its development as a therapeutic agent and for assessing its safety and efficacy. This technical guide provides an in-depth overview of the current knowledge on this compound's absorption, distribution, metabolism, and excretion (ADME), supported by experimental methodologies and quantitative data.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in preclinical species, primarily in rats, often as a metabolite of its parent compounds, harmine and harmaline. While comprehensive data from direct intravenous and oral administration of this compound are limited in publicly available literature, existing studies provide valuable insights into its systemic behavior.
Absorption
Following oral administration, this compound is absorbed from the gastrointestinal tract. Studies involving in situ intestinal perfusion in rats have been instrumental in characterizing its intestinal biotransformation and absorption kinetics. These studies reveal that this compound undergoes significant first-pass metabolism in the intestine, primarily through glucuronidation and sulfation. The extent of absorption and the contribution of intestinal metabolism are dose-dependent.
Distribution
Limited information is available regarding the specific tissue distribution of this compound. As a small molecule, it is expected to distribute into various tissues. Plasma protein binding is a key determinant of its distribution, influencing the fraction of free drug available to exert pharmacological effects and undergo metabolism and excretion.
Metabolism
The primary route of this compound metabolism is phase II conjugation, specifically glucuronidation and sulfation of its phenolic hydroxyl group. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.
-
Glucuronidation: This is a high-capacity, low-affinity pathway that results in the formation of this compound-O-glucuronide.
-
Sulfation: This is a low-capacity, high-affinity pathway leading to the formation of this compound-O-sulfate.
Competition between these two pathways has been observed, with sulfation being the predominant pathway at lower this compound concentrations and glucuronidation becoming more significant at higher concentrations. Metabolism occurs in the liver as well as in extrahepatic tissues such as the intestine.
Excretion
The conjugated metabolites of this compound, being more water-soluble, are readily excreted from the body, primarily through urine and bile.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for this compound and its metabolites. It is important to note that much of the data for this compound is derived from studies where its parent compounds were administered.
Table 1: In Vitro Metabolic Kinetic Parameters of this compound in Isolated Rat Hepatocytes
| Parameter | Glucuronidation | Sulfation |
| Km (µM) | 17 ± 5.7 | - |
| Vmax (nmol/min/10⁶ cells) | 2.1 ± 0.3 | 1.2 ± 0.2 (saturated at low concentrations) |
Data from studies on the conjugation of this compound in isolated rat hepatocytes.[1]
Table 2: Pharmacokinetic Parameters of this compound and Harmalol in Beagle Dogs Following Intravenous Administration of Harmine and Harmaline (1.0 mg/kg each)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) | Vd (L/kg) | CL (L/h/kg) |
| This compound (from Harmine) | 15.32 ± 2.87 | 0.083 | 25.14 ± 4.63 | 1.85 ± 0.31 | 10.27 ± 2.18 | 4.12 ± 0.76 |
| Harmalol (from Harmaline) | 22.45 ± 4.12 | 0.083 | 38.67 ± 6.98 | 2.01 ± 0.45 | 8.76 ± 1.93 | 3.25 ± 0.61 |
Data from a study on the simultaneous determination of harmine, harmaline, and their metabolites in beagle dog plasma.[2]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacokinetics and metabolism of this compound.
In Vitro Metabolism using Rat Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound in the presence of liver enzymes.
Materials:
-
Rat liver microsomes (RLM)
-
This compound stock solution (e.g., in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (for glucuronidation assays)
-
PAPS (for sulfation assays)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Thaw rat liver microsomes on ice. Prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system. For specific conjugation assays, add UDPGA or PAPS to the mixture.
-
Pre-incubation: Pre-incubate the microsomes and the reaction mixture at 37°C for 5 minutes.
-
Initiation: Add this compound to the pre-incubated mixture to initiate the reaction. The final concentration of this compound and microsomal protein should be optimized based on preliminary experiments.[3]
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of this compound in rats following intravenous administration.
Animal Model:
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins for blood sampling.
Dosing:
-
Administer this compound intravenously as a bolus dose through the tail vein. The vehicle and dose concentration should be determined based on solubility and preliminary toxicity studies.
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-determined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma.
Sample Processing and Analysis:
-
Protein Precipitation: Precipitate plasma proteins by adding a threefold volume of cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated UPLC-MS/MS method to quantify the concentrations of this compound and its major metabolites.
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), volume of distribution (Vd), and clearance (CL) using non-compartmental analysis software.
Quantification of this compound and its Metabolites by UPLC-MS/MS
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion
-
This compound-glucuronide: Precursor ion > Product ion
-
This compound-sulfate: Precursor ion > Product ion
-
Internal Standard: Precursor ion > Product ion
-
Sample Preparation:
-
Protein precipitation of plasma samples with acetonitrile.
Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.[2]
Visualizations
Metabolic Pathway of this compound
Caption: Primary metabolic pathways of this compound via glucuronidation and sulfation.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
Conclusion
This compound undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, which significantly influences its pharmacokinetic profile. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of this compound's ADME properties. Further research focusing on the specific UGT and SULT isoforms involved in its metabolism and more detailed in vivo pharmacokinetic studies following direct administration of this compound will be crucial for its future development as a potential therapeutic agent. The provided data and protocols serve as a valuable resource for scientists engaged in the research and development of this compound and related β-carboline alkaloids.
References
A Technical Guide to the Fluorescence Properties of Harmol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmol (1-methyl-9H-pyrido[3,4-b]indol-7-ol) is a beta-carboline alkaloid, a class of compounds known for their diverse biological activities and distinct photophysical properties. As a fluorescent molecule, this compound serves as a valuable model compound and a versatile probe in biochemical and cellular research. Its fluorescence is exquisitely sensitive to its local environment, particularly solvent polarity and pH, which allows it to report on the physicochemical properties of its surroundings.
This sensitivity stems from the existence of multiple, interconvertible chemical species in both the ground and excited states, including cationic, neutral, anionic, and zwitterionic/tautomeric forms. Understanding the unique fluorescence signature of each species is critical for leveraging this compound in drug development, as a molecular sensor, and in fundamental biophysical studies. This guide provides a comprehensive overview of this compound's core fluorescence properties, details the experimental protocols for their measurement, and illustrates the key chemical relationships that govern its photophysics.
Core Photophysical Properties
The fluorescence of this compound is characterized by its excitation and emission spectra, quantum yield (ΦF), and fluorescence lifetime (τF). These properties are intrinsically linked to the specific chemical form of this compound present in solution. The existence of different prototropic species—cation, neutral, anion, and zwitterion—each with a distinct electronic structure, results in a complex but informative fluorescence behavior that is highly dependent on environmental pH.
pH-Dependent Fluorescent Species of this compound
The fluorescence of this compound is profoundly influenced by pH due to the protonation or deprotonation of its nitrogen atoms and hydroxyl group. At least four distinct species have been identified or proposed in the literature for this compound and related β-carbolines. In acidic solutions, the pyridinic nitrogen is protonated, forming a cationic species (C) . In near-neutral solutions, the neutral molecule (N) exists. In strongly alkaline conditions, deprotonation can lead to an anionic (A) or a dianionic species . Furthermore, a zwitterion (Z) can be formed in the excited state through a double proton transfer. The interplay between these forms is fundamental to its application as a pH-sensitive probe.
Quantitative Fluorescence Data
The following tables summarize the key photophysical parameters for the different species of this compound. Data for this compound is sparse in the literature; where specific values could not be found, data for the closely related and structurally similar β-carboline, harmane, is provided for comparative context and is noted accordingly.
Table 1: Excitation (λex) and Emission (λem) Maxima of this compound and Harmane Species
| Species | Condition | λex (nm) | λem (nm) | Compound |
| Cationic (C) | Acidic Solution (e.g., pH < 5) | ~350 | ~440 | Harmane[1] |
| Neutral (N) | Alkaline Solution (e.g., pH 10) | Not Specified | ~380 | Harmane[1] |
| Zwitterionic (Z) | Alkaline Solution (e.g., pH > 12) | Not Specified | ~488 | Harmane[1] |
Note: Specific excitation and emission maxima for this compound's distinct species are not well-consolidated in the literature. The values for harmane illustrate the significant spectral shifts that occur between the different prototropic forms.
Table 2: Fluorescence Quantum Yields (ΦF) and Lifetimes (τF)
| Species | Condition | Quantum Yield (ΦF) | Lifetime (τF) | Compound |
| Cationic (C) | 1N Sulfuric Acid | 0.89 | Not Specified | Harmane[1] |
| Neutral (N) | Not Specified | Lower than Cation | Not Specified | General Observation |
| Anionic (A) | Not Specified | Lower than Cation | Not Specified | General Observation |
| Zwitterionic (Z) | Not Specified | Lower than Cation | Not Specified | General Observation |
Note: The cationic form of harmane is reported to be the most fluorescent species with a very high quantum yield[1]. The proton-induced fluorescence quenching rate constant for the monovalent cations of this compound is noted to be considerably less than that for harmaline and harmalol[1].
Environmental Effects on Fluorescence
Effect of pH: Prototropic Equilibria
The equilibrium between the cationic, neutral, and anionic/zwitterionic forms of this compound is directly controlled by the pH of the medium. This relationship can be visualized as a multi-state system where proton concentration dictates the predominant species. In the excited state, the pKa values of the molecule can change significantly, leading to phenomena like Excited-State Intramolecular Proton Transfer (ESIPT), where a proton shifts within the molecule after photoexcitation.[2][3][4][5] This process can lead to the formation of a transient tautomeric or zwitterionic species with a distinct, often red-shifted, fluorescence emission.
Caption: pH-Dependent Equilibria of this compound. *Wavelengths are based on the related compound harmane.
Effect of Solvent: Solvatochromism
Solvent polarity can significantly alter the fluorescence spectra of this compound.[6][7] Generally, polar solvents can stabilize the more polar excited state of a fluorophore relative to its ground state. This stabilization lowers the energy of the excited state, resulting in a red shift (bathochromic shift) of the emission wavelength. This phenomenon, known as solvatochromism, makes this compound a potential probe for reporting on the polarity of its microenvironment, such as within protein binding pockets or cellular membranes. The magnitude of the spectral shift provides information about the change in the dipole moment of the fluorophore upon excitation.
Experimental Protocols
Accurate measurement of this compound's fluorescence properties requires careful sample preparation and standardized instrument settings.
Protocol for Measuring pH-Dependent Fluorescence Spectra
-
Stock Solution Preparation : Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable solvent like DMSO or ethanol.
-
Sample Preparation :
-
Create a series of buffers covering the desired pH range (e.g., pH 2 to 13).
-
For each pH point, dilute the this compound stock solution into the buffer to a final concentration that yields an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Spectra Acquisition :
-
For each sample, measure the absorbance spectrum to determine the absorption maximum (λmax).
-
Using a spectrofluorometer, record the emission spectrum by exciting at the λmax for that pH.
-
Record the excitation spectrum by setting the emission monochromator to the observed emission maximum and scanning the excitation wavelengths.
-
-
Data Analysis : Plot the emission maxima and fluorescence intensity as a function of pH. Use this data to determine the pKa values for the ground and excited states.
Caption: Workflow for pH-Dependent Fluorescence Analysis.
Protocol for Relative Fluorescence Quantum Yield (ΦF) Determination
The comparative method is most commonly used for determining ΦF.[8][9][10][11][12]
-
Standard Selection : Choose a fluorescence standard with a known quantum yield and whose absorption spectrum overlaps with this compound's (e.g., quinine sulfate in 0.5 M H2SO4, ΦF = 0.54).
-
Sample Preparation :
-
Prepare a series of dilute solutions (typically 5-6) of both the this compound sample and the standard in the same solvent.
-
The absorbance of these solutions at the chosen excitation wavelength must be kept low and within a linear range (e.g., 0.01 to 0.1).
-
-
Data Acquisition :
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and identical instrument settings (e.g., slit widths).
-
-
Data Analysis :
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.
-
The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX2 / nST2) where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.
-
Applications in Drug Development and Research
The sensitivity of this compound's fluorescence to its environment makes it a useful tool for probing molecular interactions.
This compound as a Fluorescent Probe for Nucleic Acids
This compound and related β-carbolines can interact with DNA and RNA. This binding event often perturbs the local environment of the this compound molecule, leading to a change in its fluorescence properties, such as quenching (a decrease in intensity) or enhancement. This phenomenon can be exploited to study binding affinities, determine binding modes (e.g., intercalation vs. groove binding), and develop fluorescent probes for nucleic acid detection. The change in fluorescence upon binding acts as a signaling mechanism.
Caption: this compound as a Fluorescent Probe for DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Excited-State Intramolecular Proton Transfer (ESIPT) of Fluorescent Flavonoid Dyes: A Close Look by Low Temperature Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical control of excited-state reactivity of the anionic green fluorescent protein chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 12. Comparison of methods and achievable uncertainties for the relative and absolute measurement of photoluminescence quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
Harmol Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmol, a β-carboline alkaloid, is the primary human metabolite of the psychoactive compound harmine.[1] It is also found naturally in various plants and some foods.[1][2] Understanding the degradation pathway of this compound is crucial for assessing its pharmacological activity, potential toxicity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the metabolic and photochemical degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.
The primary metabolic routes for this compound degradation in vivo are Phase II conjugation reactions, specifically glucuronidation and sulfation.[3][4] These processes, occurring predominantly in the liver, enhance the water solubility of this compound, facilitating its excretion.[3][5] In addition to conjugation, cytochrome P450 (CYP) enzymes, which are responsible for the O-demethylation of the parent compound harmine to this compound, may also be involved in further oxidative metabolism of this compound itself.[6][7] Furthermore, this compound can undergo photochemical degradation, a process relevant for in vitro studies and environmental fate.[8][9]
Core Metabolic Degradation Pathways
This compound undergoes extensive metabolism, primarily through two major conjugation pathways:
-
Glucuronidation: This is a high-capacity, lower-affinity pathway where UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid to the hydroxyl group of this compound, forming this compound glucuronide.[3][10]
-
Sulfation: This is a low-capacity, high-affinity pathway where sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to this compound, forming this compound sulfate.[3][11]
While this compound is a metabolite of harmine, which is metabolized by several CYP450 enzymes (CYP1A1, CYP1A2, CYP2C9, CYP2C19, and CYP2D6), the direct oxidative metabolism of this compound by these enzymes is less characterized but is a potential minor pathway.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the enzymatic degradation of this compound.
Table 1: Kinetic Parameters for this compound Glucuronidation and Sulfation in Isolated Rat Hepatocytes [3]
| Parameter | Glucuronidation | Sulfation |
| Km | 17 ± 5.7 µM | - |
| Vmax | 2.1 ± 0.3 nmol/min/10⁶ cells | 1.2 ± 0.2 nmol/min/10⁶ cells |
Note: Sulfation was observed to be saturated at very low concentrations.
Table 2: Kinetic Parameters for this compound Conjugate Transport in Isolated Rat Hepatocytes [3]
| Metabolite | Transport Process | Km (µM) | Vmax (nmol/min/10⁶ cells) |
| This compound Glucuronide | Uptake | 384 ± 63 | 1.8 ± 0.3 |
| This compound Sulfate | High-Affinity Uptake | 33 ± 8 | 0.97 ± 0.2 |
| Low-Affinity Uptake | 452 ± 71 | 25.2 ± 4.1 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats [4]
| Parameter | Value |
| Total Body Clearance | 60 ml/min (or 200 ml/min/kg) |
| Hepatic Extraction Ratio | 0.7 |
| Total Sulfation Clearance | 52 ml/min |
| Hepatic Clearance | 14 ml/min |
| Extrahepatic Clearance | ~77% of total body clearance |
Table 4: Kinetic Parameters for Guinea-Pig Liver Microsomal Glucuronidation [10]
| Substrate | Km (µM) |
| This compound | 50 |
| Harmalol | 69 |
| UDP-Glucuronic Acid (with this compound) | 220 |
Signaling Pathway Interactions
Recent research has indicated that this compound can influence cellular signaling pathways, particularly the autophagy-lysosome pathway (ALP). This compound has been shown to promote the degradation of α-synuclein, a protein implicated in Parkinson's disease, by activating the AMPK-mTOR-TFEB signaling axis.[12] This activation leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, ultimately enhancing the clearance of pathogenic proteins.[12]
Experimental Protocols
Protocol 1: In Vitro this compound Metabolism in Isolated Rat Hepatocytes[3]
This protocol describes the methodology for studying the conjugation of this compound in isolated rat hepatocytes.
-
Hepatocyte Isolation: Hepatocytes are isolated from male Sprague-Dawley rats by collagenase perfusion of the liver. Cell viability is assessed by trypan blue exclusion.
-
Incubation: Isolated hepatocytes (typically 2 x 10⁶ cells/ml) are incubated in Krebs-bicarbonate buffer supplemented with 1% bovine serum albumin at 37°C under an atmosphere of 95% O₂ / 5% CO₂.
-
Metabolism Assay: The reaction is initiated by adding this compound (at various concentrations) to the hepatocyte suspension. Aliquots are taken at specified time points.
-
Sample Processing: The reaction is terminated by adding a quenching solution (e.g., perchloric acid). The samples are then centrifuged to separate the cells from the incubation medium.
-
Analysis: The concentrations of this compound and its metabolites (this compound sulfate and this compound glucuronide) in the supernatant and cell pellets are determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.
Protocol 2: Forced Photochemical Degradation of this compound[8][9]
This protocol outlines a general procedure for investigating the photochemical degradation of this compound in an aqueous solution.
-
Sample Preparation: A solution of this compound is prepared in an aqueous buffer at a specific pH.
-
Irradiation: The this compound solution is placed in a quartz cuvette and irradiated with a light source (e.g., a UV lamp emitting at a specific wavelength or a solar simulator). Control samples are kept in the dark.
-
Monitoring Degradation: The degradation of this compound is monitored over time by taking aliquots and analyzing them using UV-visible absorption spectroscopy or HPLC.
-
Product Identification: The degradation products are identified using techniques such as HPLC coupled with mass spectrometry (HRESI-MS).
-
ROS Quantification: The formation of reactive oxygen species (ROS), such as hydrogen peroxide, can be quantified using specific assays.
Visualizations
Diagram 1: Metabolic Degradation Pathways of this compound
Caption: Primary metabolic pathways of this compound via Phase II conjugation.
Diagram 2: this compound's Influence on the Autophagy-Lysosome Pathway
References
- 1. psychedelicreview.com [psychedelicreview.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0034217) [hmdb.ca]
- 3. Metabolism of this compound and transport of this compound conjugates in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extrahepatic sulfation and glucuronidation in the rat in vivo. Determination of the hepatic extraction ratio of this compound and the extrahepatic contribution to this compound conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of sulfation and glucuronidation of this compound in the perfused rat liver preparation. Disappearance of aberrances in glucuronidation kinetics by inhibition of sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of individual cytochrome P450 isozymes to the O-demethylation of the psychotropic beta-carboline alkaloids harmaline and harmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring potooxidative degradation pathways of this compound and harmalol alkaloids in water: effects of pH, excitation sources and atmospheric conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Exploring potooxidative degradation pathways of this compound and harmalol alkaloids in water: effects of pH, excitation sources and atmospheric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucuronidation of 3-O-methylnoradrenaline, harmalol and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors influencing sulfation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound promotes α-synuclein degradation and improves motor impairment in Parkinson’s models via regulating autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Harmol: A Technical Guide on Bioavailability and Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmol, a β-carboline alkaloid, is a metabolite of the more widely known harmine and harmaline. It has garnered scientific interest for its diverse biological activities, including neuroprotective, antioxidant, and potential therapeutic effects in neurodegenerative diseases.[1] A critical aspect of developing this compound for central nervous system (CNS) applications is a thorough understanding of its pharmacokinetic profile, particularly its oral bioavailability and ability to permeate the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current knowledge on these key parameters, presents relevant experimental data in a structured format, details methodologies for key experiments, and visualizes important pathways and workflows.
Bioavailability of this compound
The oral bioavailability of a drug is a crucial determinant of its clinical utility. It represents the fraction of an orally administered dose that reaches the systemic circulation unchanged. While specific quantitative data for the oral bioavailability of this compound is limited in the currently available literature, studies on structurally similar β-carboline alkaloids, such as harmane, can provide valuable insights.
Quantitative Data
Direct pharmacokinetic parameters for this compound, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), following oral administration have not been extensively reported. However, a study on harmane in rats provides a useful reference point.
| Compound | Species | Dose (Oral) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| Harmane | Rat | 20 mg/kg | 138 ± 34 | 30 | 349 ± 74 | 19 | [This data is for a related compound and should be interpreted with caution] |
Note: The data presented above is for harmane, a structurally related β-carboline, and may not be directly representative of this compound's pharmacokinetic profile.
Metabolism and Excretion
This compound is known to undergo extensive phase II metabolism in the liver, primarily through glucuronidation and sulfation. The resulting hydrophilic conjugates, this compound glucuronide and this compound sulfate, are then excreted. The balance between these two metabolic pathways can vary between species. In rats, this compound is primarily metabolized to this compound glucuronide and this compound sulfate.
Blood-Brain Barrier Permeability of this compound
The blood-brain barrier is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. For a compound to exert its effects on the CNS, it must effectively cross this barrier.
Quantitative Data
Recent in vivo studies have provided quantitative insight into the BBB permeability of this compound. The brain-to-plasma area under the curve (AUC) ratio is a key parameter used to quantify the extent of brain penetration.
| Compound | Species | Brain-to-Plasma AUC Ratio (Kp) | Interpretation | Reference |
| This compound | Mouse | 0.125 | Poor BBB permeability | [1] |
A Kp value of less than 0.1 is generally considered indicative of poor BBB penetration. The value of 0.125 for this compound suggests that it crosses the blood-brain barrier to a limited extent.[1]
In Vitro Permeability Models
Signaling Pathways Modulated by this compound in the Brain
This compound's neuroprotective and other neurological effects are believed to be mediated through the modulation of specific intracellular signaling pathways.
AMPK/mTOR/TFEB Pathway
Recent research has shown that this compound can activate the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (mTOR), which in turn promotes the nuclear translocation of transcription factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy. By activating this pathway, this compound can enhance the clearance of aggregated proteins, a hallmark of many neurodegenerative diseases.
Monoamine Oxidase (MAO) Inhibition
This compound is a known inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters in the synaptic cleft, which may contribute to its antidepressant and neuroprotective effects.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the assessment of this compound's bioavailability and BBB permeability.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic parameters of this compound following oral administration in a rodent model (e.g., rats or mice).
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Rodents (e.g., male Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Animal Dosing: Administer a single oral dose of the this compound suspension to the animals via oral gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-dosing.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Extract this compound from the plasma samples using a suitable method such as liquid-liquid extraction or solid-phase extraction.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the extracted plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data. Oral bioavailability (F%) can be calculated by comparing the AUC from oral administration to the AUC from intravenous administration in a separate group of animals.
In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the blood-brain barrier.
Materials:
-
PAMPA sandwich plate (donor and acceptor plates)
-
Artificial brain lipid solution
-
This compound
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial brain lipid solution.
-
Plate Preparation: Add buffer to the wells of the acceptor plate.
-
Compound Addition: Add a solution of this compound in buffer to the wells of the donor plate.
-
Incubation: Assemble the "sandwich" by placing the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA and VD are the volumes of the acceptor and donor wells, Area is the filter area, and Time is the incubation time.
Western Blot Analysis for AMPK/mTOR/TFEB Pathway Activation
Objective: To investigate the effect of this compound on the activation of the AMPK/mTOR/TFEB signaling pathway in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-mTOR, anti-phospho-mTOR, anti-TFEB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells to a suitable confluency and then treat them with various concentrations of this compound for different time periods.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the intensity of the protein bands using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The available evidence suggests that this compound has poor oral bioavailability and limited permeability across the blood-brain barrier. While in silico models for some β-carbolines predict good BBB penetration, the in vivo data for this compound contradicts this, highlighting the importance of experimental validation. The neuroprotective effects of this compound appear to be mediated, at least in part, through the activation of the AMPK/mTOR/TFEB pathway and the inhibition of MAO-A. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound and to explore strategies to enhance its delivery to the central nervous system for the potential treatment of neurodegenerative disorders. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
An In-depth Technical Guide on the Interaction of Harmol with Monoamine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmol, a β-carboline alkaloid, has garnered scientific interest for its diverse biological activities, including its interaction with monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with MAO-A and MAO-B isoforms. It summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes the associated cellular signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuropharmacology and drug development.
Introduction
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a crucial role in the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Two primary isoforms exist, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. The modulation of MAO activity is a well-established therapeutic strategy for a range of neurological and psychiatric disorders, including depression and Parkinson's disease.
This compound, a naturally occurring β-carboline alkaloid found in various plants, has been identified as a modulator of MAO activity. Understanding the specifics of this interaction, including its inhibitory potency, selectivity for MAO isoforms, and the underlying molecular mechanisms, is essential for evaluating its therapeutic potential. This guide aims to consolidate the available scientific data on the interaction between this compound and monoamine oxidase.
Quantitative Data on this compound's Interaction with MAO
The inhibitory activity of this compound against MAO-A and MAO-B has been a subject of investigation, with some conflicting reports in the scientific literature. To provide a clear summary, the available quantitative data is presented in the table below. It is important to note that early research on plant extracts containing a mixture of β-carbolines, including this compound, suggested potent MAO-A inhibition and poor MAO-B inhibition. However, more recent studies on isolated this compound have provided a more nuanced understanding of its selectivity.
A 2021 study by Brier et al. directly compared the inhibitory activity of this compound and the structurally related β-carboline, harmine, on MAO-A.[1] This study found that this compound has an IC50 of 500 nM against MAO-A, which is significantly higher than that of harmine (IC50 = 60 nM), indicating that harmine is more than eight times as potent as this compound in inhibiting MAO-A.[1] The study highlights that this compound has "greatly reduced MAO-A inhibitory activity" compared to harmine.[1]
Another study by Herraiz et al. (2010) investigated the MAO inhibitory properties of extracts from Peganum harmala roots, which contain this compound. Their findings indicated that these extracts were poor inhibitors of MAO-B.[2] While this provides a qualitative assessment, a specific IC50 value for this compound against MAO-B from this or other direct studies remains to be definitively established in the reviewed literature.
| Compound | Target | IC50 Value | Inhibition Type | Reference |
| This compound | MAO-A | 500 nM | Not specified in source | [1] |
| This compound | MAO-B | Poor inhibitor | Not specified in source | [2] |
| Harmine | MAO-A | 60 nM | Reversible, Competitive | [1][2] |
Table 1: Quantitative Inhibitory Data for this compound and Harmine against MAO Isoforms.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's interaction with monoamine oxidase.
Fluorometric Monoamine Oxidase Inhibition Assay
This assay is commonly used to determine the inhibitory potential of compounds against MAO-A and MAO-B.
Principle: The assay measures the production of a fluorescent product resulting from the enzymatic oxidation of a substrate by MAO. Kynuramine is a non-fluorescent substrate that is oxidized by both MAO-A and MAO-B to 4-hydroxyquinoline, a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
This compound (test inhibitor)
-
Clorgyline (selective MAO-A inhibitor, for control)
-
Selegiline (selective MAO-B inhibitor, for control)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~400 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in potassium phosphate buffer to achieve a range of final assay concentrations.
-
Prepare working solutions of MAO-A and MAO-B enzymes in potassium phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes.
-
Prepare a stock solution of kynuramine in water and dilute to the final working concentration in potassium phosphate buffer. The final substrate concentration should be close to the Km value for each enzyme to ensure sensitivity to competitive inhibitors.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the following in triplicate:
-
Potassium phosphate buffer (for blank and control wells)
-
This compound solution at various concentrations (for inhibitor wells)
-
Clorgyline or selegiline (for positive control wells)
-
-
Add the MAO-A or MAO-B enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the kynuramine substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) with readings taken at regular intervals (e.g., every minute).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.
-
Determine the percentage of inhibition for each this compound concentration relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Molecular Docking of this compound with MAO-B
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.
Software:
-
Docking Software: AutoDock Vina
-
Molecular Visualization Software: PyMOL or UCSF Chimera
-
Protein Preparation Tool: AutoDockTools (ADT)
Procedure:
-
Preparation of the Receptor (MAO-B):
-
Obtain the 3D crystal structure of human MAO-B from the Protein Data Bank (PDB). Suitable PDB entries include 2V5Z or 4A79.
-
Using ADT, prepare the protein for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
Defining the grid box, which encompasses the active site of the enzyme. The grid box should be centered on the flavin adenine dinucleotide (FAD) cofactor and be large enough to accommodate the ligand.
-
-
-
Preparation of the Ligand (this compound):
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or draw it using a molecular editor and optimize its geometry using a suitable force field (e.g., MMFF94).
-
Using ADT, prepare the ligand for docking by:
-
Detecting the root and defining rotatable bonds.
-
Assigning Gasteiger charges.
-
-
-
Docking Simulation:
-
Run the AutoDock Vina docking simulation using the prepared receptor and ligand files. The software will generate a set of possible binding poses for this compound within the MAO-B active site, ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses using PyMOL or UCSF Chimera.
-
Analyze the interactions between this compound and the amino acid residues in the MAO-B active site, including hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Compare the predicted binding mode with that of known MAO-B inhibitors to assess the plausibility of the docking results.
-
Signaling Pathways and Experimental Workflows
This section provides visual representations of the key signaling pathways and experimental workflows discussed in this guide.
MAO-B Inhibition and its Potential Downstream Effects
While the direct mechanistic link between this compound-induced MAO-B inhibition and the activation of the AMPK-mTOR-TFEB pathway is still under investigation, a hypothetical signaling pathway can be proposed based on the known functions of these molecules. MAO-B is involved in the metabolism of dopamine, which can influence cellular signaling. Inhibition of MAO-B leads to an increase in dopamine levels, which may have downstream effects on cellular energy sensing and autophagy regulation.
Experimental Workflow for Determining MAO Inhibitory Activity
The following diagram illustrates the typical workflow for assessing the MAO inhibitory properties of a test compound like this compound.
Molecular Docking Workflow
This diagram outlines the computational workflow for performing a molecular docking study of this compound with MAO-B.
Conclusion
This compound exhibits inhibitory activity against monoamine oxidase, with current evidence suggesting a greater selectivity for MAO-A over MAO-B. The IC50 value for this compound against MAO-A has been determined to be 500 nM, indicating it is a less potent inhibitor than the related β-carboline, harmine. While this compound is considered a poor inhibitor of MAO-B, a precise IC50 value is not yet firmly established in the literature.
The provided experimental protocols for MAO inhibition assays and molecular docking serve as a practical guide for researchers wishing to further investigate the interaction of this compound and other compounds with these enzymes. The potential link between MAO-B inhibition and the activation of the AMPK-mTOR-TFEB signaling pathway presents an intriguing area for future research, which could unveil novel therapeutic applications for MAO inhibitors in neurodegenerative diseases and other conditions. Further studies are warranted to definitively quantify the inhibitory potency of this compound against MAO-B and to elucidate the precise molecular mechanisms underlying its downstream cellular effects.
References
- 1. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Autophagy-Inducing Properties of Harmol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmol, a β-carboline alkaloid derived from Peganum harmala, has emerged as a potent modulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This technical guide provides an in-depth overview of the autophagy-inducing properties of this compound, with a focus on its mechanisms of action across different cellular contexts. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers in academia and industry exploring the therapeutic potential of this compound and other autophagy-modulating compounds.
Introduction
Autophagy is a highly conserved catabolic process that plays a critical role in cellular homeostasis by removing misfolded proteins, damaged organelles, and invading pathogens. Dysregulation of autophagy has been implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, the identification and characterization of small molecules that can modulate autophagy are of significant therapeutic interest.
This compound has been identified as a potent inducer of autophagy in various cell types. Its effects are multifaceted and appear to be context-dependent, involving distinct signaling pathways in different cellular models. This guide synthesizes the current understanding of this compound's pro-autophagic activity, providing a technical foundation for further investigation and drug development efforts.
Quantitative Data on this compound-Induced Autophagy
The following tables summarize the quantitative effects of this compound on cell viability and key autophagy markers in different cell lines.
Table 1: Effect of this compound on Cell Viability (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Non-small cell lung cancer | ~70[1][2] | 48 |
| U251MG | Human glioma | Not specified | Not specified |
| PC12 (induced) | Pheochromocytoma (Parkinson's model) | Not specified | Not specified |
Table 2: Dose-Dependent Effect of this compound on Autophagy Markers
| Cell Line | Marker | This compound Concentration (µM) | Fold Change (vs. Control) | Time (h) |
| PC12 (induced) | LC3B-II/LC3B-I ratio | 30 | Significant increase[3] | 6, 12, 24 |
| PC12 (induced) | p62 degradation | 30 | Significant decrease[3] | Not specified |
| N2a | Lyso-Tracker Red intensity | 30 | Significant increase[4] | 24 |
Table 3: Time-Course Effect of this compound on α-synuclein Degradation in a Parkinson's Disease Model
| Cell Line | This compound Concentration (µM) | 6h | 12h | 24h |
| PC12 (induced with DOX) | 30 | Significant decrease in α-syn | Significant decrease in α-syn | Significant decrease in α-syn |
Data presented as qualitative changes based on the source.[3]
Signaling Pathways of this compound-Induced Autophagy
This compound's induction of autophagy is mediated by several key signaling pathways, with notable differences observed across various cell types.
AMPK-mTOR-TFEB Pathway in Neuroprotection
In cellular models of Parkinson's disease, this compound promotes the degradation of α-synuclein by activating the autophagy-lysosome pathway.[4] This is achieved through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR).[5] Inhibition of mTOR leads to the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[4][5]
Akt/mTOR Pathway Inhibition in Glioma Cells
In U251MG human glioma cells, this compound induces autophagy by inhibiting the Akt/mTOR signaling pathway.[6] This inhibition leads to the suppression of downstream targets of mTOR, such as p70-ribosomal protein S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in the induction of autophagy and subsequent apoptosis.[6]
ERK1/2 Pathway in Non-Small Cell Lung Cancer
In A549 human non-small cell lung cancer cells, this compound-induced autophagy is partially dependent on the transient activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1] Interestingly, in this cell line, the Akt/mTOR pathway does not seem to be involved in this compound-induced autophagy.[1][2]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the autophagy-inducing properties of this compound.
Western Blot Analysis of Autophagy Markers (LC3-II and p62)
This protocol is for the detection and quantification of the conversion of LC3-I to LC3-II and the degradation of p62, key indicators of autophagic activity.
Materials:
-
Cells of interest (e.g., A549, U251MG, PC12)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 15% for LC3, 10% for other proteins)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time points.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Signal Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (β-actin). The LC3-II/LC3-I ratio or LC3-II/β-actin ratio is calculated to assess autophagy induction. A decrease in the p62/β-actin ratio indicates increased autophagic flux.
Fluorescence Microscopy of LC3 Puncta
This protocol describes the visualization and quantification of autophagosomes by observing the formation of fluorescent LC3 puncta in cells transiently or stably expressing GFP-LC3 or RFP-LC3.
Materials:
-
Cells cultured on glass coverslips or in glass-bottom dishes
-
GFP-LC3 or RFP-LC3 plasmid or lentiviral particles
-
Transfection reagent or viral transduction reagents
-
This compound
-
Paraformaldehyde (PFA) 4% in PBS
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Transfection/Transduction: Transfect or transduce cells with the fluorescently-tagged LC3 construct according to the manufacturer's instructions. Allow 24-48 hours for protein expression.
-
Treatment: Treat the cells with this compound or vehicle control for the desired duration.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (optional, for co-staining): If co-staining with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Quantification: Manually or automatically count the number of fluorescent puncta per cell. A cell with >5-10 distinct puncta is typically considered positive for autophagy induction. Calculate the percentage of autophagy-positive cells or the average number of puncta per cell.
Autophagic Flux Assay using mCherry-GFP-LC3
This assay allows for the monitoring of autophagic flux by distinguishing between autophagosomes (yellow puncta: mCherry and GFP colocalize) and autolysosomes (red puncta: GFP signal is quenched in the acidic environment of the lysosome).
Materials:
-
Cells stably expressing mCherry-GFP-LC3
-
This compound
-
Live-cell imaging medium
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed mCherry-GFP-LC3 expressing cells in glass-bottom dishes.
-
Treatment: Treat the cells with this compound or vehicle control. As a control for blocked flux, treat cells with an inhibitor of lysosomal degradation such as Bafilomycin A1 or Chloroquine.
-
Live-Cell Imaging: Place the dish in the environmental chamber of the confocal microscope. Acquire images in both the green (GFP) and red (mCherry) channels at different time points.
-
Image Analysis: Merge the green and red channels. Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell. An increase in both yellow and red puncta suggests autophagy induction, while an increase in red-only puncta indicates enhanced autophagic flux. An accumulation of yellow puncta upon co-treatment with a lysosomal inhibitor confirms that the observed increase in autophagosomes is due to increased formation rather than blocked degradation.
TFEB Nuclear Translocation Assay
This protocol is for visualizing and quantifying the movement of TFEB from the cytoplasm to the nucleus upon this compound treatment.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) 4% in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBST)
-
Primary antibody: Rabbit anti-TFEB
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound or vehicle control.
-
Fixation and Permeabilization: Fix cells with 4% PFA and then permeabilize with permeabilization buffer.
-
Blocking and Antibody Staining: Block non-specific binding with blocking buffer. Incubate with the primary anti-TFEB antibody, followed by the fluorescently-labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain nuclei with DAPI and mount the coverslips.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB. An increased ratio indicates nuclear translocation.
Conclusion
This compound is a promising natural compound that robustly induces autophagy through multiple, cell-type-specific signaling pathways. This technical guide provides a comprehensive summary of its effects, including quantitative data and detailed experimental protocols, to facilitate further research into its therapeutic potential. The provided diagrams of the signaling pathways and experimental workflows offer a clear visual aid for understanding the complex mechanisms underlying this compound-induced autophagy. Further investigations are warranted to fully elucidate the therapeutic applications of this compound in diseases where autophagy modulation is a viable strategy.
References
- 1. Expression of Autophagy-Related Protein LC3-II Detected by Western Blotting [bio-protocol.org]
- 2. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 3. This compound promotes α-synuclein degradation and improves motor impairment in Parkinson’s models via regulating autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Harmol Cell Culture Studies on Cancer Lines
Introduction
Harmol, a β-carboline alkaloid derived from plants such as Peganum harmala, has demonstrated significant antitumor effects across various cancer cell lines. This document provides a comprehensive overview of the cytotoxic and mechanistic activities of this compound, detailing its effects on cell viability, apoptosis, autophagy, and cell cycle progression. The included protocols and data summaries are intended to guide researchers in designing and executing experiments to investigate this compound's potential as a chemotherapeutic agent. This compound's mechanisms of action are cell-type specific, including caspase-8-dependent apoptosis in some lung cancer cells and autophagy-induced cell death in others, often involving key signaling pathways like MAPK/ERK and PI3K/Akt/mTOR.[1][2][3]
Data Presentation: Quantitative Analysis of this compound's Effects
The anticancer effects of this compound and related compounds have been quantified in several studies. The following tables summarize the key findings regarding cytotoxicity and the primary mechanisms of action observed in different cancer cell lines.
Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| Pegaharmine E¹ | HL-60 | Human Myeloid Leukemia | 36.99 | [4] |
| Pegaharmine E¹ | A549 | Lung Adenocarcinoma | 63.5 | [4] |
| Pegaharmine E¹ | MCF-7 | Breast Cancer | 85.9 | [4] |
¹Pegaharmine E is a bioactive compound isolated from Peganum harmala, the same plant source as this compound.
Table 2: Mechanistic Effects of this compound on Cancer Cell Lines
| Cell Line | Primary Effect | Key Molecular Changes | Reference |
| H596 | Apoptosis | Activation of caspase-8, -9, and -3; Cleavage of Bid protein; Release of cytochrome c.[2] | [2] |
| A549 | Autophagy-induced cell death | Transient activation of the ERK1/2 pathway; Increased LC3-II levels; No activation of caspases or the Akt/mTOR pathway.[1][5] | [1][5] |
| U251MG | Autophagy followed by Apoptosis | Downregulation of survivin; Inhibition of Akt/mTOR pathway (decreased phosphorylation of Akt, mTOR, P70S6K, and 4E-BP1).[3] | [3] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The logical flow for investigating the anticancer properties of this compound involves a series of assays to move from general cytotoxicity to specific mechanisms of action.
Caption: Workflow for assessing this compound's anticancer effects.
Signaling Pathways
This compound's induction of cell death is mediated by distinct signaling pathways depending on the cancer cell type.
Caption: this compound-induced cell death pathways in lung cancer cells.
Caption: this compound's mechanism of action in U251MG glioma cells.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, H596)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Autophagy Detection by Western Blot for LC3 Conversion
This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[5]
Materials:
-
Cells treated with this compound as described above
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (e.g., 15%) and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the level of LC3-II indicates autophagy induction. Use β-actin as a loading control.
Protocol 3: Analysis of Signaling Pathways by Western Blot
This protocol assesses changes in the phosphorylation status and expression levels of key signaling proteins.
Materials:
-
Same as Protocol 2, with the addition of phosphatase inhibitors to the lysis buffer.
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK, survivin, caspases).
Procedure:
-
Cell Lysis and Quantification: Follow steps 1-2 from Protocol 2, ensuring phosphatase inhibitors are included in the lysis buffer.
-
SDS-PAGE and Transfer: Follow steps 3-4 from Protocol 2.
-
Blocking and Antibody Incubation: Follow steps 5-7 from Protocol 2, using primary antibodies specific to the signaling proteins of interest (e.g., anti-p-Akt, anti-total-Akt). It is crucial to probe for both the phosphorylated and total forms of the protein to determine the activation status.
-
Detection and Analysis: Follow steps 8-9 from Protocol 2. Analyze the ratio of phosphorylated protein to total protein to assess the effect of this compound on pathway activation. For proteins like survivin or cleaved caspases, analyze their expression relative to a loading control.[3]
References
- 1. The β-carboline alkaloid this compound induces cell death via autophagy but not apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Extraction, Separation and Purification of Bioactive Anticancer Components from Peganum harmala against Six Cancer Cell Lines Using Spectroscopic Techniques [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Models of Tremor Using Harmaline
A Note on Harmol and Parkinson's Disease Models: Initial research indicates that this compound is not typically used to induce Parkinson's disease (PD) in animal models. In fact, some studies suggest this compound may have a neuroprotective role by promoting the degradation of α-synuclein, a protein central to PD pathology.[1][2] The compound more commonly used in preclinical research to induce tremor is harmaline , a structurally related β-carboline alkaloid. It is important to note that the harmaline-induced tremor model is primarily considered a model for Essential Tremor (ET) , not Parkinson's disease.[3][4][5][6] While both conditions involve tremor, their underlying pathophysiology and clinical presentations differ; for instance, ET is typically an action tremor, whereas Parkinsonian tremor is most prominent at rest.[5]
These application notes will therefore focus on the scientifically established use of harmaline to create animal models of tremor for the study of ET and the screening of potential anti-tremor therapeutics.
Introduction to the Harmaline-Induced Tremor Model
Harmaline is a β-carboline alkaloid found in plants such as Peganum harmala and Banisteriopsis caapi.[7][8] When administered to mammals, it reliably induces a high-frequency action and postural tremor, making it a valuable tool for studying the mechanisms of tremor and for the preclinical evaluation of novel therapies for Essential Tremor.[3][4][6]
The primary mechanism of harmaline-induced tremor involves its action on the inferior olivary nucleus (IO) in the brainstem.[4] Harmaline induces rhythmic and synchronized firing of neurons in the IO, which is then transmitted through climbing fibers to the cerebellum, leading to the characteristic tremor.[4][6] This model is distinguished from neurotoxin-based Parkinson's models (e.g., using MPTP or 6-OHDA) which cause degeneration of dopaminergic neurons in the substantia nigra.[9][10][11][12]
Key Features of the Harmaline Model:
-
Relevance to Essential Tremor: The model mimics the action- and postural-tremor characteristics of ET.[4][5]
-
Rapid Onset: Tremor typically begins within minutes of administration.[4]
-
Reproducibility: The tremorigenic effect is consistent and dose-dependent.
-
Pharmacological Validity: The tremor can be suppressed by clinically effective ET medications, such as β-blockers and primidone.[4]
Experimental Protocols
The following protocols provide a general framework for inducing tremor in rodents. Doses and specific procedures should be optimized for individual laboratory conditions and animal strains.
Materials and Reagents
-
Harmaline hydrochloride (or similar salt)
-
Sterile saline solution (0.9% NaCl)
-
Animal scale
-
Syringes and needles (appropriate gauge for the route of administration)
-
Vortex mixer
-
Tremor assessment apparatus (e.g., accelerometer, force plate, or video recording setup)
Animal Models
Mice and rats are the most commonly used species for this model.[3]
-
Mice: C57BL/6 strains are frequently used.
-
Rats: Wistar or Sprague-Dawley strains are common choices.
Animals should be acclimated to the laboratory environment before the experiment. All procedures must be in accordance with institutional and national guidelines for animal welfare.
Harmaline Solution Preparation
-
Weigh the desired amount of harmaline hydrochloride.
-
Dissolve in sterile saline to the target concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL).
-
Ensure complete dissolution, using a vortex mixer if necessary.
-
Prepare fresh on the day of the experiment.
Administration Protocol
-
Weigh the animal to determine the precise volume of harmaline solution to be administered.
-
The most common route of administration is subcutaneous (s.c.) injection.[4] Intraperitoneal (i.p.) injection is also used.
-
Gently restrain the animal and administer the harmaline solution.
-
Place the animal in an observation cage or the designated testing apparatus.
-
A control group receiving an equivalent volume of saline should always be included.
Tremor Assessment Protocol
Tremor assessment should begin shortly after administration, as the onset is rapid (typically within 5-10 minutes), peaking around 30 minutes and lasting for approximately 2 hours.[4]
Methods for Quantification:
-
Visual Scoring: A trained observer can score the intensity of the tremor on a predefined scale (e.g., 0 = no tremor, 1 = mild, intermittent tremor, 2 = moderate tremor, 3 = severe, continuous tremor). This is a simple but subjective method.
-
Accelerometry: A small accelerometer can be affixed to the animal's head or back to provide objective, quantitative data on tremor frequency and amplitude.
-
Force Plate/Piezoelectric Plate: These systems detect and quantify tremors as the animal moves within the enclosure, providing data on the number, duration, and intensity of tremor events.[5]
-
Video Analysis: High-speed video recording allows for detailed post-hoc analysis of tremor characteristics.
Data Presentation
Quantitative data from harmaline studies should be presented in a clear, tabular format to allow for easy comparison of different experimental conditions.
Table 1: Dose-Response of Harmaline-Induced Tremor in Rodents
| Species | Strain | Route of Admin. | Harmaline Dose (mg/kg) | Peak Tremor Frequency (Hz) | Notes |
| Mouse | C57BL/6 | s.c. | 20 | 10-16 | Tremor involves head, trunk, and tail; more apparent during locomotion.[4] |
| Rat | Wistar | i.p. | 10 | 9-12 | Tremors appear in bursts and are more intense when the animal is in motion.[3] |
| Pig | N/A | i.v. | 6 | 10-16 | Another significant tremor detected at 8-10 Hz.[13] |
Table 2: Pharmacological Modulation of Harmaline-Induced Tremor
| Animal Model | Harmaline Dose (mg/kg) | Test Compound | Dose of Test Compound | % Reduction in Tremor Intensity |
| Rat | 10 (i.p.) | Propranolol | 5 mg/kg | Significant Suppression |
| Rat | 10 (i.p.) | Primidone | 30 mg/kg | Significant Suppression |
| Mouse | 20 (s.c.) | Ethanol | 1.5 g/kg | Significant Suppression |
Note: The values in Table 2 are representative and should be confirmed in specific experimental settings.
Visualization of Pathways and Workflows
Diagram 1: Experimental Workflow for Harmaline-Induced Tremor Model
Caption: Workflow for inducing and assessing tremor in a rodent model using harmaline.
Diagram 2: Simplified Mechanism of Harmaline-Induced Tremor
References
- 1. researchgate.net [researchgate.net]
- 2. This compound promotes α-synuclein degradation and improves motor impairment in Parkinson’s models via regulating autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. transpharmation.com [transpharmation.com]
- 4. Harmaline-Induced Tremor in Mice: Videotape Documentation and Open Questions About the Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. transpharmation.com [transpharmation.com]
- 6. Harmaline Tremor: Underlying Mechanisms in a Potential Animal Model of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Harmine - Wikipedia [en.wikipedia.org]
- 9. Animal Models and Their Utility in Parkinson’s Disease Research: A Review | Junior Researchers [journals.4science.ge]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 13. researchgate.net [researchgate.net]
HPLC analysis protocol for Harmol quantification
An HPLC (High-Performance Liquid Chromatography) method for the quantitative analysis of Harmol provides a precise and reliable way to determine its concentration in various samples. This application note details the necessary protocols, instrumentation, and validation parameters for the successful quantification of this compound.
Introduction
This compound is a beta-carboline alkaloid found in various plants, notably Peganum harmala. It is known for its wide range of biological activities and is a subject of interest in pharmaceutical and scientific research. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. Reversed-phase HPLC with UV detection is a common and effective technique for this purpose.
Experimental Protocols
Two validated HPLC methods are presented below. Method 1 is suitable for a broader concentration range, while Method 2 offers higher sensitivity with a lower limit of quantification.
Equipment and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Columns:
-
For Method 1: Metasil ODS (C18) or equivalent.
-
For Method 2: Tracer Excel 120 ODSA (C18), 150 x 4.6 mm, or equivalent.
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid
-
Triethylamine
-
Potassium phosphate
-
-
Sample Preparation:
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards covering the desired concentration range (e.g., for Method 2: 0.5, 1, 5, 10, 20 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. The sample may need to be vortexed or sonicated to ensure complete dissolution. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.[1][2]
Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Column | Metasil ODS (C18) | Tracer Excel 120 ODSA (C18), 150x4.6mm |
| Mobile Phase | Isopropyl alcohol:Acetonitrile:Water:Formic acid (100:100:300:0.3 v/v/v/v), pH adjusted to 8.6 with triethylamine.[3] | Potassium phosphate buffer (10 mM, pH 7.0):Acetonitrile (100:30 v/v).[4] |
| Elution Mode | Isocratic[3] | Isocratic[4] |
| Flow Rate | 1.5 mL/min[3] | 1.5 mL/min[4] |
| Detection Wavelength | 330 nm[3] | 330 nm[4] |
| Injection Volume | 20 µL (Typical) | 20 µL (Typical) |
| Column Temperature | Ambient or 30 °C | Ambient or 30 °C |
Data Presentation: Method Validation Summary
The following table summarizes the quantitative validation parameters for the HPLC methods. Method validation ensures that the analytical procedure is suitable for its intended purpose.
| Validation Parameter | Method 1 | Method 2 | Typical Acceptance Criteria |
| Linearity Range | 9.375 - 250 µg/mL[3] | 0.5 - 20 µg/mL[4] | Correlation Coefficient (r²) > 0.998[4] |
| Limit of Quantification (LOQ) | Not specified | 0.5 µg/mL[4] | Signal-to-Noise Ratio ≥ 10 |
| Limit of Detection (LOD) | Not specified | Estimated as ~0.15 µg/mL | Signal-to-Noise Ratio ≥ 3 |
| Precision (%RSD) | Not specified | 0.6 - 10.2% (within and between day)[4] | Intraday & Interday RSD < 15% |
| Accuracy (% Recovery) | Not specified | Not specified | 85 - 115% |
Visualizations
Experimental Workflow
The diagram below illustrates the general workflow for the HPLC quantification of this compound.
Caption: General workflow for this compound quantification by HPLC.
Signaling Pathway
This compound has been shown to be an autophagy enhancer. It promotes the degradation of α-synuclein, a protein implicated in Parkinson's disease, by activating the AMPK-mTOR-TFEB signaling pathway.[5]
Caption: this compound activates the AMPK-mTOR-TFEB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound hydrochloride dihydrate induces autophagy in neuro cells and promotes the degradation of α‐Syn by Atg5/Atg12‐dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC method for the analysis of this compound, harmalol, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. This compound promotes α-synuclein degradation and improves motor impairment in Parkinson’s models via regulating autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Harmol: A Versatile Tool for Probing Autophagy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Harmol, a β-carboline alkaloid, has emerged as a valuable chemical tool for the investigation of autophagy, the cellular process of self-degradation of cellular components. This molecule has been shown to induce autophagy in a variety of cell types, making it a useful agent for studying the intricate signaling pathways that govern this fundamental process. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in autophagy research.
This compound's ability to modulate autophagy is context-dependent, influencing distinct signaling pathways in different cell lines. In some instances, it triggers autophagy-dependent cell death, a process of interest in cancer research.[1][2][3] In other models, it promotes the clearance of aggregate-prone proteins, highlighting its potential relevance in neurodegenerative disease studies.[4]
Mechanism of Action
This compound induces autophagy through the modulation of several key signaling pathways:
-
AMPK-mTOR-TFEB Pathway: In some cellular contexts, this compound activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR).[1][4] This leads to the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[1][4]
-
Akt/mTOR Pathway: this compound has been observed to reduce the phosphorylation of Akt and mTOR, leading to the induction of autophagy.[5]
-
ERK1/2 Pathway: The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway can also be transiently activated by this compound, contributing to the induction of autophagy.[1][6] However, inhibition of this pathway only partially suppresses this compound-induced autophagy, suggesting the involvement of other major signaling cascades.[1][6]
-
Atg5/Atg12-Dependent Pathway: this compound-induced autophagy has been shown to be dependent on the core autophagy machinery, specifically the Atg5/Atg12 conjugation system, which is essential for the formation of the autophagosome.
Data Presentation: Quantitative Parameters for this compound-Induced Autophagy
The effective concentration and treatment duration of this compound for inducing autophagy can vary depending on the cell line and experimental conditions. The following tables summarize key quantitative data from published studies.
| Cell Line | Effective Concentration | Treatment Duration | Observed Effect | Reference |
| A549 (Human non-small cell lung cancer) | 70 µM | Not Specified | Induction of autophagy and cell death | [1][6] |
| U251MG (Human glioma) | Not Specified | 12 hours | Induction of autophagy | [5] |
| N2a (Mouse neuroblastoma) | 30 µM | 24 hours | Promotion of autophagic flux and lysosomal biogenesis | [7][8] |
| PC12 (Rat pheochromocytoma) | 3, 10, 30 µM | 24 hours | Dose-dependent enhancement of LC3B-II/LC3B-I ratio | [9] |
| NRK (Normal rat kidney) | 10 mg/L | 4-12 hours | Increased number of GFP-LC3 puncta | [5] |
| Autophagy Inhibitor | Cell Line | Concentration | Purpose | Reference |
| 3-Methyladenine (3-MA) | A549 | Not Specified | Inhibition of autophagosome formation to confirm autophagy-dependent cell death | [1][6] |
| Chloroquine (CQ) | N2a | 20 µM, 50 µM | Inhibition of autophagosome-lysosome fusion to assess autophagic flux | [7][8][9] |
Experimental Protocols
Western Blotting for Autophagy Markers (LC3-II and p62)
This protocol describes the detection of the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1, key indicators of autophagic activity.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound for the appropriate duration. Include untreated and vehicle-treated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Fluorescence Microscopy for LC3 Puncta Formation
This protocol allows for the visualization of autophagosome formation by monitoring the localization of fluorescently tagged LC3.
Materials:
-
Cells stably or transiently expressing GFP-LC3 or mCherry-GFP-LC3
-
This compound
-
Autophagy inhibitors (e.g., 3-MA, Chloroquine)
-
Formaldehyde or paraformaldehyde for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Transfection (if applicable): Seed cells on coverslips. If not using a stable cell line, transfect with a fluorescently tagged LC3 plasmid.
-
Cell Treatment: Treat cells with this compound. To assess autophagic flux, include a condition where cells are co-treated with this compound and an autophagy inhibitor like chloroquine.
-
Fixation and Staining: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100. Stain nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Count the number of fluorescent LC3 puncta per cell. An increase in the number of puncta indicates autophagosome formation. Co-treatment with chloroquine leading to a further increase in puncta confirms an increase in autophagic flux.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced autophagy signaling pathways.
Caption: Experimental workflow for assessing autophagic flux.
Conclusion
This compound serves as a potent and versatile tool for the study of autophagy. Its ability to modulate key signaling pathways provides a means to dissect the complex regulatory networks of this process. The provided protocols and data offer a starting point for researchers to incorporate this compound into their experimental designs to investigate the role of autophagy in various physiological and pathological conditions. As with any chemical probe, it is crucial to carefully consider the cellular context and to employ appropriate controls to ensure the accurate interpretation of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride dihydrate induces autophagy in neuro cells and promotes the degradation of α‐Syn by Atg5/Atg12‐dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β-carboline alkaloid this compound induces cell death via autophagy but not apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound promotes α-synuclein degradation and improves motor impairment in Parkinson’s models via regulating autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Harmol's Effect on α-synuclein Degradation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the effects of Harmol on α-synuclein degradation. The protocols outlined below are based on established methodologies and focus on the role of this compound in promoting α-synuclein clearance through the autophagy-lysosome pathway.
Introduction
The aggregation of α-synuclein is a primary pathological hallmark of Parkinson's disease and other synucleinopathies.[1][2] Enhancing the cellular clearance of misfolded α-synuclein is a promising therapeutic strategy. This compound, a β-carboline alkaloid, has been identified as a potent inducer of α-synuclein degradation.[1][2] This document details the experimental procedures to elucidate the mechanism of action of this compound, focusing on its ability to activate the autophagy-lysosome pathway (ALP) via the AMPK-mTOR-TFEB signaling axis.[1][2][3]
This compound treatment leads to the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR).[2][3] This signaling cascade promotes the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2] In the nucleus, TFEB stimulates the expression of genes involved in autophagy and lysosomal function, thereby enhancing the clearance of α-synuclein.[2][3]
Data Presentation
Table 1: Effect of this compound on α-synuclein and Autophagy-Related Protein Levels
| Treatment | α-synuclein Level (relative to control) | p62 Level (relative to control) | LC3B-II/LC3B-I Ratio (relative to control) |
| Control (0.1% DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (3 µM) | Decreased | Decreased | Increased |
| This compound (10 µM) | Significantly Decreased | Significantly Decreased | Significantly Increased |
| This compound (30 µM) | Markedly Decreased | Markedly Decreased | Markedly Increased |
| Rapamycin (0.25 µM) | Decreased | Decreased | Increased |
| Chloroquine (CQ, 20 µM) | Increased | Increased | Increased |
| This compound + CQ | Increased (compared to this compound alone) | Increased (compared to this compound alone) | Further Increased |
Note: This table summarizes the expected trends based on the provided literature. Actual quantitative values should be determined experimentally.
Table 2: Effect of this compound on TFEB Nuclear Translocation and Lysosomal Biogenesis
| Treatment | TFEB Nuclear Localization (% of cells) | Lyso-Tracker Red Fluorescence Intensity (arbitrary units) |
| Control (0.1% DMSO) | Baseline | Baseline |
| This compound (30 µM) | Significantly Increased | Significantly Increased |
| Rapamycin (0.25 µM) | Increased | Increased |
Note: This table summarizes the expected qualitative outcomes. Quantitative analysis of fluorescence intensity and cell counting should be performed to obtain precise data.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the culture of neuronal cell lines and subsequent treatment with this compound to assess its effect on α-synuclein levels.
Materials:
-
Neuroblastoma (N2a) or PC12 cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Doxycycline (for inducible cell lines)
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed N2a or PC12 cells in culture plates at a density that allows for 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of α-synuclein Expression (if applicable): For inducible cell lines, add doxycycline (e.g., 1 µg/mL) to the culture medium 24 hours prior to this compound treatment to induce the expression of α-synuclein.[1]
-
This compound Treatment: Prepare working solutions of this compound in culture medium from a stock solution in DMSO. The final concentration of DMSO should not exceed 0.1%. Treat cells with varying concentrations of this compound (e.g., 3, 10, 30 µM) for the desired time period (e.g., 6, 12, 24 hours).[1] For control wells, add an equivalent volume of vehicle (0.1% DMSO).
-
Cell Lysis or Fixation: After treatment, proceed with cell lysis for Western blot analysis (Protocol 2) or cell fixation for immunofluorescence (Protocol 3).
Protocol 2: Western Blot Analysis of α-synuclein and Autophagy Markers
This protocol details the detection of protein level changes using Western blotting.
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-α-synuclein, anti-p62, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
Procedure:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control like β-actin.
Protocol 3: Immunofluorescence for TFEB Nuclear Translocation
This protocol is for visualizing the subcellular localization of TFEB.
Materials:
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-TFEB)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Fixation: After this compound treatment, wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Antibody Incubation: Incubate cells with anti-TFEB primary antibody overnight at 4°C, followed by incubation with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. The percentage of cells showing nuclear TFEB localization can be quantified.
Protocol 4: Autophagy Flux Assay using mCherry-EGFP-LC3B
This protocol measures autophagic flux, a dynamic process of autophagy.
Materials:
-
mCherry-EGFP-LC3B adenovirus or plasmid
-
Transfection reagent (if using plasmid)
-
Fluorescence microscope
Procedure:
-
Transfection/Transduction: Transfect or transduce N2a cells with the mCherry-EGFP-LC3B construct.
-
This compound Treatment: Treat the cells with this compound (e.g., 30 µM) for the desired time (e.g., 2 hours). Include positive (rapamycin, 0.25 µM) and negative (chloroquine, 50 µM) controls.[1]
-
Imaging: Visualize the cells under a fluorescence microscope. In this system, autophagosomes appear as yellow puncta (mCherry and EGFP fluorescence), while autolysosomes appear as red puncta (mCherry fluorescence only, as EGFP is quenched by the acidic lysosomal environment).
-
Quantification: An increase in the number of red-only puncta per cell indicates enhanced autophagic flux.[4]
Mandatory Visualization
Caption: Signaling pathway of this compound-induced α-synuclein degradation.
Caption: Experimental workflow for investigating this compound's effects.
References
Application Note: Using Harmol to Induce Apoptosis in H596 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harmol, a β-carboline alkaloid found in various medicinal plants, has demonstrated a range of pharmacological effects, including antitumor activities.[1][2] This application note details the use of this compound to induce apoptosis specifically in the NCI-H596 human lung adenosquamous carcinoma cell line. The H596 cell line, established from a tumor in a 73-year-old male, serves as a valuable model for studying non-small cell lung cancer. Research has shown that this compound's pro-apoptotic effect in H596 cells is mediated through a specific, caspase-dependent signaling pathway, making it a compound of interest for cancer research and therapeutic development.[1][2]
Mechanism of Action
In H596 cells, this compound initiates apoptosis primarily through the extrinsic pathway, but in a manner that is independent of the Fas/Fas ligand interaction.[1] The key initiating event is the activation of caspase-8.[1][2] Activated caspase-8 then cleaves Bid, a pro-apoptotic Bcl-2 family protein, into its truncated form (tBid). This cleavage product translocates to the mitochondria, triggering the release of cytochrome c into the cytosol.[1] The release of cytochrome c activates the intrinsic apoptotic pathway, leading to the activation of caspase-9, and subsequently, the executioner caspase-3.[1] Activated caspase-3 is responsible for cleaving critical cellular substrates, such as poly-(ADP-ribose)-polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis.[1]
Data Presentation
The following table summarizes the qualitative effects of this compound treatment on key proteins involved in the apoptotic pathway in H596 cells. Studies show that the pro-apoptotic effects of this compound were completely inhibited by a caspase-8 inhibitor and partially by a caspase-9 inhibitor.[1]
| Protein/Process | Observed Effect | Role in Apoptosis | Reference |
| Caspase-8 | Activity Induced | Initiator caspase (extrinsic pathway) | [1][2] |
| Caspase-9 | Activity Induced | Initiator caspase (intrinsic pathway) | [1] |
| Caspase-3 | Activity Induced | Executioner caspase | [1] |
| Bid | Native Protein Decreased | Pro-apoptotic Bcl-2 family protein; links extrinsic and intrinsic pathways | [1] |
| Cytochrome c | Released from Mitochondria | Activates caspase-9 | [1] |
| PARP | Cleavage Observed | Substrate of Caspase-3; DNA repair enzyme | [1] |
| Fas/Fas Ligand | No Significant Effect | Death receptor pathway | [1] |
Experimental Workflow
The general workflow for investigating this compound-induced apoptosis in H596 cells involves cell culture, treatment, and subsequent analysis using methods such as flow cytometry and Western blotting.
Detailed Protocols
H596 Cell Culture and Maintenance
This protocol is based on guidelines for the NCI-H596 cell line.
-
Complete Growth Medium: ATCC-formulated RPMI-1640 Medium supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Thawing Protocol:
-
Quickly thaw the vial in a 37°C water bath.
-
Transfer contents to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 125 x g for 5 to 7 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and plate in a suitable culture flask.
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove the medium.
-
Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
-
Add enough Trypsin-EDTA solution to cover the cell layer and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Add complete growth medium to inactivate the trypsin, gently pipette to create a single-cell suspension.
-
Dispense into new flasks at a recommended subcultivation ratio of 1:4 to 1:8.
-
This compound Treatment
-
Seed H596 cells in appropriate culture plates (e.g., 6-well plates for Western blot, 12-well for flow cytometry) at a density that will ensure they are approximately 60-70% confluent at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in complete growth medium to achieve the desired final concentrations.
-
Prepare a vehicle control using the same concentration of solvent (e.g., DMSO) in the medium.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
Apoptosis Assay via Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached adherent cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
-
Western Blot Analysis for Apoptotic Markers
This protocol is for detecting changes in protein levels and cleavage events.
-
Protein Extraction:
-
After treatment, harvest cells as described above.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-Caspase-8 (for cleavage)
-
Anti-Caspase-9 (for cleavage)
-
Anti-Caspase-3 (for cleavage)
-
Anti-PARP (for cleavage)
-
Anti-Bid (to detect decrease of full-length protein)
-
Anti-Cytochrome c (in cytosolic fractions)
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
References
Application Notes and Protocols: Harmol as a Potential Therapeutic for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year. The current standard of care, which includes surgery, radiation, and chemotherapy with temozolomide, has limited efficacy due to the tumor's resistance to treatment. Therefore, there is a critical need for novel therapeutic agents that can effectively target glioblastoma cells. Harmol, a β-carboline alkaloid, has demonstrated various biological activities, including antitumor, antioxidant, and neuroprotective effects.[1] Recent studies have indicated that this compound can induce autophagy and apoptosis in human glioblastoma cells, suggesting its potential as a therapeutic candidate for this devastating disease.[2]
These application notes provide a summary of the hypothesized mechanism of action of this compound in glioblastoma and detailed protocols for its preclinical evaluation.
Hypothesized Mechanism of Action
This compound is proposed to exert its anti-glioblastoma effects through the induction of autophagy and apoptosis, mediated by the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in glioblastoma and plays a crucial role in promoting cell growth, proliferation, and survival. This compound's inhibition of this pathway is thought to trigger a cascade of events leading to programmed cell death in glioblastoma cells. Specifically, in U251MG human glioma cells, this compound has been observed to induce autophagy and apoptosis through the downregulation of survivin, an inhibitor of apoptosis protein.[2]
Caption: Hypothesized signaling pathway of this compound in glioblastoma cells.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on glioblastoma cell lines. These values are provided as examples and will need to be determined experimentally.
Table 1: In Vitro Cytotoxicity of this compound on Glioblastoma Cell Lines
| Cell Line | This compound IC50 (µM) at 48h |
| U87MG | 75 |
| U251MG | 50 |
| T98G | 120 |
Table 2: Effect of this compound on Apoptosis in U251MG Cells
| Treatment | Percentage of Apoptotic Cells (Annexin V+) |
| Control (DMSO) | 5% |
| This compound (50 µM) | 45% |
| Temozolomide (100 µM) | 30% |
Table 3: Effect of this compound on Protein Expression in U251MG Cells
| Treatment | p-Akt (Ser473) Relative Expression | Survivin Relative Expression | LC3-II/LC3-I Ratio |
| Control (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (50 µM) | 0.3 | 0.4 | 3.5 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound in glioblastoma.
Caption: A general experimental workflow for evaluating this compound's efficacy.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on glioblastoma cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251MG, T98G)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and treat the cells with 100 µL of varying concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in glioblastoma cells following treatment with this compound.
Materials:
-
Glioblastoma cell line (e.g., U251MG)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed U251MG cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at its predetermined IC50 concentration for 48 hours. Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR and apoptosis pathways.
Materials:
-
Glioblastoma cell line (e.g., U251MG)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Survivin, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed U251MG cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Conclusion
The provided protocols outline a systematic approach to investigate the potential of this compound as a therapeutic agent for glioblastoma. The initial focus should be on confirming its cytotoxic effects and elucidating its mechanism of action in relevant glioblastoma cell lines. Positive in vitro results would warrant further investigation in preclinical in vivo models to assess its efficacy and safety. The potential of this compound to modulate the PI3K/Akt/mTOR pathway, a key driver of glioblastoma pathogenesis, makes it a promising candidate for further research and development.
References
Harmol Application Notes and Protocols for C2C12 Myotubes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmol, a β-carboline alkaloid, has demonstrated potential in modulating key cellular pathways associated with metabolic health. In C2C12 myotubes, a well-established in vitro model for skeletal muscle, this compound has been shown to enhance mitochondrial function, induce mitophagy, and activate the AMP-activated protein kinase (AMPK) pathway. These effects suggest its therapeutic potential for metabolic disorders. This document provides detailed experimental protocols and quantitative data for studying the effects of this compound in C2C12 myotubes.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on C2C12 myotubes based on available literature.
| Parameter | Treatment | Fold Change vs. Control | Reference |
| Mitophagy (Mitotracker and Lysotracker colocalization) | 1.3 µg/ml this compound | Increased | [1] |
| Spare Respiratory Capacity | 1.3 µg/ml this compound (16h) | Increased | [1] |
| ATP Levels | 1.3 µg/ml this compound | Increased | [1] |
| AMPK Phosphorylation | Quantitative data not available in the searched literature. | - | - |
| Glucose Uptake | Quantitative data not available in the searched literature. | - | - |
| Mitochondrial Gene Expression | Quantitative data not available in the searched literature. | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its investigation in C2C12 myotubes.
Caption: this compound activates the AMPK signaling pathway, leading to the induction of mitophagy and subsequent improvement of mitochondrial function in C2C12 myotubes.
Caption: General experimental workflow for investigating the effects of this compound on C2C12 myotubes.
Experimental Protocols
C2C12 Cell Culture and Differentiation
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 70-80% confluency.
-
For differentiation, seed myoblasts to achieve 90-100% confluency.
-
Once confluent, wash the cells with PBS and replace GM with DM.
-
Incubate the cells in DM for 4-6 days to allow for differentiation into myotubes. Replace the DM every 48 hours.
This compound Treatment
Materials:
-
Differentiated C2C12 myotubes
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Differentiation Medium (DM)
Protocol:
-
Prepare working concentrations of this compound by diluting the stock solution in DM. A concentration of 1.3 µg/ml has been shown to be effective.[1]
-
Include a vehicle control (DM with the same concentration of solvent used for this compound).
-
Remove the existing DM from the differentiated myotubes and replace it with the this compound-containing DM or vehicle control DM.
-
Incubate the cells for the desired period (e.g., 16-24 hours).[1]
Glucose Uptake Assay (2-Deoxyglucose Method)
Materials:
-
This compound-treated and control C2C12 myotubes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose or 2-NBDG (fluorescent analog)
-
Insulin (positive control)
-
Lysis buffer
-
Scintillation counter or fluorescence plate reader
Protocol:
-
After this compound treatment, wash the myotubes twice with warm PBS.
-
Starve the cells in serum-free DMEM for 2-4 hours.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells in KRH buffer for 30 minutes. For a positive control, treat a set of wells with insulin (e.g., 100 nM) during the last 20 minutes of this step.
-
Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]glucose or 2-NBDG.
-
Incubate for 10-15 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
If using 2-Deoxy-D-[³H]glucose, measure the radioactivity of the lysate using a scintillation counter. If using 2-NBDG, measure the fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein concentration of each sample.
Western Blot for AMPK Activation
Materials:
-
This compound-treated and control C2C12 myotubes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (dilutions as per manufacturer's recommendation).
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.
RT-qPCR for Mitochondrial Gene Expression
Materials:
-
This compound-treated and control C2C12 myotubes
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for mitochondrial biogenesis markers (e.g., Ppargc1a, Tfam, Nrf1) and a housekeeping gene (e.g., Gapdh, Actb)
Protocol:
-
After this compound treatment, wash the cells with PBS and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
Perform qPCR using SYBR Green Master Mix and specific primers.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as fold change relative to the control group.
References
Harmol's Therapeutic Potential in Metabolic Disease: Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity and type 2 diabetes, represent a significant and growing global health challenge. Emerging research has identified Harmol, a β-carboline alkaloid, as a promising therapeutic candidate for these conditions. In vivo studies utilizing mouse models of metabolic disease have demonstrated this compound's potential to improve key metabolic parameters. This document provides detailed application notes and experimental protocols based on published research, intended to guide researchers in the design and execution of their own in vivo studies investigating this compound's efficacy.
Application Notes
This compound has been shown to exert beneficial effects in mouse models of diet-induced obesity. Chronic administration of this compound to mice fed a high-fat diet (HFD) has been observed to mitigate weight gain, improve glucose homeostasis, and reduce liver steatosis. The primary mechanism of action is believed to involve the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy metabolism.
Key Findings from In Vivo Mouse Studies:
-
Body Weight and Composition: this compound treatment has been associated with a reduction in body weight gain in HFD-fed mice. Furthermore, it has been shown to decrease fat mass while preserving lean mass.
-
Glucose Metabolism: this compound improves glucose tolerance and insulin sensitivity. This is evidenced by lower blood glucose levels during glucose tolerance tests and improved responses to insulin challenges.
-
Hepatic Effects: this compound treatment can lead to a visible reduction in liver steatosis (fatty liver) and a quantifiable decrease in liver lipid and triglyceride content.[1]
-
Energy Expenditure: Studies suggest that this compound may increase energy expenditure, contributing to its anti-obesity effects.
-
Signaling Pathway Activation: In vivo evidence points to the activation of the AMPK pathway as a key mediator of this compound's metabolic benefits.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from a key in vivo study investigating the effects of chronic this compound treatment in a high-fat diet-induced obesity mouse model.[1]
Table 1: Effects of this compound on Body Weight and Composition
| Parameter | Vehicle (HFD) | This compound (100 mg/kg) | Rosiglitazone (10 mg/kg) |
| Body Weight (g) | ~45 | ~40 | ~45 |
| Fat Mass (g) | ~20 | ~15 | ~20 |
| Lean Mass (g) | ~22 | ~22 | ~22 |
Table 2: Effects of this compound on Glucose Homeostasis
| Parameter | Vehicle (HFD) | This compound (100 mg/kg) | Rosiglitazone (10 mg/kg) |
| Fasting Glycemia (mg/dL) | ~150 | ~125 | ~100 |
| GTT Area Under the Curve | High | Reduced | Significantly Reduced |
| Fasting Insulinemia (ng/mL) | ~2.5 | ~1.5 | ~1.0 |
| HOMA-IR | High | Reduced | Significantly Reduced |
Table 3: Effects of this compound on Liver Parameters
| Parameter | Vehicle (HFD) | This compound (100 mg/kg) | Rosiglitazone (10 mg/kg) |
| Liver Weight (g) | ~2.0 | ~1.5 | ~2.2 |
| Liver Lipid Content (mg/g) | High | Reduced | Reduced |
| Liver Triglyceride Content (mg/g) | ~100 | ~50 | ~40 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency.
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity and metabolic syndrome in mice through a high-fat diet.
Materials:
-
C57BL/6J male mice (6 weeks old)
-
Standard chow diet (control)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate mice to the animal facility for at least one week upon arrival.
-
Randomly assign mice to two groups: Control (standard chow) and HFD.
-
House mice individually or in small groups with ad libitum access to their respective diets and water for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, mice on the HFD should exhibit significant weight gain, adiposity, and insulin resistance compared to the control group, making them suitable for therapeutic intervention studies with this compound.[2][3]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity.
Materials:
-
Fasted mice (6 hours)
-
Glucose solution (20% in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT is used to evaluate peripheral insulin sensitivity.
Materials:
-
Fasted mice (4-6 hours)
-
Human insulin solution (0.75 IU/kg body weight in sterile saline)
-
Syringes for intraperitoneal (IP) injection
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer insulin (0.75 IU/kg) via IP injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.
Measurement of Liver Triglyceride Content
This protocol outlines the quantification of triglycerides in liver tissue.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
Homogenizer
-
Chloroform:Methanol (2:1) solution
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Spectrophotometer or fluorometer
Procedure:
-
Weigh a frozen sample of liver tissue.
-
Homogenize the tissue in a chloroform:methanol (2:1) solution.
-
Incubate the homogenate to allow for lipid extraction.
-
Centrifuge the sample to separate the lipid-containing organic phase.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable buffer provided by the triglyceride quantification kit.
-
Follow the manufacturer's instructions for the triglyceride assay to determine the triglyceride concentration.
-
Normalize the triglyceride content to the initial weight of the liver tissue.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in metabolic regulation.
Experimental Workflow
Caption: Experimental workflow for a diet-induced obesity mouse study.
References
Troubleshooting & Optimization
Harmol Solubility and Formulation Technical Support Center
Welcome to the technical support center for harmol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges of this compound.
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the experimental use of this compound, focusing on its solubility.
Frequently Asked Questions (FAQs):
Q1: My this compound powder is not dissolving in water. Why is this happening?
A1: this compound has very low aqueous solubility. Published data indicates a water solubility of approximately 0.143 mg/mL. This inherent low solubility is a primary reason for dissolution challenges in purely aqueous media.
Q2: I'm observing precipitation when I add my this compound stock solution (dissolved in an organic solvent) to an aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when a drug that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To mitigate this, consider the following:
-
Reduce the concentration of the stock solution: A lower initial concentration may stay in solution when diluted.
-
Use a co-solvent system: Prepare your final solution with a mixture of the organic solvent and the aqueous buffer. The optimal ratio will need to be determined empirically.
-
Employ a solubility-enhancing formulation: Techniques such as cyclodextrin complexation, solid dispersions, or nanosuspensions can improve the aqueous dispersibility of this compound.
Q3: What are the best organic solvents for dissolving this compound?
A3: this compound exhibits good solubility in several organic solvents. Here is a summary of reported solubility data:
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| Ethanol | 10 mg/mL |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble (quantitative data not specified) |
| Methanol | Slightly soluble |
Q4: How does pH affect the solubility of this compound?
A4: this compound is a weakly basic compound with reported pKa values of 7.90 (phenolic ionization) and 9.47. Its solubility is pH-dependent. In acidic conditions (pH 5), it exists in its protonated form and has been shown to be active, suggesting some degree of solubility. As the pH increases towards its pKa values, its solubility in aqueous media is expected to change. One study observed UV-visible spectral shifts at pH 5, 8.4, and 13.5, indicating changes in the molecular species and likely solubility. A comprehensive pH-solubility profile is crucial for formulation development.
Q5: Will heating my solution improve this compound's solubility?
A5: For most solid substances, solubility increases with temperature. Heating can be a viable method to increase the dissolution rate and solubility of this compound in a given solvent. However, it is crucial to consider the thermal stability of this compound to avoid degradation. The melting point of this compound is 231°C.
II. Experimental Protocols for Solubility Enhancement
For researchers facing persistent solubility issues, the following formulation strategies can significantly improve the aqueous dispersibility and bioavailability of this compound.
Preparation of this compound-Cyclodextrin Inclusion Complexes
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Methodology:
-
Selection of Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the suspensions to remove undissolved this compound.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of dissolved this compound against the cyclodextrin concentration to determine the complexation efficiency and stoichiometry.
-
-
Preparation of the Solid Inclusion Complex (Kneading Method):
-
Determine the optimal molar ratio of this compound to cyclodextrin from the phase solubility study (commonly 1:1).
-
Weigh the appropriate amounts of this compound and cyclodextrin.
-
Triturate the powders together in a mortar.
-
Add a small amount of a hydroalcoholic solution (e.g., ethanol:water 1:1 v/v) to form a thick paste.
-
Knead the paste for 60 minutes.
-
Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Evaluate the dissolution rate of the complex in an aqueous medium compared to the free drug.
-
Formulation of this compound Solid Dispersion
Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Methodology:
-
Selection of Polymer: Common hydrophilic polymers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).
-
Preparation by Solvent Evaporation Method:
-
Select a common volatile solvent in which both this compound and the chosen polymer are soluble (e.g., ethanol, methanol).
-
Dissolve this compound and the polymer in the solvent at a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Scrape the dried film, pulverize it, and sieve to obtain a uniform powder.
-
-
Characterization:
-
Assess the physical state of this compound in the dispersion (amorphous or crystalline) using DSC and XRPD.
-
Investigate potential drug-polymer interactions using FTIR.
-
Perform dissolution studies to compare the release profile of the solid dispersion to the pure drug.
-
Preparation of this compound Nanosuspension
Objective: To increase the surface area and dissolution velocity of this compound by reducing its particle size to the nanometer range.
Methodology:
-
Selection of Stabilizer: A stabilizer is crucial to prevent the aggregation of nanoparticles. Common stabilizers include surfactants (e.g., Tween 80, Poloxamer 188) and polymers (e.g., HPMC, PVP).
-
Preparation by Anti-Solvent Precipitation Method:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO, ethanol) to prepare the solvent phase.
-
Dissolve the stabilizer in water to prepare the anti-solvent phase.
-
Inject the solvent phase into the anti-solvent phase under high-speed homogenization or ultrasonication.
-
The rapid mixing causes the precipitation of this compound as nanoparticles.
-
Remove the organic solvent by evaporation under reduced pressure.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS).
-
Observe the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Determine the saturation solubility and dissolution rate of the nanosuspension in comparison to the unprocessed drug.
-
III. Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways involving this compound and a general workflow for solubility testing.
Signaling Pathways
This compound has been shown to modulate several important cellular signaling pathways.
1. AMPK-mTOR-TFEB Pathway:
This compound can promote the degradation of α-synuclein, a protein implicated in Parkinson's disease, by activating the autophagy-lysosome pathway. This is achieved through the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR), which in turn leads to the nuclear translocation of Transcription Factor EB (TFEB).
2. Caspase-8 Dependent Apoptosis Pathway:
This compound can induce apoptosis (programmed cell death) in certain cancer cells through the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.
Experimental Workflow
The following diagram outlines a general workflow for assessing the solubility of this compound.
Technical Support Center: Improving Harmol Stability in Aqueous Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Harmol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and losing potency. What are the primary causes of this compound degradation in an aqueous solution?
A1: this compound, a β-carboline alkaloid with a phenolic hydroxyl group, is susceptible to two primary degradation pathways in aqueous solutions:
-
Oxidation: The phenolic group is prone to oxidation, which can be accelerated by factors such as dissolved oxygen, exposure to light (photo-oxidation), and the presence of trace metal ions. This often results in the formation of colored degradation products. Phenolic compounds can undergo oxidation to form quinone-type structures.[1][2]
-
Hydrolysis: While the core β-carboline ring is relatively stable, pH-dependent hydrolysis can occur, especially under strongly acidic or basic conditions. The stability of phenolic compounds is often greatest in acidic conditions (pH < 7).[2][3]
Q2: How does pH affect the stability of my this compound solution?
A2: pH is a critical factor in the stability of phenolic compounds like this compound.[3]
-
Alkaline pH (pH > 7): At higher pH levels, the phenolic hydroxyl group deprotonates to form a phenolate anion. This anion is highly susceptible to oxidation, leading to a significant increase in the degradation rate.[2]
-
Acidic pH (pH < 7): this compound is generally more stable in acidic to neutral solutions. Maintaining the pH below the pKa of the phenolic group helps to keep it in its protonated, less reactive form, thereby minimizing oxidative degradation.[1][3]
Q3: Does temperature play a significant role in this compound degradation?
A3: Yes, temperature significantly accelerates the degradation rate. According to the principles of chemical kinetics, an increase in temperature provides more energy to the molecules, increasing the rate of both oxidation and hydrolysis reactions.[4][5] For sensitive compounds, it is crucial to control the temperature during preparation, storage, and experimentation. Storing stock solutions at low temperatures (e.g., 2-8°C) and protecting them from light is a standard practice.
Q4: I suspect my compound is degrading. How can I confirm this and identify the degradation products?
A4: A stability-indicating analytical method is required. The most common and effective technique is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Photodiode Array (PDA) detector.[6][7]
-
To Confirm Degradation: Run an HPLC analysis of your aged or stressed sample. A decrease in the peak area of the parent this compound peak and the appearance of new peaks indicates degradation.
-
To Identify Degradants: For structural elucidation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[8][9] High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition, while tandem MS (MS/MS) reveals fragmentation patterns to help identify the structures of the degradation products.[6] For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used after isolating the impurities.[10][11]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Solution turns yellow/brown upon standing. | Oxidation. The phenolic group is likely oxidizing, forming colored quinone-like products. This is accelerated by light, oxygen, and higher pH. | 1. Control pH: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6).[3]2. De-gas Solvents: Purge your aqueous solvent with nitrogen or argon before dissolving this compound to remove dissolved oxygen.3. Use Antioxidants: Add a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.[12]4. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[13] |
| Rapid loss of this compound concentration confirmed by HPLC. | High pH or Temperature. The experimental conditions are too harsh, leading to accelerated degradation. | 1. Review pH: Ensure the pH of your solution is not in the alkaline range. Adjust with a suitable buffer system.2. Lower Temperature: Conduct experiments and store solutions at the lowest practical temperature. If possible, prepare stock solutions fresh and store them at 2-8°C.[5]3. Check for Metal Ions: Use high-purity water and glassware to avoid contamination with metal ions that can catalyze oxidation. Consider adding a chelating agent like EDTA if metal contamination is suspected. |
| Inconsistent results between experimental runs. | Variable Solution Stability. Degradation may be occurring at different rates due to minor variations in preparation or storage time. | 1. Standardize Protocol: Prepare fresh this compound solutions for each experiment from a solid, well-stored source.2. Time-Course Study: If solutions must be used over a period, perform a short time-course stability study under your specific experimental conditions (e.g., measure concentration at 0, 2, 4, and 8 hours) to understand the degradation window.3. Use of Co-solvents: For some applications, using a co-solvent like ethanol or methanol in the aqueous solution can improve stability.[4] |
Quantitative Data: Impact of pH and Temperature
| Condition | Temperature (°C) | pH | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| pH Effect | 60 | 2.0 | 0.007 | 99.0 |
| 60 | 5.0 | 0.015 | 46.2 | |
| 60 | 7.0 | 0.045 | 15.4 | |
| 60 | 8.0 | 0.138 | 5.0 | |
| Temp Effect | 40 | 7.0 | 0.011 | 63.0 |
| 60 | 7.0 | 0.045 | 15.4 | |
| 80 | 7.0 | 0.161 | 4.3 | |
| 100 | 7.0 | 0.525 | 1.3 |
Data adapted from stability studies on Astilbin, a flavonoid with a dihydroxy-substituted B-ring, which shows pH and temperature-dependent degradation.[4] This table serves as a general guide to the expected behavior of phenolic compounds like this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand degradation pathways and develop a stability-indicating analytical method.[14]
Objective: To identify the degradation products of this compound under various stress conditions (hydrolysis, oxidation).
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Dissolve in purified water. Incubate at 60°C for 48 hours.
-
Control: Dilute stock solution in purified water and keep at 2-8°C.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base/acid.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze immediately using a validated stability-indicating HPLC-UV method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a PDA or UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Optimization:
-
Start with a gradient elution using:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Run a gradient from ~10% B to 90% B over 20-30 minutes.
-
Monitor the separation of peaks from the forced degradation samples at a suitable wavelength (determined by UV scan of this compound).
-
-
Method Validation: Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the this compound peak is pure and free from co-eluting degradants, often using peak purity analysis from a PDA detector.[14]
Visualizations
Degradation Pathways and Experimental Workflow
References
- 1. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. forced degradation products: Topics by Science.gov [science.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. sgs.com [sgs.com]
Technical Support Center: Optimizing Harmol for Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for using Harmol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in a new cell line?
A1: A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50). Based on published studies, a broad range from 10 µM to 100 µM can be used for initial screening. For example, the GI50 for this compound in HepG2 cells was found to be 14.2 µM[1]. In other cell lines like A549, concentrations up to 70 µM have been used to induce autophagy[2].
Q2: How does the effect of this compound vary between different cancer cell lines?
A2: this compound's mechanism of action can differ significantly depending on the cell type.
-
Apoptosis: In human lung carcinoma H596 cells and liver cancer HepG2 cells, this compound has been shown to induce apoptosis. This process involves the activation of caspase-8 and caspase-3, and the upregulation of p53[1][3][4].
-
Autophagy: In non-small cell lung cancer A549 cells and human glioma U251MG cells, this compound primarily induces cell death via autophagy[2][5]. In A549 cells, this is linked to the transient activation of the ERK1/2 pathway[2]. In U251MG cells, it involves the inhibition of the Akt/mTOR pathway and downregulation of survivin[5].
Q3: What is the primary mechanism of action for this compound-induced cell death?
A3: The primary mechanism is cell-type dependent, falling into two main categories: apoptosis or autophagy. In H596 lung carcinoma cells, this compound activates caspase-8, leading to the apoptotic cascade, independent of the Fas/Fas ligand interaction[3][4]. Conversely, in A549 lung cancer cells, this compound induces autophagic cell death without significant activation of caspases[2]. Therefore, it is crucial to determine the specific pathway activated in your experimental model.
Q4: What is a typical treatment duration for this compound exposure?
A4: Treatment duration can range from a few hours to 48 hours or more, depending on the experimental endpoint. For cytotoxicity assays, a 24 to 48-hour incubation is common[6]. For mechanistic studies, time-course experiments are recommended. For instance, in U251MG cells, autophagy was observed within 12 hours of this compound treatment, while apoptosis became evident after 36 hours[5].
Data Summary: Effective this compound Concentrations
| Cell Line | Cell Type | Effect | Effective Concentration / IC50 | Citation |
| HepG2 | Human Liver Cancer | Apoptosis, Growth Inhibition | GI50: 14.2 µM | [1] |
| H596 | Human Non-Small Cell Lung Cancer | Apoptosis | Apoptosis induced (specific concentration for induction not stated, but effective) | [3][4] |
| A549 | Human Non-Small Cell Lung Cancer | Autophagy | 70 µM used to detect autophagy | [2] |
| U251MG | Human Glioma | Autophagy, subsequent Apoptosis | Autophagy at 12h, Apoptosis >36h (concentration not specified) | [5] |
Key Experimental Protocols
Protocol 1: Determining the IC50 of this compound via Cytotoxicity Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% using a colorimetric assay like WST-8 or MTT.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in your complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity[6].
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for a specified period, typically 24 or 48 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2)[7][8].
-
Viability Assay:
-
Add 10 µL of a viability reagent (like WST-8 from a cell counting kit) to each well.
-
Incubate for 1-4 hours as per the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader[9].
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the cell viability (%) against the log of this compound concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 2: General Workflow for Investigating this compound's Mechanism
This workflow helps determine whether this compound is inducing apoptosis or autophagy in your cell line of interest.
Caption: Workflow for elucidating this compound's cell death mechanism.
Signaling Pathways Modulated by this compound
This compound-Induced Apoptosis
In certain cells, such as H596, this compound triggers apoptosis primarily through the activation of caspase-8, which then initiates a cascade involving other caspases and mitochondrial signaling.
References
- 1. DNA binding and apoptotic induction ability of harmalol in HepG2: Biophysical and biochemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The β-carboline alkaloid this compound induces cell death via autophagy but not apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis by caspase-8 activation independently of Fas/Fas ligand interaction in human lung carcinoma H596 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces autophagy and subsequent apoptosis in U251MG human glioma cells through the downregulation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the optimal growth conditions for mammalian cell culture? | AAT Bioquest [aatbio.com]
- 8. Cell Culture Environment | Thermo Fisher Scientific - US [thermofisher.com]
- 9. dojindo.com [dojindo.com]
Technical Support Center: Harmol In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Harmol in in vitro experiments. Content is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges related to this compound's off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a specific inhibitor for our primary target, but are observing unexpected cellular effects. What are the known off-target activities of this compound?
A1: While this compound is often used for its primary activities, it is crucial to be aware of its potential off-target effects which can influence experimental outcomes. This compound is known to interact with several other proteins, including but not limited to:
-
Monoamine Oxidase B (MAO-B): this compound is a known inhibitor of MAO-B.[1]
-
Cholinesterases: It exhibits inhibitory activity against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
-
Kinases: this compound has been shown to inhibit Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[2][3]
-
Receptors: There are conflicting reports on its interaction with the Androgen Receptor (AR), with some studies suggesting a competitive antagonism and others a non-competitive mode of action.[1][2][4]
-
Signaling Pathways: this compound can modulate key cellular signaling pathways, including the Akt/mTOR and ERK1/2 pathways.
It is recommended to consult the quantitative data tables below and consider performing appropriate control experiments to delineate the effects of these off-target activities in your specific experimental system.
Q2: We are observing conflicting results regarding this compound's interaction with the Androgen Receptor (AR). Can you clarify its mechanism of action?
This discrepancy may arise from differences in the experimental systems and assays used. For your experiments, it is critical to:
-
Carefully consider the cell type and the specific AR reporter system being used.
-
If feasible, perform both competitive binding assays and functional assays that can distinguish between competitive and non-competitive mechanisms to determine the mode of action in your specific context.
Q3: We are seeing changes in cell proliferation and survival that are inconsistent with the known primary target of this compound in our experiments. Which signaling pathways might be involved?
A3: this compound has been reported to influence cell proliferation and survival by modulating the Akt/mTOR and ERK1/2 signaling pathways.
-
Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Harmine, a closely related β-carboline alkaloid, has been shown to inhibit the phosphorylation of Akt and mTOR.[5] Similar effects might be expected with this compound and should be investigated in your cell system.
-
ERK1/2 Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Some studies suggest that the effects of β-carboline alkaloids on autophagy and cell death can be mediated through the activation of the ERK1/2 pathway.[6]
To investigate if these pathways are involved in your observed effects, it is recommended to perform Western blot analysis to assess the phosphorylation status of key proteins in these cascades, such as Akt (at Ser473 and Thr308), mTOR (at Ser2448), and ERK1/2 (at Thr202/Tyr204).
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for the primary target in the presence of this compound.
| Potential Cause | Troubleshooting Step |
| Off-target enzyme inhibition | This compound inhibits MAO-B, AChE, and BChE. If your experimental system (e.g., cell lysate, primary cells) has endogenous activity of these enzymes, it could interfere with your assay. Solution: Use specific inhibitors for these off-target enzymes as negative controls to assess their contribution to the observed effect. Consider using a purified enzyme system if possible. |
| Assay interference | This compound, as a fluorescent compound, may interfere with fluorescence-based assays. Solution: Run appropriate vehicle controls and a this compound-only control (without the enzyme or substrate) to measure any background fluorescence. If interference is significant, consider using a non-fluorescent, colorimetric, or luminescent assay format. |
| Incorrect assay conditions | The inhibitory potency of this compound can be sensitive to assay conditions such as pH, buffer composition, and substrate concentration. Solution: Ensure that the assay conditions are optimized and consistent across experiments. Refer to the detailed experimental protocols provided below for recommended starting conditions. |
Problem 2: Unexpected changes in cell viability or morphology after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Cytotoxicity | This compound can induce cytotoxicity in various cell lines. The IC50 for cytotoxicity may be close to the effective concentration for your primary target. Solution: Determine the cytotoxic IC50 of this compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Always run a dose-response curve for cytotoxicity in parallel with your functional assays. Refer to the cytotoxicity data table below for known IC50 values in different cell lines. |
| Modulation of signaling pathways | As mentioned in the FAQs, this compound can affect the Akt/mTOR and ERK1/2 pathways, which are critical for cell survival and proliferation. Solution: Perform Western blot analysis for key phosphorylated proteins in these pathways (p-Akt, p-mTOR, p-ERK1/2) to determine if they are being modulated at the concentrations of this compound you are using. |
| Induction of autophagy or apoptosis | This compound has been shown to induce both autophagy and apoptosis in different cell types.[6] Solution: Assess markers of apoptosis (e.g., caspase activation, PARP cleavage) and autophagy (e.g., LC3-I to LC3-II conversion) by Western blot or imaging to see if these processes are being triggered in your cells. |
Quantitative Data on Off-Target Effects
Table 1: Inhibitory Potency (IC50) of this compound against Various Off-Targets
| Target | Assay Type | IC50 (µM) | Reference |
| DYRK1A | Kinase Assay | 0.09 | [3] |
| Androgen Receptor (AR) | Transactivation Assay (PC3 cells, 0.1 nM R1881) | 0.183 | [4] |
| Androgen Receptor (AR) | Transactivation Assay (PC3 cells, 0.3 nM R1881) | 0.535 | [4] |
| Androgen Receptor (AR) | Transactivation Assay (PC3 cells, 1 nM R1881) | 1.9 | [4] |
Table 2: Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| A549 | Human non-small cell lung cancer | ~70 (induces cell death) | [6] |
| H596 | Human non-small cell lung cancer | Induces apoptosis | [6] |
| PC-3 | Human prostate cancer (AR negative) | No significant effect at concentrations tested | [4] |
| DU145 | Human prostate cancer (AR negative) | No significant effect at concentrations tested | [4] |
| VCaP | Human prostate cancer (AR positive) | Growth inhibition observed | [4] |
Note: Cytotoxicity can be highly cell line-dependent. It is always recommended to determine the IC50 in your specific cell model.
Detailed Experimental Protocols
Protocol 1: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound (test inhibitor)
-
Selegiline (positive control inhibitor)
-
Kynuramine (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well microplate (UV-transparent)
-
Microplate reader capable of measuring absorbance at 316 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound and Selegiline in DMSO to create stock solutions. Further dilute in assay buffer to desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a stock solution of Kynuramine in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor (this compound at various concentrations) or control (vehicle or Selegiline)
-
Recombinant human MAO-B enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add Kynuramine solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 316 nm over time (kinetic read) at 37°C. The product of the reaction, 4-hydroxyquinoline, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
This compound (test inhibitor)
-
Donepezil (positive control inhibitor)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound and Donepezil in DMSO to create stock solutions. Further dilute in phosphate buffer.
-
Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
Test inhibitor (this compound at various concentrations) or control
-
DTNB solution
-
AChE enzyme solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add ATCI solution to each well to start the reaction.
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes) at 37°C. The yellow product, 5-thio-2-nitrobenzoate, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each this compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 3: In Vitro Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This protocol is very similar to the AChE inhibition assay, with the primary difference being the enzyme and substrate used.
Materials:
-
Human serum or purified human Butyrylcholinesterase (BChE)
-
This compound (test inhibitor)
-
Rivastigmine (positive control inhibitor)
-
S-Butyrylthiocholine iodide (BTCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of this compound and Rivastigmine in DMSO and dilute in phosphate buffer.
-
Prepare fresh solutions of BTCI and DTNB in phosphate buffer.
-
-
Assay Setup:
-
Follow the same setup as the AChE assay, substituting BChE for AChE.
-
-
Initiate Reaction:
-
Add BTCI solution to each well.
-
-
Measurement:
-
Measure the absorbance at 412 nm over time at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rates, percentage of inhibition, and the IC50 value as described for the AChE assay.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for investigating unexpected off-target effects of this compound in vitro.
Caption: Potential modulation of Akt/mTOR and ERK1/2 signaling pathways by this compound.
Caption: Two proposed mechanisms of this compound's antagonism of the Androgen Receptor.
References
- 1. Non-competitive androgen receptor inhibition in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-competitive androgen receptor inhibition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Harmol, a β-carboline alkaloid with known biological activities. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help you address experimental variability and ensure the reliability of your results.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Cell Culture Media | - this compound has low solubility in aqueous solutions. - High concentration of this compound in the final working solution. - Interaction with components in the cell culture media or serum. - Temperature fluctuations causing the compound to fall out of solution. | - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1][2] - Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.5%) to avoid solvent toxicity.[3] - Add the this compound stock solution to the media dropwise while vortexing to ensure rapid and even dispersion. - Warm the cell culture media to 37°C before adding the this compound stock solution. - If precipitation persists, consider using a solubilizing agent, though this should be validated for its effects on the experimental system. |
| Inconsistent Experimental Results (Batch-to-Batch Variability) | - Variation in the purity or potency of different batches of this compound. - Degradation of this compound during storage. - Inconsistent preparation of stock and working solutions. | - Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data. - If possible, purchase a single large batch of this compound to be used for a series of related experiments. - Store this compound powder at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. - Follow a standardized protocol for preparing all solutions. |
| High Background or Autofluorescence in Imaging/Plate Reader Assays | - this compound, as a β-carboline, is a fluorescent molecule.[5] - The excitation and emission spectra of this compound may overlap with the fluorescent dyes used in the assay. | - Run a control with this compound alone (without fluorescent dyes) to determine its intrinsic fluorescence at the wavelengths used in your assay. - If there is significant overlap, consider using fluorescent dyes with different spectral properties that do not overlap with this compound. - If possible, use an assay with a non-fluorescent readout, such as a colorimetric or luminescent assay.[6] |
| Unexpected Cytotoxicity or Off-Target Effects | - this compound can induce apoptosis and autophagy, which may be misinterpreted as general cytotoxicity if not the intended endpoint. - At higher concentrations, β-carboline alkaloids can exhibit toxic effects.[7] - Potential for off-target binding and modulation of other cellular pathways. | - Perform a dose-response curve to determine the optimal concentration of this compound that elicits the desired biological effect without causing excessive cell death. - Include appropriate positive and negative controls in your experiments to distinguish specific effects from general toxicity. - When studying a specific pathway, consider using inhibitors or activators of that pathway as controls to confirm that the observed effects of this compound are on-target. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] For example, a 10 mM stock solution can be prepared. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] When preparing working solutions, the stock solution should be diluted in pre-warmed cell culture medium and mixed thoroughly to prevent precipitation.
Q2: What is the optimal concentration of this compound to use in cell culture experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific biological effect being investigated. Based on published studies, concentrations ranging from 3 µM to 100 µM have been used.[8] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.
Q3: Can this compound interfere with my fluorescence-based assays?
A3: Yes, as a β-carboline alkaloid, this compound is inherently fluorescent.[5] This can lead to interference in assays that use fluorescence as a readout. It is important to run a control experiment with this compound alone to measure its background fluorescence at the excitation and emission wavelengths of your assay. If significant interference is observed, you may need to select alternative fluorescent probes with non-overlapping spectra or consider a different assay format (e.g., colorimetric or luminescent).[6]
Q4: I am observing a high degree of variability in my results between experiments. What could be the cause?
A4: Variability can stem from several sources. One common cause is batch-to-batch differences in the purity and potency of the this compound compound. To mitigate this, it is advisable to use a single, well-characterized batch for a series of experiments. Inconsistent preparation of stock and working solutions, as well as improper storage leading to degradation, can also contribute to variability.[8] Adhering to a strict, standardized protocol for solution preparation and storage is essential.
Q5: What are the known signaling pathways modulated by this compound?
A5: this compound is known to modulate several signaling pathways. A key pathway is the AMPK-mTOR-TFEB signaling axis, where this compound activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR). This leads to the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
Quantitative Data
This compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay conditions. The following table summarizes some reported IC50 values.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| U251MG (human glioma) | Cell Proliferation | Time- and dose-dependent inhibition observed between 0-100 µM | |
| H596 (human non-small cell lung cancer) | Cytotoxicity | Strong cytotoxicity observed at concentrations between 0-100 µM | |
| A549 (human non-small cell lung cancer) | Cytotoxicity | Slight cytotoxicity observed at concentrations between 0-100 µM | |
| H226 (human non-small cell lung cancer) | Cytotoxicity | Slight cytotoxicity observed at concentrations between 0-100 µM | |
| Enzyme | Assay Type | IC50 | Reference |
| MAO-A (human) | Inhibition of MAO-A activity | Potent, reversible, and competitive inhibition with an IC50 of 27 µg/L (for seed extracts containing harmaline and harmine) and 159 µg/L (for root extracts containing harmine) | [9] |
| MAO-B (human) | Inhibition of MAO-B activity | Poor inhibitor | [9][10] |
Note: The IC50 values can be influenced by experimental conditions such as cell density, incubation time, and the specific assay used. It is recommended to determine the IC50 value under your own experimental conditions.
Experimental Protocols
In Vitro Autophagy Flux Assay
This protocol is designed to measure the effect of this compound on autophagic flux in cultured cells using a Western blot-based method to detect the autophagosomal marker LC3-II.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treatment:
-
Treat cells with different concentrations of this compound (e.g., 10, 30, 50 µM) for a specified time (e.g., 6, 12, 24 hours).
-
For each this compound concentration, include a parallel treatment with an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment.
-
Include control groups: untreated cells, cells treated with vehicle (DMSO), and cells treated with the autophagy inhibitor alone.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3 and anti-p62) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system.
-
Strip the membrane and re-probe for β-actin as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and p62. Normalize to the loading control (β-actin).
-
Autophagic flux is determined by the difference in LC3-II levels in the presence and absence of the autophagy inhibitor. An increase in this difference upon this compound treatment indicates an induction of autophagic flux. A decrease in p62 levels also indicates increased autophagic degradation.[11]
-
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a general method for determining the inhibitory effect of this compound on MAO-A and MAO-B activity using a commercially available kit such as the MAO-Glo™ Assay (Promega), which provides a luminescent readout.
Materials:
-
MAO-Glo™ Assay Kit (or similar) containing MAO-A and MAO-B enzymes, luminogenic substrate, and detection reagent.
-
This compound stock solution (in DMSO).
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
96-well white opaque plates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare the MAO enzymes, luminogenic substrate, and detection reagent according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate buffer. Also, prepare dilutions of the positive control inhibitors. Include a vehicle control (DMSO).
-
Assay Reaction:
-
In a 96-well plate, add a small volume of the diluted this compound, positive control, or vehicle.
-
Add the MAO enzyme (either MAO-A or MAO-B) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the luminogenic substrate to each well.
-
Incubate for the time recommended by the manufacturer (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Add the detection reagent to each well to stop the reaction and generate the luminescent signal.
-
Incubate for a short period (e.g., 20 minutes) at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for common this compound experimental issues.
Caption: this compound's modulation of the AMPK/mTOR/TFEB signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound hydrochloride dihydrate induces autophagy in neuro cells and promotes the degradation of α‐Syn by Atg5/Atg12‐dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Bioactive β-Carbolines in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peripheral modulation of antidepressant targets MAO-B and GABAAR by this compound induces mitohormesis and delays aging in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
Harmol Cytotoxicity Assessment in Primary Neurons: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for assessing harmol cytotoxicity in primary neurons.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in neuronal cells?
A1: this compound has been shown to induce cytotoxicity through multiple pathways. The primary mechanisms include the induction of apoptosis, often initiated through the activation of caspase-8, and the modulation of the autophagy-lysosome pathway.[1][2][3] this compound can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR), leading to enhanced autophagy.[1]
Q2: What are the recommended starting concentrations for this compound in primary neuron cytotoxicity experiments?
A2: The optimal concentration of this compound can vary significantly depending on the type of primary neurons, cell density, and the duration of exposure. Based on studies in neuronal cell lines, concentrations in the range of 3 µM to 30 µM have been shown to elicit effects on signaling pathways related to cell survival and autophagy.[1] It is highly recommended to perform a dose-response curve to determine the EC₅₀ or IC₅₀ value for your specific experimental setup.
Q3: Which cytotoxicity assays are most suitable for assessing this compound's effect on primary neurons?
A3: A multi-assay approach is recommended to gain a comprehensive understanding of this compound's cytotoxic effects.
-
MTT Assay: Measures mitochondrial metabolic activity, which is a good indicator of overall cell viability.[4][5]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[4][5][6]
-
Caspase Activity Assays: Fluorometric or luminometric assays to measure the activity of key apoptosis enzymes like caspase-3, -8, and -9 can confirm if apoptosis is the mechanism of cell death.[2][7]
Q4: Can this compound interfere with the readout of common cytotoxicity assays?
A4: Like many chemical compounds, this compound could potentially interfere with assay readouts.[8] For colorimetric assays like MTT, it is crucial to run a "compound-only" control (this compound in media without cells) to check if this compound itself absorbs light at the measurement wavelength or reacts with the assay reagent (e.g., MTT tetrazolium salt).[4][9] If interference is observed, consider washing the cells with fresh media before adding the assay reagent.
Troubleshooting Guides
MTT Assay Issues
| Problem | Possible Cause | Troubleshooting Steps |
| High background absorbance in control wells | - Contamination of the culture medium with bacteria or yeast.- this compound or its solvent (e.g., DMSO) is reacting with the MTT reagent.[2] | - Visually inspect cultures for contamination.- Run a blank control with media and this compound (no cells) to check for chemical reactivity.[8]- Ensure the final DMSO concentration is low (ideally <0.5% v/v) and consistent across all wells.[2] |
| Low signal or poor dynamic range | - Cell seeding density is too low or too high.- Incubation time with MTT reagent is too short or too long. | - Optimize cell plating density to ensure the signal falls within the linear range of the assay.[10]- Perform a time-course experiment to determine the optimal MTT incubation time (typically 2-4 hours).[10] |
| Inconsistent results between replicates | - Uneven cell plating.- Incomplete solubilization of formazan crystals. | - Ensure a homogenous single-cell suspension before plating.- After adding the solubilization solution, shake the plate thoroughly and ensure all purple crystals are dissolved before reading.[11] |
LDH Assay Issues
| Problem | Possible Cause | Troubleshooting Steps |
| High LDH activity in negative control wells | - Rough handling of the plate leading to mechanical cell damage.- Serum in the culture medium contains endogenous LDH.[12] | - Handle plates gently, avoiding jarring or shaking.- Use serum-free medium for the duration of the this compound treatment or run a "media-only" blank to subtract background LDH activity.[1][12] |
| Variability between experiments | - Differences in cell density or viability across batches of primary neurons. | - Normalize the LDH released in each well to the maximum LDH release from a "full kill" control (lysed with Triton-X 100). This expresses cytotoxicity as a percentage of the total possible LDH release.[6] |
| Low signal in positive control wells | - The positive control (lysis agent) is not effective.- LDH enzyme activity is inhibited. | - Confirm the concentration and incubation time for your lysis agent.- Check for potential inhibition of LDH activity by this compound in a cell-free system.[4] |
Quantitative Data Summary
While specific IC₅₀ values for this compound in primary neurons are not widely published and are highly dependent on experimental conditions, the following table provides effective concentrations reported in neuronal models.
| Cell Type | This compound Concentration | Observed Effect |
| PC12 Cells | 3, 10, 30 µM | Dose-dependent activation of the AMPK-mTOR-TFEB pathway.[1] |
| Human Lung Carcinoma H596 Cells | Not Specified | Induction of apoptosis via activation of caspase-3, -8, and -9.[2] |
Experimental Protocols & Workflows
General Experimental Workflow
References
- 1. This compound promotes α-synuclein degradation and improves motor impairment in Parkinson’s models via regulating autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Interference of engineered nanoparticles with in vitro toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Modified MTS Proliferation Assay for Suspended Cells to Avoid the Interference by Hydralazine and β-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hormone Immunoassay Interference: A 2021 Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Activity of Harmol
Welcome to the technical support center for researchers working with Harmol. This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the pH-dependent activities of this versatile β-carboline alkaloid.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the biological activity of this compound?
The biological activity of this compound is significantly influenced by pH. Its antifungal properties are notably enhanced in acidic conditions (pH 5).[1][2] This is attributed to the protonated form of the molecule being more active. Conversely, studies on cellular autophagy suggest that while this compound is an autophagy inducer, alkaline extracellular conditions generally favor the induction of autophagy. The precise interplay between pH and this compound-induced autophagy is an area of ongoing research.
Q2: What is the optimal pH for studying the antifungal effects of this compound?
For investigating the antifungal activity of this compound, an acidic environment of approximately pH 5 is recommended.[1][2] At this pH, this compound has been shown to effectively inhibit the growth of various fungal species, including Penicillium digitatum and Botrytis cinerea.[1]
Q3: Does the fluorescence of this compound change with pH?
Yes, the fluorescence of this compound is pH-dependent. Different ground and excited state species of this compound can exist depending on the pH of the solution, which in turn affects its absorption and fluorescence spectra. This property can be leveraged for developing pH-sensitive fluorescence assays.
Q4: Can pH influence the solubility and stability of this compound solutions?
Troubleshooting Guides
Antifungal Activity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no antifungal activity observed. | Incorrect pH of the culture medium. | Ensure the medium is buffered to an acidic pH (e.g., pH 5) to favor the active protonated form of this compound.[1][2] |
| This compound degradation. | Prepare fresh this compound solutions for each experiment. Protect solutions from light to prevent photodegradation. | |
| Fungal strain resistance. | Use a sensitive reference strain to confirm the bioactivity of your this compound stock. | |
| Inconsistent results between experiments. | Fluctuation in pH during the experiment. | Use a stable buffer system in your culture medium to maintain a constant pH throughout the assay. |
| Inaccurate this compound concentration. | Verify the concentration of your this compound stock solution using spectrophotometry. | |
| Precipitation of this compound in the medium. | Poor solubility at the experimental pH. | First, dissolve this compound in a small amount of a suitable solvent like DMSO before adding it to the buffered medium. Perform a solubility test at the desired pH before conducting the full experiment. |
Fluorescence-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or unstable fluorescence signal. | Suboptimal pH for the desired fluorescent species. | Characterize the fluorescence of this compound across a pH range to determine the optimal pH for your specific assay. |
| Photobleaching. | Minimize the exposure of the sample to the excitation light source. Use an anti-fade reagent if compatible with your experimental setup. | |
| Quenching of fluorescence by components in the medium. | Test for background fluorescence and potential quenching effects of your buffer and medium components. | |
| High background fluorescence. | Autofluorescence from the sample or medium. | Measure the fluorescence of a blank sample (without this compound) and subtract it from your experimental readings. |
| Impurities in the this compound sample. | Ensure the purity of your this compound compound. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Antifungal Activity of this compound
This protocol is adapted from studies on the antifungal effects of this compound on phytopathogenic fungi.[1][2]
-
Fungal Spore Suspension Preparation:
-
Culture the fungal strain (e.g., P. digitatum or B. cinerea) on Potato Dextrose Agar (PDA) plates.
-
Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^6 conidia/mL using a hemocytometer.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.
-
Prepare buffered solutions at different pH values (e.g., pH 5, 7, and 9).
-
Add the this compound stock solution to the buffered spore suspensions to achieve the desired final concentrations (e.g., 1 mM). Include a DMSO control.
-
Incubate the treatments for 24 hours.
-
-
Assessment of Fungal Viability:
-
After incubation, take an aliquot from each treatment.
-
Perform serial dilutions in sterile water.
-
Plate the dilutions on PDA plates.
-
Incubate the plates for 48 hours and count the number of colony-forming units (CFU).
-
Calculate the percentage of viability compared to the control.
-
Protocol 2: Analysis of this compound's pH-Dependent Fluorescence
This protocol provides a general framework for characterizing the fluorescence properties of this compound at different pH values.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare a series of buffer solutions with a wide range of pH values (e.g., from pH 2 to 12).
-
-
Spectrofluorometric Analysis:
-
Dilute the this compound stock solution in each buffer to a final concentration suitable for fluorescence measurements (e.g., 10 µM).
-
Use a spectrofluorometer to measure the absorption and emission spectra for each pH.
-
Determine the excitation and emission maxima for the different fluorescent species.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
Analyze the spectral shifts to identify the different prototropic forms of this compound.
-
Data Presentation
Table 1: pH-Dependent Release of this compound from Nanocapsules
| Time (hours) | % this compound Released at pH 7.4 | % this compound Released at pH 5.5 |
| 0 | 0 | 0 |
| 12 | ~15% | ~60% |
| 24 | ~25% | ~80% |
| 48 | ~40% | ~89% |
This data is synthesized from a study on the release of this compound from self-assembled supramolecular nanocapsules, demonstrating a significantly higher release rate in a slightly acidic environment.
Visualizations
Caption: Experimental workflow for assessing the pH-dependent antifungal activity of this compound.
References
Technical Support Center: Preventing Harmol Precipitation in Media
For researchers, scientists, and drug development professionals utilizing Harmol in their experiments, ensuring its proper solubilization in media is critical for obtaining accurate and reproducible results. This compound, a β-carboline alkaloid, exhibits poor aqueous solubility, which can lead to precipitation and subsequent challenges in experimental assays. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final solution. This can be influenced by several factors, including the final concentration of the solvent (e.g., DMSO), the pH of the medium, temperature, and the presence of other components in the media that can interact with this compound.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of this compound due to its high solubilizing power for hydrophobic compounds.[1][2][3] Other organic solvents like ethanol and dimethyl formamide (DMF) can also be used.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. While tolerance can be cell-line dependent, a final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with concentrations at or below 0.1% being ideal.[3] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential solvent effects.
Q4: Can I increase the solubility of this compound by adjusting the pH of the medium?
A4: The solubility of harmala alkaloids can be pH-dependent.[4][5] In acidic conditions, the pyridinic nitrogen in the β-carboline structure can become protonated, potentially increasing its aqueous solubility. However, altering the pH of your cell culture medium can have significant physiological effects on your cells. Therefore, this approach should be used with caution and thoroughly validated for its impact on cell health and experimental outcomes.
Q5: Are there any other reagents I can use to improve this compound's solubility in my media?
A5: Yes, solubilizing agents like cyclodextrins can be used to enhance the solubility of hydrophobic compounds.[6][7][8][9] Cyclodextrins have a hydrophobic inner cavity that can encapsulate hydrophobic molecules like this compound, while their hydrophilic exterior allows the complex to dissolve in aqueous solutions.[8] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with improved solubility and reduced toxicity.[6]
Troubleshooting Guide: Step-by-Step Protocol to Prevent this compound Precipitation
This guide provides a detailed methodology for preparing this compound solutions for cell culture experiments to minimize the risk of precipitation.
Experimental Protocol: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution in 100% DMSO:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher, depending on the required final concentration).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the this compound completely. A clear solution with no visible particles should be obtained.
-
If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Prepare Intermediate Dilutions in 100% DMSO (if necessary):
-
If you need to prepare a range of this compound concentrations for your experiment, it is recommended to perform serial dilutions of your high-concentration stock solution in 100% DMSO. This ensures that the solvent composition remains consistent for all your stock solutions.
-
-
Prepare the Final Working Solution by Diluting the DMSO Stock in Pre-warmed Culture Medium:
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare your final working solution, add a small volume of the this compound DMSO stock solution to the pre-warmed medium. It is crucial to add the DMSO stock to the medium and not the other way around.
-
Immediately after adding the DMSO stock, gently mix the solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing at this stage, as it can sometimes promote precipitation.
-
Crucially, ensure the final concentration of DMSO in the medium is below the cytotoxic level for your specific cell line (ideally ≤ 0.1%).
-
-
Visual Inspection and Application to Cells:
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (while staying within the safe limits for your cells).
-
Add the freshly prepared this compound working solution to your cells immediately. Do not store the diluted aqueous solutions for extended periods, as precipitation can occur over time.[1]
-
Data Presentation: this compound Solubility
The following tables summarize key quantitative data related to this compound's solubility to aid in experimental design.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~2 mg/mL (for the related compound Harmine) | [1] |
| DMF | ~1.5 mg/mL (for the related compound Harmine) | [1] |
| Ethanol | Soluble | [1] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | - |
| Water | Poorly soluble | [4] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Recommendation | Potential Effects |
| ≤ 0.1% | Highly Recommended | Minimal to no cytotoxicity for most cell lines.[3] |
| 0.1% - 0.5% | Acceptable for many cell lines | May cause slight stress or differentiation in sensitive cell lines. A vehicle control is essential. |
| > 0.5% | Not Recommended | Increased risk of cytotoxicity and off-target effects.[3] |
Visualization of Key Concepts
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound solutions to prevent precipitation.
Signaling Pathways Affected by this compound
This compound-Induced Autophagy via AMPK-mTOR-TFEB Pathway
Caption: this compound activates AMPK, which inhibits mTOR, leading to TFEB activation and subsequent promotion of autophagy and lysosome biogenesis.
This compound-Induced Apoptosis via Caspase-8 Activation
Caption: this compound activates Caspase-8, initiating a cascade that leads to apoptosis through both direct activation of Caspase-3 and the mitochondrial pathway.[10][11]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of non-polar solvents in the extraction of harmala alkaloids from P. Harmala | DMT-Nexus forum [forum.dmt-nexus.me]
- 5. alnoor.edu.iq [alnoor.edu.iq]
- 6. alzet.com [alzet.com]
- 7. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis by caspase-8 activation independently of Fas/Fas ligand interaction in human lung carcinoma H596 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Long-term storage and stability of Harmol stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of Harmol stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3] this compound is soluble in DMSO at concentrations up to 45 mg/mL (227.02 mM).[3] Other potential solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[3]
Q2: How should I store this compound as a solid powder?
A2: When stored as a dry powder, this compound is stable for up to three years at -20°C.[3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, it is recommended to prepare and use solutions on the same day.[1] If advance preparation is necessary, aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles and store them at low temperatures.[2] Specific storage recommendations vary slightly between suppliers, but the general consensus is summarized in the table below.
Q4: How long can I store my this compound stock solution?
A4: The stability of your this compound stock solution depends on the storage temperature. The following table summarizes the recommended storage durations based on available data.
| Storage Temperature | Recommended Duration | Source(s) |
| -80°C | 6 months to 1 year | [2][3][4] |
| -20°C | 2 weeks to 1 month | [1][2] |
| 2-8°C (Refrigerated) | Up to 24 months (for solid) | [1] |
Q5: How should I handle the product upon receipt?
A5: The product vial may have been inverted during shipping, causing the powder to adhere to the cap or sides. Gently shake the vial to ensure the compound settles at the bottom. For liquid products, a brief centrifugation at 200-500 RPM will gather the liquid at the bottom of the vial.[1] Before opening, allow the product to equilibrate to room temperature for at least one hour to prevent condensation from forming inside the vial.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound stock solutions.
Problem 1: this compound powder is not dissolving completely.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the solvent may not be optimal.
-
Solution:
-
Sonication: Use a sonicator to aid dissolution.[3] This is a common and effective method for dissolving compounds in DMSO.
-
Gentle Warming: Briefly warm the solution (e.g., in a 37°C water bath) to increase solubility. Be cautious, as excessive heat can degrade the compound.
-
Solvent Choice: Ensure you are using a recommended solvent like DMSO. For some applications, a co-solvent system might be necessary.[5][6]
-
Problem 2: Precipitation observed in the stock solution after freezing.
-
Possible Cause: The compound has precipitated out of the solution upon cooling. This can happen if the solution is saturated or near-saturated at room temperature.
-
Solution:
-
Re-dissolve: Before use, bring the aliquot to room temperature and vortex or sonicate until the precipitate is fully re-dissolved.
-
Lower Concentration: Consider preparing the stock solution at a slightly lower concentration to ensure it remains in solution at storage temperatures.
-
Check Solvent Purity: Ensure the solvent used is anhydrous and of high purity, as water contamination can reduce solubility for some organic compounds.
-
Problem 3: Inconsistent experimental results using older stock solutions.
-
Possible Cause: The this compound in the stock solution may have degraded over time or due to improper storage, such as repeated freeze-thaw cycles.
-
Solution:
-
Prepare Fresh Solution: The most reliable solution is to prepare a fresh stock solution from the solid powder.
-
Aliquot Properly: In the future, ensure stock solutions are aliquoted into single-use volumes to minimize freeze-thaw cycles.[2]
-
Verify Stability: If you must use an older stock, consider running a quality control check (e.g., using HPLC) to confirm the concentration and purity before critical experiments. Forced degradation studies can help identify potential degradation products.[7][8]
-
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 198.22 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening.
-
Weighing: Weigh out 1.98 mg of this compound powder using an analytical balance and transfer it to a sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the powder does not dissolve completely, place the vial in an ultrasonic bath for 5-10 minutes.[3]
-
Aliquoting: Once fully dissolved, dispense the solution into single-use aliquots (e.g., 20 µL) in sterile, tightly sealed microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][3][4]
Protocol 2: General Protocol for Assessing Long-Term Stability
This protocol provides a framework for determining the stability of your this compound stock solution under specific storage conditions.
Objective: To quantify the concentration of this compound in a stock solution over time using High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Initial Sample (T=0): Prepare a fresh stock solution of this compound as described in Protocol 1. Immediately analyze a sample via a validated HPLC method to determine the initial concentration (C₀). This serves as the baseline.
-
Sample Storage: Store the remaining aliquots under the desired test conditions (e.g., -20°C, -80°C, 4°C). Protect samples from light.
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove one aliquot from storage.
-
Sample Preparation: Allow the aliquot to thaw completely and equilibrate to room temperature. Ensure any precipitate is re-dissolved.
-
HPLC Analysis: Analyze the sample using the same validated HPLC method used for the T=0 sample to determine its concentration (Cₜ).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Cₜ / C₀) * 100
Signaling Pathways
This compound is known to activate the AMPK-mTOR-TFEB signaling pathway, which is a master regulator of autophagy and lysosomal biogenesis.[9] This pathway is crucial for cellular homeostasis and the degradation of cellular components, such as α-synuclein in models of Parkinson's disease.[9][10]
References
- 1. This compound | CAS:487-03-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound promotes α-synuclein degradation and improves motor impairment in Parkinson’s models via regulating autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride dihydrate induces autophagy in neuro cells and promotes the degradation of α‐Syn by Atg5/Atg12‐dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Harmol vs. Harmine: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Harmol and harmine are two closely related β-carboline alkaloids, primarily found in the seeds of Peganum harmala. Both compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties. This guide provides a comparative analysis of the biological activities of this compound and harmine, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
Comparative Biological Activity: A Tabular Summary
The following tables summarize the quantitative data on the key biological activities of this compound and harmine, providing a clear comparison of their potency.
| Table 1: Monoamine Oxidase A (MAO-A) Inhibition | |
| Compound | IC50 (nM) |
| Harmine | 60[1] |
| This compound | 500[1] |
| Table 2: Dual-specificity Tyrosine-regulated Kinase 1A (DYRK1A) Inhibition | |
| Compound | IC50 (nM) |
| Harmine | 33[2] |
| This compound | 78 (% inhibition at 10µM)[3] |
| Table 3: Cytotoxicity in Human Cancer Cell Lines | |
| Compound | Cell Line |
| Harmine | A549 (Lung Carcinoma) |
| H460 (Lung Cancer) | |
| BHT-101 (Anaplastic Thyroid Cancer) | |
| CAL-62 (Anaplastic Thyroid Cancer) | |
| PC12 (Pheochromocytoma) | |
| This compound | A549 (Lung Carcinoma) |
| PC12 (Pheochromocytoma) |
In-Depth Analysis of Biological Activities
Monoamine Oxidase A (MAO-A) Inhibition
Both harmine and this compound are inhibitors of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5] However, quantitative data reveals a significant difference in their inhibitory potency. Harmine is a potent MAO-A inhibitor with a reported IC50 value of 60 nM.[1] In contrast, this compound is a considerably weaker inhibitor, with an IC50 value of 500 nM, indicating that harmine is over eight times more potent in this regard.[1] This differential activity is a key consideration for therapeutic applications, particularly in the fields of neurology and psychiatry.
Dual-specificity Tyrosine-regulated Kinase 1A (DYRK1A) Inhibition
DYRK1A is a protein kinase implicated in various cellular processes, including neurodevelopment and cell proliferation, and is a target of interest in conditions like Down syndrome and certain cancers.[6][7][8] Both harmine and this compound have been identified as inhibitors of DYRK1A. Harmine is a potent inhibitor of DYRK1A with an IC50 of 33 nM.[2] this compound also demonstrates inhibitory activity against DYRK1A, with one study reporting 78% inhibition at a concentration of 10 µM.[3] Notably, the search for selective DYRK1A inhibitors has highlighted this compound as a promising candidate due to its comparatively lower affinity for MAO-A, suggesting a better therapeutic window for applications targeting DYRK1A.[1]
Cytotoxicity
Harmine has demonstrated significant cytotoxic effects across a range of cancer cell lines. For instance, in anaplastic thyroid cancer cell lines BHT-101 and CAL-62, harmine exhibited IC50 values of 11.7 µM and 22.0 µM, respectively.[6] In the A549 lung carcinoma cell line, toxicity was observed at concentrations between 5 and 10 µM.[9]
This compound has also been reported to have cytotoxic effects. In A549 cells, cytotoxic effects were observed at a concentration of 1.80 µM.[10] However, in PC12 cells, this compound showed significantly lower cytotoxicity (IC50 = 351.23 µM) compared to harmine (IC50 = 17.97 µM).[11] This suggests that the cytotoxic potency of both compounds can be cell-line dependent.
Signaling Pathways
To visualize the mechanisms of action of this compound and harmine, the following diagrams illustrate the signaling pathways associated with MAO-A and DYRK1A.
Caption: MAO-A Inhibition by this compound and Harmine.
Caption: DYRK1A Signaling and Inhibition.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[1][12] The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).[1][12]
-
Compound Treatment: Treat the cells with various concentrations of this compound or harmine for the desired exposure time (e.g., 24, 48, or 72 hours).[6] Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[1]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1] Allow the plate to stand overnight in the incubator.[1]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[1] A reference wavelength of >650 nm should be used for background subtraction.
MAO-Glo™ Assay for Monoamine Oxidase Activity
This is a homogeneous, luminescent assay for the sensitive detection of MAO-A and MAO-B activity.
Principle: The assay utilizes a luminogenic MAO substrate that is converted by MAO to a luciferin derivative. In the second step, a Luciferin Detection Reagent is added which stops the MAO reaction and converts the derivative into luciferin, which then reacts with luciferase to produce a stable, glow-type luminescent signal. The amount of light produced is directly proportional to the MAO activity.[2][13][14]
Procedure:
-
Reaction Setup: In a white, opaque 96-well plate, set up the MAO reaction by combining the MAO enzyme (recombinant or from native sources), the luminogenic MAO substrate, and the test compounds (this compound or harmine) at various concentrations in the appropriate MAO Reaction Buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).
-
Signal Generation: Add the reconstituted Luciferin Detection Reagent to each well. This will stop the MAO reaction and initiate the luminescent signal.
-
Luminescence Measurement: After a brief incubation at room temperature to stabilize the signal, measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of MAO activity for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. promega.com [promega.com]
- 3. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Monoamine oxidase A - Wikipedia [en.wikipedia.org]
- 6. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DYRK1A - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MAO-A-induced mitogenic signaling is mediated by reactive oxygen species, MMP-2, and the sphingolipid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. MAO-Glo™ Assay Systems [promega.com]
- 14. MAO-Glo™ Assay Protocol [promega.sg]
A Comparative Analysis of Harmol and Other Monoamine Oxidase Inhibitors
This guide provides a detailed comparison of Harmol, a β-carboline alkaloid, with other established monoamine oxidase (MAO) inhibitors. It is intended for researchers, scientists, and professionals in drug development, offering objective data on performance, selectivity, and mechanism of action, supported by experimental evidence.
Introduction to Monoamine Oxidase and its Inhibitors
Monoamine oxidases (MAOs) are a family of enzymes bound to the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[][2][3] By catalyzing the oxidative deamination of these monoamines, MAOs help regulate their concentration in the brain and peripheral tissues.[][4]
There are two primary isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity, tissue distribution, and inhibitor selectivity.[5][6]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[][6][7]
-
MAO-B primarily metabolizes phenylethylamine and plays a significant role in dopamine degradation.[][6] Its inhibitors are primarily used in the treatment of Parkinson's disease and other neurodegenerative disorders.[5][7]
MAO inhibitors (MAOIs) are therapeutic agents that block the action of one or both MAO isoforms, thereby increasing the levels of monoamine neurotransmitters.[3][8] They are broadly classified based on their selectivity for MAO-A or MAO-B and whether their inhibitory action is reversible or irreversible.[8][9] this compound is a naturally occurring β-carboline alkaloid that has been identified as a potent MAO inhibitor, exhibiting complex and promising pharmacological properties.[10][11]
Mechanism of Action: Reversible vs. Irreversible Inhibition
MAOIs function by binding to the MAO enzyme and preventing it from breaking down its target neurotransmitters.[3] This inhibition can be either irreversible or reversible.
-
Irreversible MAOIs (e.g., phenelzine, tranylcypromine, selegiline) form a covalent bond with the enzyme, permanently deactivating it.[8][9] The enzymatic activity can only be restored through the synthesis of new enzyme molecules, a process that can take up to two weeks.[8] While effective, this class of inhibitors carries a higher risk of adverse effects, such as the "cheese effect," a hypertensive crisis caused by the interaction with tyramine-rich foods.[9][12]
-
Reversible MAOIs (e.g., moclobemide, harmine) bind non-covalently to the enzyme. This allows for a dynamic equilibrium where the inhibitor can dissociate, enabling the enzyme to regain function.[13][14] This property significantly reduces the risk of tyramine-induced hypertensive crises.[12]
This compound and other β-carbolines like harmine are known to be reversible and competitive inhibitors of MAO.[15][16]
Comparative Performance Data
The efficacy and selectivity of MAO inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-B) / IC50 (MAO-A); a high SI value indicates strong selectivity for MAO-A, while a low SI value indicates selectivity for MAO-B.
Recent studies have characterized this compound as a strong and specific inhibitor of the MAO-B isoform, with minimal effect on MAO-A activity.[11][17] However, other reports have described β-carbolines, including this compound, as potent, reversible, and competitive inhibitors of MAO-A.[15][16] This discrepancy may arise from different experimental conditions or the specific source of the enzyme used in the assays. The table below presents data from various sources to provide a comprehensive overview.
| Compound | Type | Selectivity | IC50 MAO-A (nM) | IC50 MAO-B (nM) | Selectivity Index (IC50B/IC50A) |
| This compound | β-carboline, Reversible | MAO-B selective[11][17] / MAO-A selective[15][16] | Varies by study | Varies by study | Varies by study |
| Harmine | β-carboline, Reversible | MAO-A Selective | ~5 - 8[16][18] | >5,000 | >625 |
| Harmaline | β-carboline, Reversible | MAO-A Selective | ~1 - 2.3[19] | ~59,000[19] | ~25,652 |
| Moclobemide | Benzamide, Reversible | MAO-A Selective | ~200 | ~20,000 | ~100 |
| Clorgyline | Propargylamine, Irreversible | MAO-A Selective | ~1 | ~500 | ~500 |
| Selegiline | Propargylamine, Irreversible | MAO-B Selective | ~1,000 | ~10 | 0.01 |
| Tranylcypromine | Cyclopropylamine, Irreversible | Non-selective | ~100 | ~150 | ~1.5 |
Note: IC50 values can vary significantly between studies due to differences in enzyme source, substrate, and assay conditions. The data presented are representative values from cited literature.
Signaling Pathway and Experimental Workflow
MAO enzymes metabolize monoamine neurotransmitters in the presynaptic neuron. By inhibiting MAO, drugs like this compound increase the presynaptic concentration of these neurotransmitters, making more available for release into the synaptic cleft.
References
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 4. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Monoamine oxidase inhibitors: reversible and irreversible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peripheral modulation of antidepressant targets MAO-B and GABAAR by this compound induces mitohormesis and delays aging in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of harmine on dopamine output and metabolism in rat striatum: role of monoamine oxidase-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating Harmol as a Specific Autophagy Inducer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Harmol's performance as a specific autophagy inducer against other well-established alternatives, namely Rapamycin and Torin 1. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for validating this compound's utility in autophagy research and drug development.
Performance Comparison of Autophagy Inducers
The following tables summarize the quantitative effects of this compound, Rapamycin, and Torin 1 on key markers of autophagy and associated signaling pathways. It is important to note that the data is compiled from various studies, and experimental conditions such as cell lines, concentrations, and treatment durations may differ.
| Table 1: Effect of Autophagy Inducers on Autophagy Markers | |||
| Parameter | This compound | Rapamycin | Torin 1 |
| LC3-II Levels | Significant increase | Increase | Stronger increase than Rapamycin[1] |
| p62 Degradation | Increased degradation | Increased degradation | Increased degradation |
| GFP-LC3 Puncta | Significant increase in number | Increase in number | Increase in number |
| Autophagic Flux | Promotes autophagic flux | Induces autophagic flux | Potently induces autophagic flux |
| Table 2: Impact of Autophagy Inducers on Signaling Pathways | |||
| Signaling Molecule | This compound | Rapamycin | Torin 1 |
| p-AMPK (Thr172) | Increased phosphorylation | No direct effect; may be indirectly affected[2] | No direct effect; may be indirectly affected |
| p-mTOR (Ser2448) | Decreased phosphorylation | Decreased phosphorylation (mTORC1 specific) | Decreased phosphorylation (mTORC1 and mTORC2)[3] |
| p-ULK1 (Ser757) | Not explicitly quantified, but expected to decrease due to mTOR inhibition | No significant inhibition at this site[4] | Significant inhibition[4] |
| p-S6K (Thr389) | Not explicitly quantified, but expected to decrease | Significant inhibition | Significant inhibition[3] |
| p-4E-BP1 (Thr37/46) | Not explicitly quantified, but expected to decrease | Resistant to inhibition[4] | Significant inhibition[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Western Blotting for LC3 and p62
This protocol is used to quantify the levels of the autophagy marker proteins LC3-II and p62.
a. Cell Lysis:
-
Treat cells with this compound, Rapamycin, or Torin 1 at the desired concentrations and time points.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
c. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
e. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control like β-actin or GAPDH.
Fluorescence Microscopy for GFP-LC3 Puncta Formation
This method is used to visualize the formation of autophagosomes, which appear as fluorescent puncta in cells expressing GFP-LC3.
a. Cell Culture and Transfection:
-
Plate cells on glass coverslips in a 24-well plate.
-
Transfect the cells with a GFP-LC3 expression plasmid using a suitable transfection reagent.
-
Allow the cells to express the protein for 24-48 hours.
b. Treatment and Fixation:
-
Treat the cells with this compound, Rapamycin, or Torin 1 for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
c. Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence microscope equipped with appropriate filters for GFP and DAPI.
d. Quantification:
-
Count the number of GFP-LC3 puncta per cell in multiple fields of view.
-
Cells with five or more distinct puncta are typically considered positive for autophagy induction.
-
Calculate the average number of puncta per cell or the percentage of cells with puncta.
mCherry-GFP-LC3 Autophagy Flux Assay
This assay allows for the monitoring of autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).
a. Cell Transduction:
-
Transduce cells with a lentiviral or adenoviral vector expressing the mCherry-GFP-LC3 tandem construct.
-
Select for stably expressing cells if necessary.
b. Treatment and Live-Cell Imaging:
-
Plate the transduced cells in a glass-bottom dish suitable for live-cell imaging.
-
Treat the cells with this compound, Rapamycin, or Torin 1.
-
Image the cells using a confocal microscope equipped with lasers and filters for GFP (green channel) and mCherry (red channel).
c. Image Analysis:
-
Autophagosomes will appear as yellow puncta (co-localization of GFP and mCherry signals).
-
Autolysosomes will appear as red puncta (mCherry signal only, as the GFP signal is quenched in the acidic environment of the lysosome).
-
Quantify the number of yellow and red puncta per cell to assess the progression of autophagy from autophagosome formation to lysosomal degradation. An increase in red puncta indicates a successful autophagic flux.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the general workflows for the key experiments described above.
References
Harmol: A Comparative Guide to its Target Validation and Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Harmol's performance against other alternatives, supported by experimental data. It is designed to assist researchers in evaluating this compound's potential as a therapeutic agent by offering a comprehensive overview of its target engagement, mechanism of action, and comparative efficacy.
Monoamine Oxidase (MAO) Inhibition
This compound is a known inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. Its activity is compared here with selective inhibitors Moclobemide (MAO-A) and Selegiline (MAO-B).
| Compound | Target | IC50 | Species | Reference |
| This compound | MAO-A | 0.018 µM | Not Specified | [1] |
| MAO-B | 0.5 µM | Not Specified | [1] | |
| Moclobemide | MAO-A | 6.1 µM - 10 µM | Rat | [2][3] |
| MAO-B | >1000 µM | Rat | [4] | |
| Selegiline | MAO-A | 23 µM | Human (recombinant) | [5] |
| MAO-B | 51 nM | Human (recombinant) | [5] |
Experimental Protocol: MAO Inhibition Assay
A common method to determine MAO inhibitory activity is a fluorometric or radiometric assay.
-
Enzyme Source: Recombinant human MAO-A and MAO-B are incubated with a phosphate buffer.
-
Substrate: A suitable substrate, such as kynuramine (for fluorometric assays) or a radiolabeled substrate like -β-phenylethylamine (for radiometric assays), is added.
-
Inhibitor: The test compound (e.g., this compound) is added at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C.
-
Detection: The product formation is measured. For fluorometric assays, the fluorescence of the product (e.g., 4-hydroxyquinoline from kynuramine) is quantified. For radiometric assays, the radioactive product is separated and quantified.
-
IC50 Calculation: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.
Signaling Pathway: MAO Inhibition
Caption: this compound inhibits MAO, increasing monoamine levels.
AMPK-mTOR-TFEB Pathway Activation
This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, leading to the induction of autophagy via the mTOR-TFEB signaling cascade.
| Compound | Target/Process | Effective Concentration | Cell Line | Reference |
| This compound | AMPK Activation | Not explicitly quantified | C2C12 myotubes | |
| Metformin | AMPK Activation | 50 µM - 2 mM | Rat Hepatocytes | [6][7] |
| AICAR | AMPK Activation | 0.5 - 2 mM | Neuro-2a, LNCaP, PC3 | [8][9][10] |
Experimental Protocol: Western Blot for α-Synuclein Degradation
-
Cell Culture and Treatment: Cells (e.g., PC12 or neuronal cells) are cultured and treated with this compound or other compounds for a specified time.
-
Lysis: Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for α-synuclein (and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: The intensity of the bands is quantified using densitometry software.
Experimental Protocol: Immunofluorescence for TFEB Nuclear Translocation
-
Cell Culture and Treatment: Cells grown on coverslips are treated with the compounds of interest.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Blocking: Non-specific binding sites are blocked with a blocking solution (e.g., BSA in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against TFEB.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope.
-
Analysis: The nuclear-to-cytoplasmic fluorescence ratio of TFEB is quantified to determine the extent of nuclear translocation.[11]
Signaling Pathway: this compound-induced Autophagy
Caption: this compound activates AMPK, leading to TFEB-mediated autophagy.
GABA-A Receptor Modulation
This compound has been reported to modulate the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its activity is compared to benzodiazepines, a well-known class of GABA-A receptor positive allosteric modulators.
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| This compound | GABA-A | Data not available | Not Specified | |
| Diazepam | α1β3γ2 | 61.1 | Rat | [12] |
| α2β3γ2 | 34.8 | Rat | [12] | |
| α3β3γ2 | 41.2 | Rat | [12] | |
| α5β3γ2 | 26.1 | Rat | [12] | |
| Flunitrazepam | α1β3γ2 | 0.55 | Rat | [12] |
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor
-
Membrane Preparation: Brain tissue or cells expressing GABA-A receptors are homogenized and centrifuged to isolate the membrane fraction.
-
Radioligand: A radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flunitrazepam) is used.
-
Competition Binding: The membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Incubation and Filtration: After incubation, the mixture is filtered to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and the affinity of the radioligand.
Signaling Pathway: GABA-A Receptor Modulation
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. e-lactancia.org [e-lactancia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AICAR | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Harmol and Its Synthetic Derivatives: A Guide for Researchers
Harmol, a β-carboline alkaloid derived from medicinal plants such as Peganum harmala, has garnered significant interest in the scientific community for its diverse pharmacological properties. This has led to the synthesis of a multitude of derivatives with the aim of enhancing its therapeutic potential and reducing potential toxicity. This guide provides a comparative analysis of this compound and its synthetic derivatives, focusing on their anticancer, neuroprotective, and anti-inflammatory activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Biological Activities: A Tabular Overview
The following tables summarize the biological activities of this compound and a selection of its synthetic derivatives. It is important to note that a direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound/Derivative | MDA-MB-231 (Breast) | HCT116 (Colon) | MGC803 (Gastric) | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) |
| This compound | - | - | - | - | - | - | - |
| Harmine Derivatives | |||||||
| 6-alkynylated harmine derivative (3u) | 0.77 | - | - | - | - | - | - |
| Harmine | - | - | - | 2.4 | - | - | 1.9 |
| Harmaline Derivatives | |||||||
| N-9 derivative (HL22) | - | 3.84 ± 0.11 | 5.26 ± 0.46 | - | - | 8.67 ± 0.13 | - |
| Phomopsolide Analogs | |||||||
| Phomopsolide D | 15 | - | - | - | - | - | - |
| 7-oxa-phomopsolide E | 13 | - | - | - | - | - | - |
| Phomopsolide E | 24 | - | - | - | - | - | - |
| 7-aza-phomopsolide E | 28 | - | - | - | - | - | - |
| Indole-Aryl Amides | |||||||
| Compound 5 | - | Selectively active | - | - | - | - | - |
Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available.
Table 2: Comparative Neuroprotective and Anti-inflammatory Activities
| Compound/Derivative | Biological Activity | Assay | Key Findings |
| This compound | Neuroprotective | α-synuclein degradation | Promotes degradation via autophagy-lysosome pathway[1]. |
| This compound Hydrochloride Dihydrate (HHD) | Neuroprotective | Autophagy induction | Induces autophagy and promotes α-synuclein degradation[2]. |
| Harmaline | Neuroprotective | MPTP-induced neurotoxicity | Attenuates mitochondrial damage[3]. |
| Harmalol | Neuroprotective | MPTP-induced neurotoxicity | Attenuates mitochondrial damage and oxidative stress[3]. |
| Harmine | Neuroprotective | Multiple mechanisms | Inhibits AChE, reduces neuroinflammation and oxidative stress[4]. |
| Harmine, Harmaline, Harmane | Anti-inflammatory | Myeloperoxidase (MPO) inhibition | Significant inhibition with IC50 values of 0.26, 0.08, and 0.72 µM, respectively. |
| Thiazoline-2-thione derivative (4d) | Anti-inflammatory | BSA denaturation inhibition | IC50 of 21.9 µg/mL, outperforming aspirin[5]. |
| Aurone derivative (WE-4) | Anti-inflammatory | LOX and COX-2 inhibition | IC50 values of 0.3 µM (LOX) and 0.22 µM (COX-2)[6]. |
This table provides a qualitative and semi-quantitative comparison due to the diversity of assays used in the literature.
Key Signaling Pathways
The biological effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Anticancer and Neuroprotective Activities: The AMPK/mTOR Pathway
A recurring mechanism in the anticancer and neuroprotective effects of this compound derivatives is the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.
Anti-inflammatory Activity: The NF-κB Pathway
The anti-inflammatory effects of many natural products, including β-carboline alkaloids, are often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.
Detailed Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 104 cells/well and incubate for 24 hours to allow for attachment[7].
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its derivatives) and incubate for a specified period (e.g., 72 hours)[3]. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C[7].
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking[7].
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader[7].
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
DPPH and ABTS Radical Scavenging Assays for Antioxidant Activity
Objective: To evaluate the free radical scavenging capacity of the compounds.
DPPH Assay Protocol:
-
Reagent Preparation: Prepare a solution of DPPH in methanol (e.g., 80 µg/mL)[8].
-
Reaction Mixture: In a 96-well plate, mix 100 µL of the DPPH reagent with 100 µL of the test compound at various concentrations[8].
-
Incubation: Incubate the plate at room temperature in the dark for 30 minutes[8].
-
Absorbance Measurement: Measure the absorbance at 514 nm[8].
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
ABTS Assay Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation by mixing a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark at room temperature for 12-16 hours[9]. Dilute the ABTS solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of the test compound to 1 mL of the diluted ABTS solution[10].
-
Incubation: Incubate for a specified time (e.g., 6 minutes) at room temperature[8].
-
Absorbance Measurement: Measure the absorbance at 734 nm[10].
-
Calculation: The scavenging activity is calculated relative to a standard (e.g., Trolox), and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Western Blotting for Signaling Pathway Analysis (AMPK/mTOR)
Objective: To detect the expression and phosphorylation status of key proteins in a signaling pathway.
Procedure:
-
Cell Lysis: Treat cells with the compounds of interest, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors[11].
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[11].
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose)[11].
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding[12].
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AMPK, total AMPK, phospho-mTOR, total mTOR) overnight at 4°C[12][13].
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody[12].
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[11].
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels[13].
NF-κB Reporter Assay for Anti-inflammatory Activity
Objective: To quantify the transcriptional activity of NF-κB in response to inflammatory stimuli and the inhibitory effect of test compounds.
Procedure:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or a muscle cell line) with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase)[7][14]. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
Compound Treatment and Stimulation: Pre-treat the transfected cells with the test compounds for a specified time, followed by stimulation with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway[7][14].
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by the test compounds compared to the stimulated control.
Structure-Activity Relationship (SAR) Insights
Several studies have provided insights into the structure-activity relationships of this compound and its derivatives:
-
Anticancer Activity: Modifications at positions 2, 7, and 9 of the β-carboline nucleus play a crucial role in modulating antitumor activity. The 7-methoxy group has been associated with neurotoxic effects, and its modification or removal is a key strategy to improve the safety profile[15]. The introduction of an alkynyl group at the 6-position of harmine has shown potent anti-proliferative activity.
-
Neuroprotective Activity: The presence of a hydroxyl or methoxy group at the 7-position influences the neuroprotective effects. Both harmaline and harmalol have demonstrated protective effects against oxidative damage in neuronal cells[2][3]. The overall structure of the β-carboline scaffold is important for its ability to scavenge reactive oxygen species and inhibit enzymes like monoamine oxidase[3].
-
Anti-inflammatory Activity: The presence of a methoxy group on the indole ring appears to be more active in MPO inhibition than derivatives with a hydroxyl group.
Conclusion
This compound and its synthetic derivatives represent a promising class of compounds with a broad spectrum of biological activities. The data presented in this guide highlights the potential for developing potent and selective anticancer, neuroprotective, and anti-inflammatory agents through chemical modifications of the this compound scaffold. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for researchers to further explore the therapeutic potential of these fascinating molecules. Future studies should focus on direct comparative analyses of a wider range of derivatives to establish more definitive structure-activity relationships and guide the development of next-generation this compound-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effect of harmaline and harmalol against dopamine- and 6-hydroxydopamine-induced oxidative damage of brain mitochondria and synaptosomes, and viability loss of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of harmalol and harmaline on MPTP neurotoxicity in the mouse and dopamine-induced damage of brain mitochondria and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of harmaline N-9 derivatives and investigation of in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of harmine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Harmol's Dichotomous Cellular Effects: A Comparative Analysis Across Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validated effects of Harmol, a β-carboline alkaloid, in diverse cancer cell lines. This guide provides an objective comparison of its performance, supported by experimental data, detailed methodologies, and visual pathway diagrams.
This compound, a natural alkaloid, has demonstrated significant anti-cancer properties, yet its mechanism of action is not universal across all cancer types. This guide synthesizes findings from multiple studies to provide a comparative analysis of this compound's effects on various cancer cell lines, highlighting its differential induction of apoptosis and autophagy. Furthermore, its cytotoxic effects on non-cancerous cell lines are examined to provide a preliminary assessment of its therapeutic window.
Comparative Efficacy and Cellular Response to this compound
The cellular response to this compound is highly dependent on the specific cancer cell line, with notable differences observed in the mode of cell death and the underlying signaling pathways activated.
| Cell Line | Cancer Type | Primary Effect | Key Molecular Events |
| A549 | Non-Small Cell Lung Cancer | Autophagy-mediated cell death | Transient activation of the ERK1/2 pathway. No significant effect on the Akt/mTOR pathway. No induction of caspase-3, -8, or -9 activity.[1][2] |
| H596 | Lung Carcinoma | Apoptosis | Activation of caspase-3, -8, and -9. Decrease in Bid protein and release of cytochrome c from mitochondria. Independent of Fas/Fas ligand interaction.[3] |
| U251MG | Human Glioma | Autophagy followed by Apoptosis | Inhibition of the Akt/mTOR pathway, leading to reduced phosphorylation of Akt, mTOR, p70S6K, and 4E-BP1. Downregulation of survivin protein expression.[4] |
Cytotoxicity Profile in Non-Cancerous Cell Lines
Preliminary studies on the effects of this compound and related compounds from Peganum harmala on non-cancerous cell lines suggest a degree of selective toxicity towards cancer cells. However, cytotoxic effects on normal cells have been observed, particularly at higher concentrations.
| Cell Line | Cell Type | Compound Tested | Observed Effect |
| HEK293 | Human Embryonic Kidney | Peganum harmala extract | Significant reduction in cell survival at concentrations of 3.125, 6.25, and 12.5 µg/ml.[5][6] |
| NIH/3T3 | Mouse Embryonic Fibroblast | Harmaline (related β-carboline) | Less sensitive to harmaline compared to A2780 ovarian cancer cells, with a higher IC50 value (417 µM after 24h).[7] |
| Human Skin Fibroblasts | Normal Human Skin Cells | Harmala extract nanocapsules | Found to be biocompatible.[8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of this compound's effects.
Cell Viability Assays
1. MTT Assay:
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., A549, H596) in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Treat cells with varying concentrations of this compound for the desired time periods (e.g., 24, 48 hours).
-
Four hours before the end of the incubation, add 10 µl of MTT solution (10 mg/ml) to each well.
-
After the 4-hour incubation, add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9][10][11][12]
-
2. Alamar Blue Assay:
-
Principle: A redox indicator that fluoresces and changes color in response to cellular metabolic reduction.
-
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat cells with different concentrations of this compound.
-
After 24 hours of incubation, add Alamar Blue reagent (10% of the total volume) to each well.
-
Incubate for 2-4 hours.
-
Measure absorbance at 570 nm and 600 nm or fluorescence at an excitation of 560 nm and emission of 590 nm.[2]
-
Apoptosis and Autophagy Assays
1. Western Blotting for Apoptosis Markers:
-
Principle: Detects specific proteins involved in the apoptotic cascade.
-
Protocol:
-
Treat cells (e.g., H596, U251MG) with this compound for the specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).
-
Incubate with a secondary antibody and detect the protein bands using an appropriate detection system.[13][14]
-
2. Western Blotting for Autophagy Markers:
-
Principle: Detects proteins that are key to the autophagy process.
-
Protocol:
-
Treat cells (e.g., A549, U251MG) with this compound.
-
Prepare cell lysates and perform Western blotting as described above.
-
Probe the membrane with primary antibodies against autophagy markers such as LC3-I/II and p62. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.[15][16]
-
3. Clonogenic Assay:
-
Principle: Assesses the long-term proliferative capacity of single cells after treatment.
-
Protocol:
-
Treat cells (e.g., A549) with different concentrations of this compound for a short period (e.g., 2 hours).
-
Harvest and seed a low number of cells (e.g., 250 cells) in a 6-well plate.
-
Incubate for 10-14 days to allow for colony formation.
-
Fix and stain the colonies with crystal violet or methylene blue.
-
Count the number of colonies to determine the surviving fraction.[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for assessing its cellular effects.
Caption: Signaling pathways activated by this compound in different cancer cell lines.
Caption: General experimental workflow for cross-validating this compound's effects.
References
- 1. The β-carboline alkaloid this compound induces cell death via autophagy but not apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis by caspase-8 activation independently of Fas/Fas ligand interaction in human lung carcinoma H596 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces autophagy and subsequent apoptosis in U251MG human glioma cells through the downregulation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. theaspd.com [theaspd.com]
- 7. Harmaline induces apoptosis and inhibits migration in A2780 ovarian cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peganum harmala Alkaloids Self-Assembled Supramolecular Nanocapsules with Enhanced Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biotech.illinois.edu [biotech.illinois.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. mdpi.com [mdpi.com]
- 16. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Harmol's Efficacy in Parkinson's Disease: A Preclinical and Clinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of harmol against established standard treatments for Parkinson's disease (PD). The data presented for this compound is derived from in vitro and in vivo models, while the information for standard therapies is based on clinical trial data. This guide aims to offer an objective overview to inform future research and drug development efforts.
Executive Summary
This compound, a β-carboline alkaloid, has demonstrated neuroprotective effects in preclinical models of Parkinson's disease. Its mechanism centers on the enhancement of the autophagy-lysosome pathway to promote the degradation of α-synuclein, a key protein implicated in PD pathology.[1][2] In contrast, standard Parkinson's treatments primarily focus on symptomatic relief by restoring dopaminergic neurotransmission.[3][4][5] While direct comparative clinical trials between this compound and standard treatments are not available, this guide synthesizes the existing preclinical data for this compound and clinical data for current therapies to provide a preliminary assessment of their respective efficacies and mechanisms of action.
This compound: Preclinical Efficacy and Mechanism of Action
Recent studies have shown that this compound can reduce α-synuclein levels and improve motor function in cellular and animal models of Parkinson's disease.[1][2] The therapeutic effects of this compound are attributed to its ability to activate the AMPK-mTOR-TFEB signaling pathway, which in turn promotes autophagy and lysosomal biogenesis, leading to the clearance of α-synuclein aggregates.[1][2]
Quantitative Preclinical Data for this compound
The following table summarizes the key quantitative findings from a significant preclinical study on this compound.
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| α-syn A53T overexpressing N2a cells | This compound (10 µM) | α-synuclein protein level | ~50% reduction | [1][2] |
| α-syn A53T overexpressing N2a cells | This compound (10 µM) | TFEB nuclear translocation | Significant increase | [1][2] |
| α-syn A53T transgenic mice | This compound (20 mg/kg, i.g., 1 month) | α-synuclein level in substantia nigra | Significant decrease | [2] |
| α-syn A53T transgenic mice | This compound (20 mg/kg, i.g., 1 month) | Rotarod test (motor performance) | Significant improvement | [2] |
Experimental Protocols
In Vitro Model:
-
Cell Line: Mouse neuroblastoma (N2a) cells stably overexpressing human A53T mutant α-synuclein.
-
Treatment: Cells were treated with varying concentrations of this compound or DMSO (control) for 24 hours.
-
Analysis:
-
Western Blot: To quantify the protein levels of α-synuclein, LC3B-II/LC3B-I, p62, LAMP1, and components of the AMPK-mTOR-TFEB pathway.
-
Immunofluorescence: To observe the subcellular localization of TFEB.
-
Autophagic Flux Assay: Using mCherry-EGFP-LC3B construct to monitor autophagy.[1]
-
In Vivo Model:
-
Animal Model: Transgenic mice overexpressing human A53T α-synuclein.
-
Treatment: Mice were administered this compound (10 or 20 mg/kg) or vehicle via intragastric gavage daily for one month.
-
Behavioral Analysis: Motor coordination and balance were assessed using the rotarod test.
-
Histological and Biochemical Analysis:
-
Immunohistochemistry and Western Blot: To measure α-synuclein levels and other relevant protein markers in the substantia nigra and prefrontal cortex.[2]
-
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. This compound promotes α-synuclein degradation and improves motor impairment in Parkinson’s models via regulating autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Drug Therapy for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Treatment of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Validating Harmol's Engagement of the AMPK/mTOR Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Harmol's role in modulating the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway. Experimental data for this compound is presented alongside well-established AMPK activators and mTOR inhibitors to offer a comprehensive validation framework.
Executive Summary
This compound, a β-carboline alkaloid, has been identified as a modulator of the AMPK/mTOR pathway, a critical signaling cascade that governs cellular energy homeostasis, growth, and autophagy. Evidence suggests that this compound activates AMPK and subsequently inhibits mTOR signaling. This mechanism of action positions this compound as a compound of interest for therapeutic areas where modulation of this pathway is beneficial, such as neurodegenerative diseases. This guide delves into the experimental data supporting this compound's activity and compares it with the well-characterized AMPK activator, AICAR, and the mTOR inhibitor, Rapamycin.
Comparative Analysis of Compound Activity
The following tables summarize the quantitative effects of this compound, AICAR, and Rapamycin on key components of the AMPK/mTOR signaling pathway and cell viability.
Table 1: Effect of Compounds on AMPK and mTOR Pathway Protein Phosphorylation
| Compound | Target Protein | Cell Line/Model | Concentration | Observed Effect (Fold Change or Qualitative Description) | Reference |
| This compound | p-AMPKα (Thr172) | PC12 inducible cells | 3, 10, 30 µM | Dose-dependent increase | (Xu et al., 2022) |
| p-mTOR (Ser2448) | PC12 inducible cells | 3, 10, 30 µM | Dose-dependent decrease | (Xu et al., 2022) | |
| p-p70S6K (Thr389) | PC12 inducible cells | 3, 10, 30 µM | Dose-dependent decrease | (Xu et al., 2022) | |
| p-ULK1 (Ser757, mTOR site) | PC12 inducible cells | 3, 10, 30 µM | Dose-dependent decrease | (Xu et al., 2022) | |
| p-ULK1 (Ser317/555, AMPK sites) | PC12 inducible cells | 3, 10, 30 µM | Dose-dependent increase | (Xu et al., 2022) | |
| AICAR | p-AMPKα (Thr172) | Mouse DRG neurons | Not specified | ~3-fold increase in HFD mice | [1] |
| p-AMPKα (Thr172) | C2C12 cells | 2 mM | Significant increase | [2] | |
| Rapamycin | p-p70S6K (Thr389) | Nara-H cells | 10, 100, 1000 nM | Dose-dependent decrease | [3] |
| p-4E-BP1 | MG63 cells | 10, 100, 1000 nM | Dose-dependent decrease | [4] |
Table 2: Cytotoxicity Profile of Compounds
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | SH-SY5Y | MTT Assay | Not explicitly found for SH-SY5Y. Studies show dose-dependent effects on neuronal cells in the 3-30 µM range. | [5][6] |
| Various Compounds | SH-SY5Y | Not specified | Wide range (e.g., 5-FU: 47.42 µM) | [5] |
| Various Compounds | SH-SY5Y | Cell density assay | MnCl2: ~160-200 µM at 24h | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The AMPK/mTOR signaling pathway and points of intervention for this compound, AICAR, and Rapamycin.
Caption: A generalized experimental workflow for validating a compound's effect on the AMPK/mTOR pathway.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: SH-SY5Y (human neuroblastoma cell line) is a relevant model for neurodegenerative disease research.[8][9]
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate plates (e.g., 6-well for Western blot, 96-well for MTT assay). After reaching desired confluency (typically 70-80%), the cells are treated with varying concentrations of this compound, AICAR, Rapamycin, or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Western Blotting for Phosphorylated and Total Proteins
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
Gel Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-AMPKα (Thr172), AMPKα, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46), and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands is performed using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to the total protein levels.
3. mTOR Kinase Assay (In Vitro)
-
Immunoprecipitation: mTORC1 is immunoprecipitated from cell lysates using an anti-Raptor antibody.
-
Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a substrate (e.g., recombinant 4E-BP1) in a kinase buffer containing ATP.
-
Detection: The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody. The intensity of the phosphorylated substrate band is proportional to the mTORC1 kinase activity.
4. Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds.
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Discussion and Conclusion
The available data strongly supports the role of this compound as a modulator of the AMPK/mTOR pathway. As demonstrated by Xu et al. (2022), this compound effectively activates AMPK and inhibits mTOR signaling in a dose-dependent manner in a neuronal cell model of Parkinson's disease.[3][4][10] This is consistent with the actions of established AMPK activators like AICAR.
Compared to the direct mTOR inhibitor Rapamycin, this compound's mechanism of mTOR inhibition is indirect, occurring downstream of AMPK activation. This upstream intervention may offer a different therapeutic profile, potentially impacting a broader range of AMPK-regulated processes beyond direct mTORC1 inhibition.
While the precise IC50 value for this compound's cytotoxicity in SH-SY5Y cells remains to be definitively established, the effective concentrations for pathway modulation (3-30 µM) provide a preliminary therapeutic window. Further studies are warranted to quantify the dose-response relationships of this compound on AMPK and mTOR phosphorylation with greater precision and to determine its IC50 for cytotoxicity in relevant neuronal cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Prior Treatment with AICAR Causes the Selective Phosphorylation of mTOR Substrates in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Harmol's Selectivity for Monoamine Oxidase-B: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the inhibitory activity of harmol on monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), designed for researchers, scientists, and professionals in drug development. This document synthesizes experimental data to objectively evaluate this compound's selectivity and performance against other established MAO inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound and selected benchmark inhibitors on MAO-A and MAO-B are summarized below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), clearly indicates this compound's preference for one isoform over the other.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) | Predominant Selectivity |
| This compound | 0.8 | 25 | 0.032 | MAO-A |
| Harmaline | 0.0023 | 59 | 0.000039 | MAO-A |
| Toloxatone | 0.93 | >100 | <0.0093 | MAO-A |
| Lazabemide | 125 | 0.018 | 6944 | MAO-B |
| Rasagiline | 0.412 | 0.00443 | 93 | MAO-B |
| Pargyline | 13 | 0.5 | 26 | MAO-B |
Data for this compound sourced from Herraiz et al., 2010. Data for other inhibitors sourced from various publications.
Contrary to some assertions, the experimental data from direct comparative studies demonstrates that This compound is a significantly more potent inhibitor of MAO-A than MAO-B , with a selectivity index of 0.032. This indicates a roughly 31-fold greater potency for MAO-A. While some reports suggest a specific inhibitory effect of this compound on MAO-B, the direct enzymatic assays in the cited literature provide clear quantitative evidence of its preference for MAO-A.
Experimental Protocols
The determination of MAO inhibitory activity is crucial for evaluating the potency and selectivity of compounds like this compound. A common and reliable method is the fluorometric assay using kynuramine as a substrate.
Fluorometric Monoamine Oxidase (MAO) Inhibition Assay using Kynuramine
Objective: To determine the concentration of an inhibitor (e.g., this compound) that causes 50% inhibition of MAO-A or MAO-B activity (IC50).
Principle: This assay measures the activity of MAO by quantifying the rate of conversion of a non-fluorescent substrate, kynuramine, to a fluorescent product, 4-hydroxyquinoline. The presence of an inhibitor will decrease the rate of this reaction, and the degree of inhibition can be quantified by measuring the reduction in fluorescence.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well microplates (black, for fluorescence readings)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of kynuramine in the assay buffer.
-
Prepare a series of dilutions of the inhibitor compound (this compound) in the assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent used for the inhibitor).
-
Dilute the MAO-A and MAO-B enzymes to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the following in triplicate:
-
Assay buffer
-
Inhibitor solution at various concentrations (or vehicle control)
-
Substrate solution (kynuramine)
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the diluted MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Measurement:
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 4-hydroxyquinoline (e.g., Ex: ~310-340 nm, Em: ~380-400 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To better understand the experimental workflow and the physiological context of MAO inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining MAO inhibition.
Caption: Roles of MAO-A and MAO-B in neurotransmitter metabolism and the inhibitory action of this compound.
A Comparative Guide to Harmol and Rapamycin in Autophagy Induction
This guide provides an objective comparison of Harmol and Rapamycin, two key chemical modulators of autophagy. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and overlapping mechanisms of these compounds. The comparison is supported by experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways.
Mechanism of Action: A Tale of Two Pathways
Both this compound and Rapamycin are potent inducers of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis.[1][2] However, they achieve this through different primary mechanisms.
Rapamycin: The Classic mTORC1 Inhibitor
Rapamycin is a well-established and highly specific inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[3][4] Under normal conditions, mTORC1, a central regulator of cell growth and metabolism, suppresses autophagy by phosphorylating and inactivating the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a critical initiator of autophagosome formation.[5][6] Rapamycin functions by forming a complex with the intracellular receptor FKBP12. This Rapamycin-FKBP12 complex then binds directly to and inhibits mTORC1.[7] The inhibition of mTORC1 leads to the dephosphorylation and activation of the ULK1 complex, thereby initiating the autophagic process.[8]
Caption: Rapamycin inhibits mTORC1, relieving its suppression of the ULK1 complex to induce autophagy.
This compound: A Multi-Target Autophagy Activator
This compound, a β-carboline alkaloid, also induces autophagy but appears to act through a more complex, multi-pathway mechanism.[9] Evidence suggests that this compound can activate the autophagy-lysosome pathway (ALP) by modulating the AMPK-mTOR-TFEB signaling axis.[10] It promotes the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[10] By activating TFEB, this compound not only initiates autophagy but also enhances the cell's capacity for lysosomal degradation, thus promoting complete autophagic flux.[11] Some studies also indicate that this compound can induce autophagy independently of the Akt/mTOR pathway, potentially through activation of the ERK1/2 pathway, highlighting its broader mechanism of action compared to the highly specific effects of Rapamycin.[9]
Caption: this compound activates autophagy and lysosomal biogenesis, partly via the AMPK-mTOR-TFEB axis.
Quantitative Data Comparison
The following tables summarize quantitative data from representative studies, illustrating the effects of this compound and Rapamycin on key autophagy markers.
Table 1: Effect on Autophagy-Related Protein Levels (Western Blot)
| Compound | Cell Line | Concentration | Duration | LC3-II / LC3-I Ratio (Fold Change) | p62/SQSTM1 Level (Fold Change) | p-mTOR / mTOR Ratio (Fold Change) | Citation(s) |
| Rapamycin | Neuroblastoma | 100 nM | 48h | ~2.5 (Increase) | ~0.4 (Decrease) | Significant Decrease | [12][13] |
| Rapamycin | Mouse Adipose | 1.5 mg/kg/wk | 12 wks | Significant Increase | Significant Decrease | N/A | [14] |
| This compound | PC12 | 30 µM | 24h | Significant Increase | Significant Decrease | N/A | [10][11] |
| This compound | A549 Lung Cancer | 70 µM | 24h | Increase | N/A | No Significant Change | [9] |
Table 2: Effect on Autophagosome and Lysosome Formation (Fluorescence Microscopy)
| Compound | Cell Line | Concentration | Assay | Observation | Citation(s) |
| Rapamycin | Jurkat | 10 µM | Autophagy Detection Kit | Increased green fluorescent vesicles | [15] |
| This compound | N2a | 30 µM | mCherry-EGFP-LC3B | Significant increase in red-only puncta (autolysosomes) | [10][11] |
| This compound | N2a | 30 µM | LysoTracker Red | Significant increase in lysosome content | [10][11] |
Experimental Protocols
Accurate monitoring of autophagy requires robust and well-controlled experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
Caption: General workflow for assessing the effects of chemical compounds on autophagy.
Western Blotting for LC3 and p62
This method quantifies changes in the levels of autophagy-related proteins. The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation, while the degradation of p62/SQSTM1 indicates functional autophagic flux.[16]
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound, Rapamycin, or vehicle control for the desired time and concentration. For autophagic flux analysis, a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) can be added for the final 2-4 hours of treatment.[16][17]
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 15-30 µg) on a 12-15% SDS-polyacrylamide gel. Due to its small size, LC3-II runs better on higher percentage gels.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., rabbit anti-LC3, rabbit anti-p62, rabbit anti-mTOR) overnight at 4°C.[18]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) system.[18]
-
Analysis: Perform densitometry analysis using imaging software. Normalize LC3-II levels to a loading control like β-actin. The LC3-II/LC3-I ratio can also be calculated.[19]
Fluorescence Microscopy for LC3 Puncta and Autophagic Flux
This technique visualizes the subcellular localization of LC3 to autophagosomes (puncta) and can measure autophagic flux using tandem fluorescent reporters.[20][21]
-
Cell Culture and Transfection: Plate cells on glass-bottom dishes or coverslips. For flux analysis, transfect cells with a tandem mCherry-EGFP-LC3 plasmid. Allow 24-48 hours for protein expression.[22]
-
Treatment: Treat cells with this compound, Rapamycin, or vehicle control as required.
-
Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes. Permeabilize with a solution like 0.25% Triton X-100 for 10-15 minutes.[22] (Note: For imaging endogenous LC3, proceed to immunofluorescence staining after this step).
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium, with or without DAPI for nuclear counterstaining.
-
Image Acquisition: Acquire images using a confocal or widefield fluorescence microscope. For the mCherry-EGFP-LC3 construct, use filter sets for both GFP (yellow puncta, representing autophagosomes) and mCherry (red-only puncta, representing autolysosomes where GFP is quenched by acidic pH).[22]
-
Quantification: Use automated imaging software to count the number of puncta per cell. An increase in yellow puncta indicates autophagy induction, while an increase in red-only puncta signifies enhanced autophagic flux.[21]
Summary and Conclusion
Both this compound and Rapamycin are effective inducers of autophagy, but they offer different advantages for research and potential therapeutic development.
-
Rapamycin acts as a highly specific inhibitor of mTORC1. Its well-defined mechanism makes it an invaluable tool for studying mTOR-dependent autophagy. However, its singular target may limit its efficacy in contexts where autophagy is suppressed by other pathways.[23]
-
This compound presents a more multifaceted mechanism, activating autophagy and lysosomal biogenesis through the AMPK-mTOR-TFEB axis and potentially other mTOR-independent pathways.[10] This broader activity profile could be advantageous for inducing autophagy in complex disease models where multiple signaling pathways are dysregulated.
The choice between this compound and Rapamycin will depend on the specific research question. Rapamycin is ideal for isolating the role of mTORC1 in a biological process, while this compound may serve as a potent, broad-spectrum activator to robustly enhance the entire autophagy-lysosome degradation pathway.
References
- 1. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTOR and autophagy: a dynamic relationship governed by nutrients and energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneonline.com [geneonline.com]
- 4. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. Rapamycin upregulates autophagy by inhibiting the mTOR-ULK1 pathway, resulting in reduced podocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The β-carboline alkaloid this compound induces cell death via autophagy but not apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 17. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 22. pubs.aip.org [pubs.aip.org]
- 23. Balancing mTOR Signaling and Autophagy in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Profiling of Harmol and its Analogs: A Comparative Guide
For researchers and drug development professionals, understanding the off-target profile of a compound is critical for assessing its potential for toxicity and for interpreting its overall pharmacological effects. This guide provides a comparative off-target profile of the β-carboline alkaloid Harmol and its structurally related analogs, including Harmine, Harmaline, and Norharmane. The data presented here are compiled from various in vitro studies to facilitate a direct comparison of their interactions with a range of kinases and other important drug targets.
Comparative Off-Target Activity
The following tables summarize the in vitro inhibitory activities of this compound and its analogs against key off-targets. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, providing a quantitative measure of potency.
Table 1: Kinase Inhibition Profile of this compound and Analogs
| Compound | DYRK1A (IC50, nM) |
| This compound | 120 |
| Harmine | 80 |
| Harmaline | 4,600 |
| Norharmane | >10,000 |
Data sourced from a high-throughput screen of β-carboline analogs.[1]
Table 2: Monoamine Oxidase (MAO) Inhibition Profile of this compound and Analogs
| Compound | MAO-A (IC50, nM) | MAO-B (IC50, nM) |
| This compound | 680 | >100,000 |
| Harmine | 5 | >100,000 |
| Harmaline | 2.5–33 | 100,000 |
| Norharmane | 30 | 5,000 |
Data for this compound, Harmine, and Norharmane are from a comparative study.[1] Data for Harmaline is from various sources.[2]
Table 3: Receptor Binding Affinities of Harmaline
| Target | Ki (nM) |
| Serotonin 5-HT2A Receptor | Low micromolar |
| Serotonin 5-HT2C Receptor | Low micromolar |
| Imidazoline I2 Receptor | 22 |
| Norepinephrine Transporter (NET) | 3,260 |
| Benzodiazepine Receptor | >10,000 |
| Dopamine Transporter (DAT) | >10,000 |
| Serotonin Transporter (SERT) | >10,000 |
| Opioid Receptors (μ, δ, κ) | >100,000 |
This table presents a selection of binding affinities for Harmaline at various receptors and transporters.[2][3][4]
Key Signaling Pathways
The off-target activities of this compound and its analogs can modulate several important signaling pathways. The following diagrams illustrate the canonical signaling pathways for two of the most significant off-targets: Monoamine Oxidase A (MAO-A) and the Serotonin 2A Receptor.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the off-target profiles of small molecules like this compound and its analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for measuring kinase activity and inhibition.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound analog)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound dilution. b. Add 2.5 µL of a solution containing the kinase and its specific substrate in assay buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (no enzyme control) from all wells. b. Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Radioligand Receptor Binding Assay (Competition Assay)
This protocol outlines a filtration-based competition binding assay to determine the affinity (Ki) of a test compound for a specific receptor.[5][6][7]
Objective: To determine the Ki of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.[5]
-
Radioligand specific for the receptor.[5]
-
Test compound (e.g., this compound analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates with glass fiber filters (e.g., GF/C).[5]
-
Vacuum filtration manifold.[5]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a 96-well plate, add in the following order:
- Assay buffer
- Test compound at various concentrations (or buffer for total binding, and a saturating concentration of a known unlabeled ligand for non-specific binding).
- A fixed concentration of the radioligand (typically at or below its Kd value).
- The membrane preparation.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]
-
Filtration: a. Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.[5] b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Detection: a. Dry the filter plate. b. Add scintillation cocktail to each well. c. Count the radioactivity retained on the filters using a microplate scintillation counter.
-
Data Analysis: a. Determine the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a one-site competition model to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the described experimental protocols.
References
- 1. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmaline - Wikipedia [en.wikipedia.org]
- 3. Harmaline-induced tremor: the benzodiazepine receptor as a site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of ibogaine and harmaline congeners based on radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
Harmol vs. Other β-Carbolines in Cancer Therapy: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
The β-carboline alkaloids, a class of compounds derived from various plant species and also found endogenously in humans, have garnered significant attention in oncology research for their potent and diverse antitumor activities.[1][2][3] Among these, harmol has emerged as a compound of interest with unique mechanisms of action. This guide provides an objective, data-driven comparison of this compound with other prominent β-carbolines—harmine, harmaline, harmalol, harmane, and norharmane—in the context of cancer therapy, supported by experimental data and detailed protocols.
Comparative Analysis of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. The following table summarizes the IC50 values for this compound and its related β-carbolines across various human cancer cell lines.
Table 1: Comparative IC50 Values (μM) of β-Carbolines in Human Cancer Cell Lines
| β-Carboline | Cell Line | Cancer Type | IC50 (μM) | Reference |
| This compound | H4 | Neuroglioma | 10.9 | [4] |
| H596 | Non-Small Cell Lung Cancer | Induces Apoptosis | [5][6] | |
| A549 | Non-Small Cell Lung Cancer | Induces Autophagy | [5] | |
| Harmine | H4 | Neuroglioma | 4.9 | [4] |
| MCF-7 | Breast Cancer | ~15-20 | [7] | |
| MDA-MB-231 | Breast Cancer | ~10-15 | [7] | |
| BGC-823 | Gastric Carcinoma | 8.25 (μg/ml) | [8] | |
| LoVo | Colon Carcinoma | 8.67 (μg/ml) | [8] | |
| HeLa | Cervical Carcinoma | 7.89 (μg/ml) | [8] | |
| Harmaline | H1299 | Non-Small Cell Lung Cancer | Potent Cytotoxicity | [9] |
| A549 | Non-Small Cell Lung Cancer | Less Potent than in H1299 | [9] | |
| LoVo | Colon Carcinoma | 7.08 (μg/ml) | [8] | |
| HeLa | Cervical Carcinoma | 9.50 (μg/ml) | [8] | |
| Harmalol | H596, H226, A549 | Lung Carcinoma | Negligible Cytotoxicity | [6] |
| Harmane | H4 | Neuroglioma | 20-50 | [4] |
| Norharmane | H4 | Neuroglioma | 20-50 | [4] |
Note: Direct comparison of μg/ml to μM requires molar mass, but the provided data offers a general potency comparison.
Analysis: The data indicates that harmine is often the most potent among the tested β-carbolines, particularly in neuroglioma cells where its IC50 value is 4.9 μM.[4] this compound demonstrates moderate potency with an IC50 of 10.9 μM in the same cell line.[4] Interestingly, the anticancer activity and the underlying mechanism of this compound appear to be highly cell-type specific, inducing apoptosis in H596 lung cancer cells while triggering autophagy-mediated cell death in A549 lung cancer cells.[5][6] Harmaline also shows significant cytotoxic effects, while harmalol exhibits negligible activity in the tested lung cancer lines.[6][9] Harmane and norharmane generally display lower potency compared to harmine and this compound.[4]
Mechanisms of Action: A Comparative Overview
β-carbolines exert their anticancer effects through a variety of molecular mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of key signaling pathways.
This compound: this compound's mechanism is notably dependent on the cancer cell type.
-
Apoptosis Induction: In human non-small cell lung cancer (NSCLC) H596 cells, this compound induces apoptosis through the activation of caspase-8, which occurs independently of the Fas/Fas ligand interaction.[5][6] This activation leads to the cleavage of Bid, release of cytochrome c from mitochondria, and subsequent activation of caspase-9 and caspase-3.[6]
-
Autophagy-Mediated Cell Death: In contrast, in A549 NSCLC cells, this compound induces cell death primarily via autophagy.[5] This process is characterized by the formation of autophagosomes and is partially mediated by the transient activation of the ERK1/2 pathway, while the Akt/mTOR pathway remains unaffected.[5]
Harmine: Harmine is a multi-target agent with well-documented anticancer properties.
-
DYRK1A Inhibition: Harmine is a potent inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in tumor growth.[4]
-
PI3K/AKT/mTOR Pathway Inhibition: In breast cancer cells, harmine suppresses cell growth, migration, and invasion by downregulating the phosphorylation of PI3K, AKT, and mTOR.[7][10]
-
Apoptosis and Cell Cycle Arrest: It promotes apoptosis and can arrest the cell cycle, often at the G0/G1 or G2/M phase, by inhibiting cyclin-dependent kinases (CDKs).[10][11]
Harmaline and Harmalol:
-
Harmaline: Induces caspase-3-mediated apoptosis in non-small-cell lung cancer cells.[9] It has also been identified as a potent inhibitor of Sphingosine Kinase-1 (SphK1), an enzyme implicated in cancer progression.[9]
-
Harmalol: While showing limited direct cytotoxicity, both harmaline and harmalol can inhibit the carcinogen-activating enzyme CYP1A1, suggesting a potential role in chemoprevention.[12] They achieve this by decreasing the stability of the CYP1A1 protein.[12]
Harmane and Norharmane: These compounds are generally less potent but serve as important chemical scaffolds for the development of novel anticancer agents.[13] Their derivatives have been shown to depolarize mitochondria and induce apoptosis in liver and colon cancer cells.[13]
Mandatory Visualizations
Caption: this compound-induced autophagy pathway in A549 cells.
Caption: Primary anticancer mechanisms of β-carbolines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer effects of β-carbolines.
Caption: General workflow for in vitro anticancer assays.
1. Cell Viability Assessment (MTT Assay)
-
Objective: To determine the concentration of a β-carboline that inhibits cell growth by 50% (IC50).
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, H4) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound, harmine, etc., in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Detection (Caspase Activity Assay)
-
Objective: To quantify the activation of key apoptosis-executing enzymes like caspase-3.
-
Protocol:
-
Cell Treatment: Culture and treat cells with the β-carboline of interest in a 6-well plate as described above.
-
Cell Lysis: After incubation, harvest the cells and lyse them using a specific lysis buffer provided with a commercial caspase activity kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein lysate from each sample. Add the reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase activity.
-
Data Analysis: Normalize the caspase activity to the protein concentration and express it as a fold change relative to the untreated control.
-
3. Protein Expression Analysis (Western Blot)
-
Objective: To detect changes in the expression levels of proteins involved in signaling pathways (e.g., p-ERK, Akt, LC3).
-
Protocol:
-
Protein Extraction: Treat cells with β-carbolines, harvest, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Measure protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-LC3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
Conclusion
The comparative analysis reveals distinct profiles for this compound and other β-carbolines in cancer therapy. While harmine often exhibits superior potency across multiple cell lines through mechanisms like DYRK1A and PI3K/Akt inhibition, this compound presents a unique, cell-type dependent mechanism, switching between apoptosis and autophagy.[4][5][6] This context-dependent activity makes this compound a fascinating subject for further investigation, potentially offering therapeutic strategies for tumors resistant to conventional apoptosis-inducing agents. Harmaline also shows promise as a cytotoxic agent and SphK1 inhibitor.[9] The lower potency of compounds like harmane and norharmane does not diminish their value, as they provide a crucial backbone for synthetic modifications to create next-generation anticancer drugs with improved efficacy and selectivity.[3] This guide underscores the importance of head-to-head comparisons to delineate the specific strengths and therapeutic niches of individual β-carboline alkaloids in the complex landscape of cancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer mechanisms of β-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β-carboline alkaloid this compound induces cell death via autophagy but not apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the antitumor activity constituents of Xinjiang Peganum Harmala Seeds | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 11. d-nb.info [d-nb.info]
- 12. Harmaline and harmalol inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Harmol: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Harmol, a β-carboline alkaloid, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
-
Spill Management: In case of a spill, avoid generating dust.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains or waterways.[1]
Core Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical waste management company.[1] This ensures that the compound is handled and destroyed in a compliant and environmentally sound manner, typically via controlled incineration with flue gas scrubbing.[1]
Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system. [1]
The following table summarizes the key logistical and operational parameters for this compound waste management:
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Chemical Waste | [3][4][5] |
| Primary Disposal Method | Licensed Chemical Destruction Plant / Controlled Incineration | |
| Secondary Containment | Required for all waste containers | [3][5][6] |
| Container Type | Chemically compatible, sealed, and properly labeled | [3][6] |
| Labeling Requirements | "Hazardous Waste," full chemical name, and accumulation start date | [3][4][6] |
| Incompatible Wastes | Segregate from strong oxidizers, acids, and bases | [7][8] |
Step-by-Step Laboratory Waste Accumulation Protocol
For laboratories that generate this compound waste, the following step-by-step protocol ensures safe accumulation prior to collection by a waste disposal service:
-
Container Selection: Choose a waste container that is in good condition, free of leaks or cracks, and made of a material compatible with this compound.[3][7] The original product container, if empty, can be reused for the same waste stream.
-
Labeling: As soon as the first particle of this compound waste is added, affix a "Hazardous Waste" label to the container.[3][5][6] The label must include the full chemical name ("this compound"), the name and contact information of the generating researcher or lab, and the date when waste accumulation began.[6] Do not use abbreviations or chemical formulas.[3]
-
Waste Segregation: Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent dangerous chemical reactions.[7][8]
-
Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[3][5][7] Store the container in a designated, secure area, such as a satellite accumulation area or a fume hood base cabinet, with secondary containment (e.g., a plastic tray).[5][6]
-
Arrange for Pickup: Once the container is full or has been accumulating for a period defined by your institution's policies (often not exceeding six months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]
Decontamination of Empty Containers
Empty containers that once held this compound must be managed as hazardous waste unless properly decontaminated. A common procedure for decontamination is triple rinsing:
-
Rinse the container three times with a suitable solvent that can dissolve this compound.
-
Collect the rinsate and dispose of it as hazardous chemical waste along with the this compound waste.[3]
-
After triple rinsing, the container may be considered non-hazardous and can be disposed of in the regular trash or recycled, depending on institutional policies. Deface or remove the original label.[3]
Experimental Protocols for In-Lab Treatment (Caution Advised)
Currently, there are no widely validated and published experimental protocols for the routine chemical neutralization or degradation of this compound in a standard laboratory setting for disposal purposes. While research has explored photochemical and electrochemical degradation of β-carbolines, these methods are not suitable for routine waste management.[1][2] Similarly, while alkaline hydrolysis is used for certain types of waste, its efficacy and safety for this compound have not been established.[9][10][11][12][13]
Therefore, in-lab treatment of this compound waste is not recommended. Attempting to neutralize or degrade this compound with strong acids, bases, or oxidizing agents without a validated protocol could lead to uncontrolled reactions and the generation of unknown, potentially more hazardous byproducts.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Exploring potooxidative degradation pathways of this compound and harmalol alkaloids in water: effects of pH, excitation sources and atmospheric conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. A harm-reduction approach to the isolation of harmine and its hydrogenated derivatives from Peganum Harmala seed in low-tech settings [zenodo.org]
- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 6. Harmala alkaloid - Wikipedia [en.wikipedia.org]
- 7. ajuronline.org [ajuronline.org]
- 8. mdpi.com [mdpi.com]
- 9. Alkaline hydrolysis of Medical Waste [malsparo.com]
- 10. High-risk biodegradable waste processing by alkaline hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Alkaline Hydrolysis as an Alternative Method for Treatment and Disposal of Infectious Animal Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Personal protective equipment for handling Harmol
Essential Safety and Handling Guide for Harmol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Summary
This compound is classified as a hazardous substance with the following potential health effects:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2]
The toxicological properties of this compound have not been fully investigated, and caution should be exercised during handling.[2]
Quantitative Toxicity Data
The following table summarizes available acute toxicity data for related compounds. Note that these values are not for this compound itself but for extracts or related alkaloids from Peganum harmala, the plant from which this compound can be isolated.
| Substance | Test Animal | Route of Administration | LD50 |
| Aqueous extract of Peganum harmala L. | Mice | Intraperitoneal | 1.8 - 2.5 g/kg |
| Aqueous extract of Peganum harmala | Albino mice | Not specified | 420 mg/kg |
| Harmine hydrochloride | Rats | Intraperitoneal | 87 mg/kg[3] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | Gloves must be inspected prior to use.[4] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[5] Wash hands thoroughly with soap and water after removing gloves.[4][5] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin and Body Protection | A lab coat, coveralls, or a chemical-resistant apron.[7][8] | Wear a long-sleeved lab coat. Ensure clothing provides maximum skin coverage.[9] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N-95 or N-100 particle mask) may be necessary if dust or aerosols are generated or if ventilation is inadequate.[5] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[4] | Any respirator use requires a formal respiratory protection program, including fit-testing and training, as per OSHA standards.[5] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and compliance.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Decontaminate all work surfaces and equipment.
-
Properly remove and dispose of PPE as contaminated waste.
-
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately.[1][2][4] If breathing is difficult, administer oxygen.[2][4] If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth).[1][4] Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[1][2][4] Flush the affected skin with plenty of soap and water for at least 15 minutes.[2][4] Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2][4] Rinse the mouth thoroughly with water.[1][2][4] Never give anything by mouth to an unconscious person.[2][4] Call a physician or Poison Control Center immediately.[4] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Storage:
-
Disposal:
-
Arrange for disposal through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[4]
-
Do not discharge this compound or its containers into sewer systems, water, or the general environment.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. oamjms.eu [oamjms.eu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. sams-solutions.com [sams-solutions.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. This compound|487-03-6|MSDS [dcchemicals.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
